Product packaging for 1,3-Dibromo-5-iodobenzene(Cat. No.:CAS No. 19752-57-9)

1,3-Dibromo-5-iodobenzene

Cat. No.: B009818
CAS No.: 19752-57-9
M. Wt: 361.8 g/mol
InChI Key: KARUMYWDGQTPFL-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-iodobenzene is a useful research compound. Its molecular formula is C6H3Br2I and its molecular weight is 361.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2I B009818 1,3-Dibromo-5-iodobenzene CAS No. 19752-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-iodobenzene
Source PubChem
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InChI

InChI=1S/C6H3Br2I/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARUMYWDGQTPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454067
Record name 1,3-DIBROMO-5-IODOBENZENE
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Molecular Weight

361.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19752-57-9
Record name 1,3-Dibromo-5-iodobenzene
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Record name 1,3-DIBROMO-5-IODOBENZENE
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Record name 1,3-Dibromo-5-iodobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-5-iodobenzene is a key polyhalogenated aromatic compound, serving as a versatile building block in organic synthesis. Its unique substitution pattern allows for regioselective functionalization, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of a robust synthetic protocol for this compound via electrophilic aromatic substitution, along with a detailed analysis of its characterization through modern spectroscopic and physical methods.

Introduction: The Strategic Importance of this compound

Polyhalogenated benzenes are fundamental scaffolds in synthetic chemistry. Among these, this compound (C₆H₃Br₂I) stands out due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-bromine bonds, enabling selective cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This orthogonal reactivity allows for a stepwise and controlled introduction of different functionalities onto the aromatic ring, providing a powerful tool for the construction of complex molecular architectures.[1]

Synthetic Pathway: Electrophilic Iodination of 1,3-Dibromobenzene

The synthesis of this compound is most effectively achieved through the electrophilic iodination of commercially available 1,3-dibromobenzene. This approach is governed by the principles of electrophilic aromatic substitution, where the directing effects of the existing bromine substituents dictate the position of the incoming iodine atom.

Mechanistic Rationale

The two bromine atoms on the benzene ring are deactivating groups, meaning they reduce the overall reactivity of the ring towards electrophiles. However, they are also meta-directing. This directs the incoming electrophile to the C-5 position, which is meta to both bromine atoms.

The reaction requires the in-situ generation of a potent electrophilic iodine species, typically an iodine cation (I⁺). This is accomplished by using molecular iodine (I₂) in the presence of a strong oxidizing agent, such as periodic acid (H₅IO₆) or nitric acid, in an acidic medium like a mixture of acetic acid and sulfuric acid. The oxidizing agent facilitates the formation of the highly reactive iodonium ion, which is then attacked by the electron-rich (albeit deactivated) aromatic ring.

G start 1,3-Dibromobenzene intermediate σ-complex (Arenium ion) start->intermediate Electrophilic Attack reagents I₂, Periodic Acid (H₅IO₆) H₂SO₄, Acetic Acid reagents->intermediate Generates I⁺ product This compound intermediate->product Deprotonation

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for the laboratory-scale synthesis of this compound.

Materials:

  • 1,3-Dibromobenzene

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • 10% Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dibromobenzene (1.0 eq) in glacial acetic acid.

  • Catalyst and Reagent Addition: Carefully add concentrated sulfuric acid to the solution. Then, add iodine (1.0 eq) and periodic acid (0.4 eq).

  • Reaction: Heat the mixture to 70-80°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing a 10% aqueous solution of sodium thiosulfate. The color of the iodine will disappear.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield this compound as a white to off-white solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyValueSource
Molecular Formula C₆H₃Br₂IPubChem[2]
Molecular Weight 361.80 g/mol PubChem[2]
Appearance White to off-white solid/crystalsSigma-Aldrich[3], LEAPChem[1]
Melting Point 121-125 °CTCI America[4]
CAS Number 19752-57-9PubChem[2]
Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two types of protons on the ring.

  • Expected Chemical Shifts (in CDCl₃):

    • A triplet for the proton at the C2 position.

    • A doublet for the two equivalent protons at the C4 and C6 positions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display four signals, representing the four unique carbon environments in the molecule.

  • Expected Chemical Shift Ranges (in CDCl₃):

    • C-I: ~90-100 ppm

    • C-Br: ~120-125 ppm

    • C-H: ~130-145 ppm

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for a substituted benzene ring.

  • Expected Absorption Bands (cm⁻¹):

    • C-H aromatic stretch: 3100-3000 cm⁻¹

    • C=C aromatic ring stretch: 1600-1400 cm⁻¹

    • C-Br stretch: ~700-500 cm⁻¹

    • C-I stretch: ~600-485 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁷I).

  • Expected Molecular Ion (m/z): A cluster of peaks around 360, 362, and 364, corresponding to the different isotopic combinations of bromine.

  • Fragmentation: Common fragmentation patterns for halogenated aromatic compounds involve the loss of halogen atoms.[5][6]

Visualization of Workflow and Structure

synthesis_workflow cluster_start Starting Material cluster_reaction Electrophilic Iodination cluster_workup Work-up & Purification cluster_end Final Product 1,3-Dibromobenzene 1,3-Dibromobenzene Reagents I₂, H₅IO₆ H₂SO₄, Acetic Acid Reaction Heating (70-80°C) 12-24h Reagents->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product This compound Recrystallization->Product

References

An In-Depth Technical Guide to 1,3-Dibromo-5-iodobenzene: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tri-Halogenated Benzene Scaffolds

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. 1,3-Dibromo-5-iodobenzene, a tri-halogenated aromatic compound, has emerged as a cornerstone reagent for researchers and drug development professionals. Its unique substitution pattern, featuring two bromine atoms and one iodine atom, offers a platform for sequential and site-selective functionalization. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications, highlighting the causality behind its utility in creating novel pharmaceuticals, advanced materials, and agrochemicals. The inherent differential reactivity of the carbon-halogen bonds is the key to its versatility, enabling a controlled, stepwise approach to molecular assembly.[1][2]

Core Properties and Identification

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its effective application in research and development.

CAS Number: 19752-57-9[3][4]

This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this compound in global databases and scientific literature.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning.

PropertyValueSource(s)
Molecular Formula C₆H₃Br₂I[3][4]
Molecular Weight 361.80 g/mol [3][5]
Appearance White to light yellow or brown crystalline powder/solid[5]
Melting Point 121.0 to 125.0 °C[5]
Boiling Point 302.7 ± 32.0 °C (Predicted)[5]
Density 2.514 ± 0.06 g/cm³ (Predicted)[5]
Purity Typically >97-98% (GC)
IUPAC Name This compound[3]
Synonyms 3,5-Dibromoiodobenzene, 1-Iodo-3,5-dibromobenzene[5][6]

Synthesis Protocol: A Validated Laboratory Methodology

The reliable synthesis of this compound is crucial for its availability in research. A common and validated method involves the deamination of 2,6-dibromo-4-iodoaniline. This protocol is designed to be self-validating through in-process monitoring and clear purification steps.

Principle of the Reaction

The synthesis proceeds via a Sandmeyer-type reaction, where the amino group of 2,6-dibromo-4-iodoaniline is converted into a diazonium salt using sodium nitrite under acidic conditions. The diazonium group is then subsequently removed and replaced with a hydrogen atom by a reducing agent, in this case, hypophosphorous acid, to yield the desired this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction & Isolation cluster_2 Step 3: Purification A 2,6-Dibromo-4-iodoaniline + Hypophosphorous Acid C Reaction Mixture (Diazonium Salt Formation) A->C B Sodium Nitrite Solution (NaNO₂ in H₂O) B->C Dropwise addition (Control T at 20-25°C) D Crude Product Precipitation C->D Reaction Completion (Monitored by HPLC) E Filtration D->E F Crude this compound E->F G Recrystallization (from Ethanol) F->G H Filtration & Drying G->H I Pure Product (White Needles) H->I

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

  • 2,6-dibromo-4-iodoaniline (188.4 g)[5][7]

  • Hypophosphorous acid (600 g)[5][7]

  • Sodium nitrite (34.5 g)[5][7]

  • Deionized water (60-100 ml)[5][7]

  • Anhydrous ethanol (for recrystallization, ~700 ml)[5][7]

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 188.4 g of 2,6-dibromo-4-iodoaniline and 600 g of hypophosphorous acid at room temperature. Stir the mixture to ensure uniform dispersion.[5][7]

  • Diazotization: Prepare a solution by dissolving 34.5 g of sodium nitrite in 60 ml of water. Add this solution dropwise to the reaction vessel. The reaction is highly exothermic; maintain the internal temperature between 20-25°C using a water bath.[5][7] The dropwise addition typically takes around three hours.

  • Reaction Monitoring: After the addition is complete, a significant amount of white solid will precipitate. Continue stirring the reaction at this temperature for an additional hour.[5] Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC) until the starting material (2,6-dibromo-4-iodoaniline) is no longer detected.[5][7]

  • Isolation of Crude Product: Once the reaction is complete, filter the mixture to collect the crude solid product.[7]

  • Purification by Recrystallization: Transfer the crude product to a flask and add approximately 700 ml of anhydrous ethanol. Heat the mixture to reflux (around 80°C) until the solid is completely dissolved.[5][7]

  • Final Product Collection: Allow the solution to cool slowly to room temperature (20-25°C). The purified product will crystallize as white needles. Collect the crystals by filtration and dry them under reduced pressure at 60°C.[5][7] This process typically yields a product with a purity of over 99.5%.[7]

Reactivity and Applications in Synthesis

The utility of this compound stems from the differential reactivity of its halogen substituents, which follows the order C-I > C-Br > C-Cl.[2] The carbon-iodine bond is the most labile and therefore the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1][8] This allows for a predictable, stepwise functionalization of the aromatic ring.

Logical Flow of Sequential Cross-Coupling

Reactivity_Flow Start This compound Step1 Mono-functionalization at Iodine Position Start->Step1 Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) Mild Conditions Step2 Di-functionalization at Bromine Positions Step1->Step2 Second Pd-Catalyzed Coupling More Forcing Conditions End Tri-substituted Benzene Derivative Step2->End

Caption: Stepwise functionalization based on C-X bond reactivity.

Key Application Areas:
  • Pharmaceutical and Medicinal Chemistry: This molecule serves as a critical intermediate for building tri-substituted aromatic scaffolds found in many bioactive compounds and drug candidates.[1] The ability to introduce three different substituents in a controlled manner is invaluable for structure-activity relationship (SAR) studies.

  • Organic Electronics and Materials Science: It is used in the synthesis of π-conjugated molecules and functionalized polymers for applications in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] The halogenated framework allows for fine-tuning of the electronic properties of the final materials.[1][9]

  • Cross-Coupling Reactions: this compound is a prime precursor for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings.[1][10] The higher reactivity of the iodo group allows it to be selectively coupled first, leaving the bromo groups available for subsequent transformations.[1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

  • GHS Hazard Classification: this compound is classified as a warning-level hazard.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3][5]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

    • Avoid breathing dust or vapors.[11]

    • Wash hands thoroughly after handling.[11]

    • Store in a cool, dry, dark place in a tightly sealed container.

Conclusion

This compound is a strategically vital building block in organic synthesis. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, the predictable, differential reactivity of its three halogen atoms make it an enabling tool for chemists. By allowing for the controlled, sequential introduction of diverse functionalities, it provides a robust pathway to complex, tri-substituted aromatic molecules that are central to the advancement of pharmaceuticals, materials science, and agrochemicals.

References

physical and chemical properties of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Dibromo-5-iodobenzene: Synthesis, Reactivity, and Applications

Introduction

This compound is a trihalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the differential reactivity of its three halogen substituents—two bromine atoms and one iodine atom. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in many common transformations, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. This inherent regioselectivity allows for the sequential and controlled introduction of various functionalities onto the benzene ring, making it an ideal scaffold for constructing complex, multi-substituted molecules. This guide provides a comprehensive overview of the core , detailed protocols for its synthesis, an exploration of its key chemical reactions, and a discussion of its applications for researchers in synthetic chemistry and drug development.

Compound Profile and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for its effective application in research.

Nomenclature and Structure
  • IUPAC Name : this compound[1]

  • CAS Number : 19752-57-9[1]

  • Molecular Formula : C₆H₃Br₂I[1]

  • Canonical SMILES : C1=C(C=C(C=C1Br)I)Br[1]

  • InChIKey : KARUMYWDGQTPFL-UHFFFAOYSA-N[1][2]

The structure consists of a benzene ring substituted at positions 1, 3, and 5 with two bromine atoms and one iodine atom, respectively.

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
Molecular Weight 361.80 g/mol [1][3][4]
Monoisotopic Mass 359.76462 Da[1][3]
Appearance White to light yellow or brown solid/crystals[5]
Melting Point 121.0 to 125.0 °C
Purity >97-98% (typically assessed by GC or HPLC)[2]
Storage Room temperature, in a dry, dark, tightly sealed container[2]
Spectral Data Interpretation

While raw spectra are instrument-dependent, the expected characteristics for this compound are as follows:

  • ¹H NMR : The proton NMR spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry. Two distinct signals would be anticipated: a triplet for the proton at C2 (between the two bromine atoms) and a doublet for the two equivalent protons at C4 and C6 (adjacent to a bromine and the iodine).

  • ¹³C NMR : The carbon NMR spectrum would show four signals corresponding to the four unique carbon environments (C1/C3, C2, C4/C6, and C5). The carbons attached to the halogens would exhibit chemical shifts influenced by the electronegativity and size of the substituent.

  • Mass Spectrometry (MS) : The mass spectrum will display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This results in a complex but predictable cluster of peaks for the molecular ion, which is invaluable for confirming the compound's identity.

  • Infrared (IR) Spectroscopy : The IR spectrum would show characteristic peaks for aromatic C-H stretching (around 3100-3000 cm⁻¹) and aromatic C=C in-ring stretching (around 1570-1550 cm⁻¹).[6]

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for subsequent reactions. The most common laboratory synthesis involves a deamination-hydrodehalogenation of a substituted aniline precursor.

Synthetic Workflow: Diazotization-Reduction

The synthesis of this compound is efficiently achieved from 2,6-dibromo-4-iodoaniline via a Sandmeyer-type reaction, where the amino group is removed.[3][5] This process involves two key stages: the formation of a diazonium salt followed by its reduction with hypophosphorous acid.

SynthesisWorkflow A Start: 2,6-Dibromo-4-iodoaniline B Dissolve in Hypophosphorous Acid (H3PO2) A->B C Cool to 20-25°C (Water Bath) B->C D Add aq. Sodium Nitrite (NaNO2) Dropwise C->D Exothermic! E Reaction (Diazotization & Reduction) Monitor by HPLC D->E F Filter Crude Product E->F When starting material is consumed G Recrystallize from Hot Ethanol F->G H Cool to 20-25°C to Crystallize G->H I Filter Pure Product H->I J Dry Under Vacuum I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[3][5]

Materials:

  • 2,6-dibromo-4-iodoaniline (188.4 g, ~0.5 mol)

  • Hypophosphorous acid (50% solution, 600 g)

  • Sodium nitrite (34.5 g)

  • Water (60-100 mL)

  • Ethanol (for recrystallization, ~700 mL)

Procedure:

  • Reaction Setup : In a suitable reaction vessel, add 2,6-dibromo-4-iodoaniline (188.4 g) and hypophosphorous acid (600 g) at room temperature. Stir the mixture for 10 minutes to ensure uniform dispersion.

  • Diazotization : Prepare a solution of sodium nitrite (34.5 g) in water (60 mL). Begin to add the sodium nitrite solution dropwise to the reaction mixture.

  • Temperature Control (Causality) : The reaction is highly exothermic. It is critical to maintain the internal temperature between 20-25°C using an external water or ice bath.[5] Allowing the temperature to rise significantly can lead to the decomposition of the diazonium salt intermediate and the formation of unwanted side products.

  • Reaction Monitoring (Self-Validation) : After the addition is complete (typically over ~3 hours), a large amount of white solid will have precipitated. Continue stirring at this temperature for an additional hour. The reaction's completion should be monitored by a suitable technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the starting material.[3][5]

  • Workup and Isolation : Once the reaction is complete, filter the crude product from the reaction mixture.

  • Purification (Self-Validation) : Place the crude solid into a flask and add anhydrous ethanol (~700 mL). Heat the mixture to reflux (approx. 80°C) until all the solid dissolves.[5] Allow the solution to cool slowly to room temperature (20-25°C). The pure product will precipitate as white, needle-like crystals.

  • Final Steps : Collect the crystals by filtration and dry them under reduced pressure at 60°C. A typical yield is around 75%.[3][5] The purity should be confirmed by HPLC and melting point analysis.

Chemical Reactivity and Key Transformations

The synthetic power of this compound lies in the differential reactivity of its C-I and C-Br bonds. The C-I bond is weaker and more polarizable, making it the primary site for reactions like metal-halogen exchange and oxidative addition in cross-coupling.

ReactivityMap cluster_molecule This compound mol Structure A Metal-Halogen Exchange (e.g., n-BuLi, i-PrMgCl) A->mol Highly Selective for C-I Bond (Faster Exchange Rate) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) B->mol Selective Oxidative Addition at C-I Bond

Caption: Reactivity sites on this compound.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic nucleophile.[7] When this compound is treated with an organolithium reagent like n-butyllithium (n-BuLi), the exchange occurs preferentially at the most reactive site.

  • Mechanism & Causality : The rate of lithium-halogen exchange follows the trend I > Br > Cl.[7] This is because the reaction proceeds through an 'ate' complex, and the stability of the leaving group (halide anion) and the polarizability of the C-X bond are key factors. Consequently, reaction with one equivalent of n-BuLi at low temperatures (e.g., -78°C) selectively forms 3,5-dibromophenyllithium. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group exclusively at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is a cornerstone of modern synthesis.[8] The first step in the catalytic cycle, oxidative addition, is also highly selective for the C-I bond.[9][10]

  • Suzuki-Miyaura Coupling : This reaction couples the aryl halide with a boronic acid or ester to form a new C-C bond.[8][11] By reacting this compound with an arylboronic acid under standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst and a base like Na₂CO₃), one can selectively form a 3,5-dibromo-1,1'-biphenyl derivative.[12] The remaining C-Br bonds can then be functionalized in a subsequent, often more forcing, cross-coupling reaction, allowing for the stepwise construction of unsymmetrical poly-aryl systems. This stepwise approach is a key advantage of using polyhalogenated substrates with differential reactivity.[13]

Applications in Research and Drug Development

This compound is not an end product itself but a crucial intermediate. Its value lies in its role as a scaffold for building more complex molecular architectures.

  • Synthesis of Poly-substituted Arenes : As described above, the ability to perform sequential, site-selective functionalization makes it an ideal starting material for creating complex substitution patterns on an aromatic ring that would be difficult to achieve through direct electrophilic substitution.

  • Pharmaceutical Intermediates : Many pharmacologically active molecules contain highly substituted aromatic cores. Intermediates like this compound provide a reliable platform for synthesizing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

  • Materials Science : The synthesis of conjugated polymers, ligands for metal-organic frameworks (MOFs), and organic light-emitting diode (OLED) materials often requires the precise assembly of aryl units. The controlled cross-coupling capabilities of this compound are well-suited for such applications.

Safety and Handling

Proper handling of all chemicals is paramount in a research environment.

  • Hazard Identification : this compound is classified as a hazardous substance. It causes skin irritation (H315) and serious eye irritation (H319).[1][3][14] Some sources also indicate it may cause respiratory irritation (H335).[1][2] The GHS pictogram is an exclamation mark (GHS07).[2]

  • Recommended Precautions :

    • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16]

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[14][15][16]

    • Handling : Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14] Prevent dust formation.[15]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][15] Keep away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

This compound is a powerful and strategic building block for advanced organic synthesis. Its key advantage is the predictable, hierarchical reactivity of its carbon-halogen bonds, with the C-I bond serving as the primary site for functionalization via metal-halogen exchange or palladium-catalyzed cross-coupling. This feature grants chemists precise control over the synthesis of complex, regiochemically defined multi-substituted aromatic compounds. A thorough understanding of its properties, synthetic methods, and reactivity profile, combined with stringent safety practices, enables researchers to fully leverage this versatile intermediate in the development of novel pharmaceuticals, advanced materials, and other high-value chemical entities.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of the polyhalogenated aromatic compound, 1,3-Dibromo-5-iodobenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the molecule's fragmentation pathways, with a strong emphasis on the interplay between halogen-specific bond dissociation energies and the characteristic isotopic signatures of bromine. A detailed experimental protocol for acquiring the mass spectrum of this compound is also presented, ensuring a self-validating and reproducible methodology.

Introduction: The Analytical Challenge of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds are a class of molecules with significant industrial and pharmaceutical relevance. Their analysis is often crucial for process monitoring, impurity profiling, and metabolic studies. Electron ionization mass spectrometry (EI-MS) stands as a powerful tool for the structural elucidation of these compounds, providing a unique fragmentation "fingerprint."[1][2] However, the presence of multiple halogen atoms introduces a layer of complexity that requires a nuanced understanding of competitive fragmentation pathways.

This guide focuses on this compound, a molecule that presents an excellent case study for understanding the hierarchical nature of fragmentation in polyhalogenated systems. By examining the interplay of bond strengths and isotopic patterns, we can confidently predict and interpret its mass spectrum.

Foundational Principles: Bond Dissociation Energy and Isotopic Patterns

The fragmentation of a molecule in an EI-MS is dictated by the relative strengths of its chemical bonds. The initial ionization event, the removal of an electron to form a molecular ion (M+•), imparts excess energy into the molecule.[2] This energy is dissipated through the cleavage of the weakest bonds, leading to the formation of fragment ions.

The Hierarchy of Halogen Bond Lability

For halogenated aromatic compounds, the carbon-halogen (C-X) bond strength is a primary determinant of the initial fragmentation steps. The bond dissociation energies (BDEs) for C-X bonds follow a clear trend:

C-F > C-Cl > C-Br > C-I

This trend indicates that the C-I bond is the weakest and therefore the most labile, requiring the least amount of energy to break. In the context of this compound, this principle strongly suggests that the initial fragmentation event will be the loss of the iodine atom.

Isotopic Signatures: The Telltale Signs of Bromine

A key feature in the mass spectra of bromine-containing compounds is the presence of characteristic isotopic patterns. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "doublet" for any fragment containing a single bromine atom, with two peaks of roughly equal intensity separated by 2 m/z units (M+ and M+2).

For fragments containing two bromine atoms, the isotopic pattern becomes a "triplet" (M+, M+2, and M+4) with a characteristic intensity ratio of approximately 1:2:1. Recognizing these patterns is crucial for confirming the presence and number of bromine atoms in any given fragment ion.

Predicted Fragmentation Pathway of this compound

Based on the foundational principles outlined above, we can predict a logical and stepwise fragmentation pathway for this compound.

Step 1: The Molecular Ion and Initial Fragmentation

Upon electron ionization, this compound will form a molecular ion (M+•). Given the molecular formula C6H3Br2I, and using the most abundant isotopes (12C, 1H, 79Br, 127I), the nominal molecular weight is 360 g/mol . Due to the two bromine atoms, the molecular ion will appear as a triplet with peaks at m/z 360 (C6H379Br2I), 362 (C6H379Br81BrI), and 364 (C6H381Br2I) with an approximate 1:2:1 intensity ratio.

The initial and most favorable fragmentation will be the cleavage of the weakest bond, the C-I bond, resulting in the loss of an iodine radical (•I).

[C6H3Br2I]+• → [C6H3Br2]+ + •I

This will produce a dibromophenyl cation. This fragment will also exhibit the characteristic 1:2:1 isotopic pattern for two bromine atoms, with major peaks at m/z 233 (C6H379Br2), 235 (C6H379Br81Br), and 237 (C6H381Br2).

Subsequent Fragmentation Events

Following the initial loss of iodine, the dibromophenyl cation can undergo further fragmentation. The next most likely event is the loss of a bromine radical (•Br).

[C6H3Br2]+ → [C6H3Br]+• + •Br

This will result in a bromophenyl radical cation. This fragment will show the characteristic 1:1 isotopic pattern for a single bromine atom, with peaks at m/z 154 (C6H379Br) and 156 (C6H381Br).

Further fragmentation can involve the loss of the second bromine atom, leading to a benzyne or phenyl cation fragment.

[C6H3Br]+• → [C6H3]+ + •Br

This would result in a peak at m/z 75.

An alternative, though less likely, fragmentation pathway from the bromophenyl radical cation could be the loss of HBr.

[C6H3Br]+• → [C6H2]+• + HBr

This would produce a peak at m/z 74.

The predicted fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [C6H3Br2I]+• m/z 360, 362, 364 (1:2:1) F1 [C6H3Br2]+ m/z 233, 235, 237 (1:2:1) M->F1 - •I F2 [C6H3Br]+• m/z 154, 156 (1:1) F1->F2 - •Br F3 [C6H3]+ m/z 75 F2->F3 - •Br

Predicted fragmentation of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a high-quality electron ionization mass spectrum of this compound, the following protocol should be followed. This protocol is designed for a standard gas chromatograph-mass spectrometer (GC-MS) system.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

GC-MS Instrumentation and Parameters
Parameter Setting Rationale
GC System
Injection Volume1 µLStandard volume for good sensitivity without overloading the column.
Injector Temperature250 °CEnsures complete vaporization of the analyte.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Carrier GasHeliumInert and provides good chromatographic resolution.
Flow Rate1.0 mL/minTypical flow rate for standard capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column suitable for the separation of aromatic compounds.
Oven ProgramInitial: 100 °C, hold 2 minEnsures good initial focusing of the analyte on the column.
Ramp: 10 °C/min to 280 °CProvides good separation from any potential impurities.
Final Hold: 5 min at 280 °CEnsures elution of all components.
MS System
Ion SourceElectron Ionization (EI)Standard ionization technique for creating fragment-rich spectra.
Ion Source Temp.230 °CA standard temperature that balances analyte stability and ionization efficiency.
Quadrupole Temp.150 °CStandard temperature for good ion transmission.
Electron Energy70 eVThe standard energy for EI, which produces reproducible fragmentation patterns and allows for library matching.
Mass Range50 - 400 m/zCovers the expected molecular ion and all significant fragments.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.
Data Analysis
  • Identify the Analyte Peak: Locate the chromatographic peak corresponding to this compound.

  • Extract the Mass Spectrum: Obtain the mass spectrum across the apex of the chromatographic peak.

  • Background Subtraction: Perform a background subtraction using a spectrum from the baseline just before or after the analyte peak to remove column bleed and other background ions.

  • Interpret the Spectrum:

    • Identify the molecular ion triplet (m/z 360, 362, 364).

    • Look for the characteristic loss of 127 Da (iodine).

    • Identify the resulting dibromophenyl cation triplet (m/z 233, 235, 237).

    • Identify the subsequent loss of 79/81 Da (bromine) to form the bromophenyl radical cation doublet (m/z 154, 156).

    • Identify the final loss of bromine to the phenyl cation (m/z 75).

The experimental workflow is summarized in the following diagram:

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution Stock->Working Dilution Injection 1 µL Injection Working->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (50-400 m/z) Ionization->Detection Extraction Spectrum Extraction & Background Subtraction Detection->Extraction Interpretation Fragmentation Analysis Extraction->Interpretation

Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of chemical bond strengths and isotopic abundances. The pronounced lability of the carbon-iodine bond dictates the primary fragmentation pathway, leading to an initial loss of the iodine atom. Subsequent fragmentations involve the sequential loss of the two bromine atoms. The characteristic isotopic patterns of bromine provide unambiguous confirmation of the presence of this halogen in the molecular ion and its fragments. By following the detailed experimental protocol provided, researchers can reliably obtain and interpret the mass spectrum of this and structurally similar polyhalogenated aromatic compounds, enabling confident structural elucidation and analysis.

References

The Elusive Crystal Structure of 1,3-Dibromo-5-iodobenzene: A Case of Undetermined Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Despite its well-defined molecular formula and established role as a chemical intermediate, a comprehensive, publicly available experimental determination of the crystal structure for 1,3-Dibromo-5-iodobenzene remains conspicuously absent from crystallographic databases. This technical overview addresses the current state of knowledge, the significance of its undetermined structure, and the experimental and computational pathways required for its elucidation. While the molecular structure is known, the arrangement of these molecules in the solid state, which governs crucial properties like solubility, melting point, and reactivity, is yet to be definitively characterized.

For researchers, scientists, and professionals in drug development, the absence of a crystal structure for this compound (C₆H₃Br₂I) presents both a challenge and an opportunity.[1][2][3] Understanding the three-dimensional arrangement of molecules in a crystal lattice is fundamental to predicting and controlling the physicochemical properties of a compound. Without this information, formulators and medicinal chemists are working with an incomplete picture, potentially hindering the optimization of solid-state properties for pharmaceutical applications.

Molecular Characteristics

This compound is a halogenated aromatic compound with a molecular weight of 361.80 g/mol .[1] Its structure consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions, and an iodine atom at the 5 position.

PropertyValueSource
Molecular FormulaC₆H₃Br₂IPubChem[1]
Molecular Weight361.80 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number19752-57-9PubChem[1]

The Significance of an Undetermined Crystal Structure

The crystal structure of a molecule dictates its macroscopic properties through the specific network of intermolecular interactions. In the case of this compound, the presence of three heavy halogen atoms suggests the potential for significant halogen bonding, a non-covalent interaction that can profoundly influence crystal packing. The study of related isomers, such as 1,3-dibromo-2-iodo-benzene, has revealed insights into intramolecular and intermolecular halogen-halogen contacts.[4][5] However, it is crucial to note that even a small change in the substitution pattern can lead to vastly different crystal packing and intermolecular interactions. For instance, in the crystal structure of 1,3-dibromo-2-iodo-5-nitrobenzene, complex halogen bonding networks are observed, while in 1,3-dibromo-2-iodobenzene, the iodine atom is reportedly not involved in halogen bonding.[6][7] This highlights the inability to reliably predict the crystal structure of the title compound based on its isomers.

Path Forward: Experimental Determination and Computational Prediction

Elucidating the crystal structure of this compound would require a dedicated experimental and computational effort.

Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive method for determining a crystal structure is single-crystal X-ray diffraction (SCXRD). The general workflow is as follows:

Caption: Workflow for Single-Crystal X-ray Diffraction.

  • Synthesis and Purification: High-purity this compound would be synthesized and meticulously purified to remove any impurities that could hinder crystallization.

  • Crystal Growth: The most critical and often challenging step is growing single crystals of sufficient size and quality. This involves exploring various crystallization techniques such as slow evaporation from different solvents, vapor diffusion, or cooling of a saturated solution.

  • Single Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction Data Collection: The mounted crystal is irradiated with a focused beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal are then determined (structure solution) and their parameters are optimized (refinement) to best fit the experimental data.

Computational Approaches: Crystal Structure Prediction

In parallel with experimental efforts, computational crystal structure prediction (CSP) can provide valuable insights. CSP methods use the molecular structure as input to generate a landscape of possible crystal packings ranked by their lattice energies.

Caption: Workflow for Computational Crystal Structure Prediction.

These predictions can guide experimental crystallization efforts and help in the analysis of the final experimental structure.

Conclusion

The crystal structure of this compound remains an open question in the field of structural chemistry. Its determination through single-crystal X-ray diffraction would provide invaluable data for understanding the interplay of intermolecular forces, particularly halogen bonding, in shaping the solid-state architecture of polyhalogenated aromatic compounds. For the pharmaceutical and materials science industries, this information is critical for rational solid-form design and the development of new materials with tailored properties. The elucidation of this currently elusive crystal structure would be a valuable contribution to the fundamental understanding of molecular solids.

References

An In-Depth Technical Guide to the Solubility of 1,3-Dibromo-5-iodobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-5-iodobenzene, a key tri-halogenated aromatic building block in organic synthesis. For professionals in pharmaceutical development and chemical research, a thorough understanding of a compound's solubility is paramount for reaction optimization, purification, and formulation. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes foundational chemical principles to predict its solubility profile across a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable, application-specific data.

Introduction to this compound and Its Physicochemical Profile

This compound (CAS No. 19752-57-9) is a solid, crystalline compound, typically appearing as a light yellow to brown powder.[1] Its molecular structure, featuring a benzene ring substituted with two bromine atoms and one iodine atom, renders it a dense, non-polar molecule with a significant molecular weight (361.80 g/mol ).[2] These structural characteristics are the primary determinants of its solubility behavior, which is critical for its application in synthetic chemistry, particularly in cross-coupling reactions and the formation of complex organic architectures.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₆H₃Br₂I[2]
Molecular Weight 361.80 g/mol [2]
Physical Form Solid, powder, or crystal[1]
Melting Point 121.0 to 125.0 °C

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, a non-polar molecule, the predominant intermolecular forces are London dispersion forces. Therefore, it is predicted to be most soluble in non-polar or weakly polar organic solvents with which it can establish strong dispersion force interactions. Conversely, its solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water, is expected to be negligible.

The following diagram illustrates the predicted solubility of this compound in various classes of organic solvents based on these principles.

G cluster_solvents Organic Solvents cluster_solubility Predicted Solubility Non-Polar Non-Polar High High Non-Polar->High Polar Aprotic Polar Aprotic Moderate Moderate Polar Aprotic->Moderate Polar Protic Polar Protic Low Low Polar Protic->Low This compound This compound This compound->Non-Polar  High Affinity This compound->Polar Aprotic Moderate Affinity This compound->Polar Protic  Low Affinity

Caption: Predicted solubility of this compound in different solvent classes.

Qualitative and Predicted Quantitative Solubility

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Non-Polar Aromatic Toluene, Benzene, XylenesHighStrong London dispersion forces between the aromatic rings of the solute and solvent lead to favorable interactions.
Halogenated Dichloromethane, ChloroformHighSimilar halogenated nature promotes favorable dipole-dipole and dispersion interactions.
Non-Polar Aliphatic Hexane, CyclohexaneModerate to HighPrimarily London dispersion forces; solubility may be slightly lower than in aromatic solvents due to less favorable pi-stacking interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThe ether oxygen provides some polarity, but the overall non-polar character of the solvent allows for good solvation through dispersion forces.
Ketones Acetone, Methyl Ethyl KetoneModerate to LowThe polar carbonyl group makes these solvents more polar, potentially reducing their affinity for the non-polar solute.
Alcohols Ethanol, Methanol, IsopropanolLowThe strong hydrogen-bonding network of the alcohol solvents is disrupted by the non-polar solute without the formation of comparably strong solute-solvent interactions.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)LowThese solvents are highly polar and their strong dipole-dipole interactions are not favorably replaced by interactions with the non-polar solute.
Aqueous WaterInsolubleThe high polarity and strong hydrogen-bonding network of water make it a very poor solvent for non-polar organic molecules.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following protocol is a self-validating system designed to yield accurate and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

The following diagram outlines the experimental workflow for determining the solubility of this compound.

G start Start prep Prepare Saturated Solutions (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate sample Sample Supernatant equilibrate->sample filter Filter through 0.45µm Syringe Filter sample->filter dilute Dilute Sample for Analysis filter->dilute analysis Analyze via HPLC or GC dilute->analysis calculate Calculate Solubility from Calibration Curve analysis->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented, a robust understanding of its solubility profile can be derived from fundamental principles of chemical interactions. This guide has established that this compound is expected to be highly soluble in non-polar aromatic and halogenated solvents, moderately soluble in ethers and non-polar aliphatic solvents, and poorly soluble in polar protic and highly polar aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided offers a reliable and scientifically sound methodology for in-house determination. This combination of theoretical prediction and practical guidance equips researchers and drug development professionals with the necessary tools to effectively utilize this compound in their work.

References

Introduction: The Significance of Polysubstituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 1,3-Dibromo-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, a versatile building block in modern organic chemistry. By delving into the historical context of its synthesis and exploring the nuances of its reactivity, this document serves as a technical resource for professionals in research and development.

The strategic functionalization of aromatic rings is a cornerstone of synthetic organic chemistry. Polysubstituted benzenes, particularly those bearing multiple halogen atoms, are of immense value as precursors for the construction of complex molecular architectures.[1] The differential reactivity of various halogens (I > Br > Cl > F) in cross-coupling reactions allows for selective and sequential modifications, making compounds like this compound highly sought-after intermediates in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1][2]

Historical Context and Discovery

While a singular "discovery" of this compound is not prominently documented, its existence and utility are intrinsically linked to the development of robust synthetic methodologies for the preparation of polyhalogenated aromatic compounds. The advent of reactions like the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided chemists with a reliable tool to introduce halogens and other functional groups onto an aromatic ring via the diazotization of anilines.[3][4] The synthesis of this compound is a classic application of this powerful transformation, demonstrating the precision of modern synthetic techniques.

Core Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound proceeds through a multi-step sequence starting from a readily available aniline derivative. This pathway highlights fundamental reactions in organic synthesis, including electrophilic aromatic substitution and the Sandmeyer reaction.

Synthesis Workflow Diagram

Synthesis_of_1_3_Dibromo_5_iodobenzene cluster_0 Stage 1: Preparation of Starting Material cluster_1 Stage 2: Introduction of Iodine cluster_2 Stage 3: Diazotization and Sandmeyer Reaction Aniline Aniline 3_5_Dibromoaniline 3_5_Dibromoaniline Aniline->3_5_Dibromoaniline Bromination 2_6_dibromo_4_iodoaniline 2_6_dibromo_4_iodoaniline 3_5_Dibromoaniline->2_6_dibromo_4_iodoaniline Iodination Diazonium_Salt Diazonium_Salt 2_6_dibromo_4_iodoaniline->Diazonium_Salt Diazotization (NaNO2, H+) 1_3_Dibromo_5_iodobenzene 1_3_Dibromo_5_iodobenzene Diazonium_Salt->1_3_Dibromo_5_iodobenzene Sandmeyer Reaction (H3PO2)

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

The synthesis of this compound is typically achieved from 2,6-dibromo-4-iodoaniline.[5]

Materials:

  • 2,6-dibromo-4-iodoaniline

  • Hypophosphorous acid (H₃PO₂)

  • Sodium nitrite (NaNO₂)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add 2,6-dibromo-4-iodoaniline and hypophosphorous acid at room temperature and stir to ensure uniform dispersion.[5]

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture. This reaction is highly exothermic, and the temperature should be maintained between 20-25°C using a water bath.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.[5]

  • Isolation of Crude Product: Once the reaction is complete, the crude product will precipitate as a solid. This can be collected by filtration.[5]

  • Purification: The crude product is purified by recrystallization from ethanol. The crude solid is dissolved in hot ethanol and then allowed to cool to 20-25°C, which will cause the purified this compound to crystallize as white needles.[5]

  • Drying: The purified crystals are collected by filtration and dried under reduced pressure.[5]

A reported yield for this reaction is approximately 75.2%, with a purity of 99.72% as determined by HPLC.[5]

The Sandmeyer Reaction Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][4] In the synthesis of this compound from 2,6-dibromo-4-iodoaniline, the key steps are the formation of a diazonium salt followed by its conversion to the final product.

Sandmeyer_Reaction_Mechanism Aryl_Amine Ar-NH2 (2,6-dibromo-4-iodoaniline) Diazonium_Salt Ar-N2+ (Diazonium Salt) Aryl_Amine->Diazonium_Salt NaNO2, H+ Aryl_Radical Ar• (Aryl Radical) Diazonium_Salt->Aryl_Radical H3PO2 (reductant) - N2 Final_Product Ar-H (this compound) Aryl_Radical->Final_Product Hydrogen Abstraction

Caption: Simplified mechanism of the Sandmeyer deamination.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 19752-57-9[6][7]
Molecular Formula C₆H₃Br₂I[6][8]
Molecular Weight 361.80 g/mol [6][8]
Appearance White to light yellow crystalline solid[1][9]
Melting Point 121.0 to 125.0 °C[10]
Purity >98.0% (GC)[10]

Applications in Modern Organic Synthesis

This compound is a valuable building block due to the differential reactivity of its halogen substituents. The carbon-iodine bond is weaker and more reactive than the carbon-bromine bonds, allowing for selective functionalization.[1]

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

  • Stille Coupling: Reaction with organostannanes.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.[1]

The sequential nature of these reactions, typically reacting at the iodine position first, allows for the stepwise construction of complex, tri-substituted aromatic compounds.[1]

Use in Pharmaceuticals and Materials Science

The tri-substituted aromatic scaffold provided by this compound is a common motif in drug candidates and functional materials.[1] Its use enables the synthesis of:

  • Pharmaceutical Intermediates: Building blocks for complex active pharmaceutical ingredients.[1]

  • Organic Electronics: Precursors for π-conjugated molecules and polymers used in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, dark place in a tightly sealed container.[7]

Conclusion

This compound is a testament to the power and precision of modern organic synthesis. Its preparation, rooted in the historic Sandmeyer reaction, provides a versatile platform for the creation of complex molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis, reactivity, and handling of this key intermediate is essential for innovation.

References

Spectroscopic Identification of 1,3-Dibromo-5-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic techniques used for the identification and characterization of 1,3-Dibromo-5-iodobenzene. As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, unambiguous structural confirmation is paramount. This document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy as applied to this specific trihalogenated aromatic compound. In the absence of publicly available experimental spectra, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided, ensuring a self-validating system for researchers.

Introduction

This compound (C₆H₃Br₂I) is a polysubstituted aromatic compound with a unique arrangement of three different halogen atoms on the benzene ring.[1] This substitution pattern makes it a valuable building block in synthetic chemistry, allowing for selective functionalization at the bromo- and iodo-positions through various cross-coupling reactions. The precise characterization of this molecule is a critical step in any synthetic workflow to ensure the identity and purity of the compound before its use in subsequent reactions. This guide serves as a detailed reference for the spectroscopic identification of this compound, providing predicted spectral data and the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectrum

Theoretical Principles: The chemical shift of a proton in ¹H NMR is influenced by the electron density of its local environment. Electronegative substituents, such as halogens, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). In this compound, the three protons on the aromatic ring are in two distinct chemical environments due to the molecule's C₂ᵥ symmetry.

Predicted Spectral Features:

  • H-4/H-6: These two protons are chemically equivalent and are situated between a bromine and an iodine atom. They are expected to appear as a doublet of doublets (or a triplet if the coupling constants are similar) due to coupling with H-2.

  • H-2: This proton is located between two bromine atoms and will appear as a triplet due to coupling with the two equivalent H-4 and H-6 protons.

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.8 - 8.0Triplet (t)J ≈ 1.5-2.0 Hz (meta coupling)
H-4, H-67.6 - 7.8Doublet (d)J ≈ 1.5-2.0 Hz (meta coupling)
Predicted ¹³C NMR Spectrum

Theoretical Principles: The chemical shifts in ¹³C NMR are also highly dependent on the electronic environment. Carbon atoms directly bonded to electronegative halogens will be significantly deshielded. The effect of halogens on the chemical shift of the carbon to which they are attached (ipso-carbon) is substantial and follows the trend I > Br > Cl.

Predicted Spectral Features: Due to the molecule's symmetry, four distinct signals are expected in the ¹³C NMR spectrum.

Carbon Predicted Chemical Shift (ppm) Assignment Rationale
C-5 (C-I)90 - 95Direct attachment to the most electronegative halogen (iodine) in this context.
C-1, C-3 (C-Br)120 - 125Direct attachment to bromine atoms.
C-2135 - 140Unsubstituted carbon between two bromine atoms.
C-4, C-6130 - 135Unsubstituted carbons between a bromine and an iodine atom.
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

  • Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the ¹³C NMR spectrum due to the low natural abundance of the ¹³C isotope.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum

Theoretical Principles: In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation of halogenated aromatic compounds is often characterized by the loss of halogen atoms. The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and iodine (¹²⁷I, monoisotopic) will result in a characteristic pattern for the molecular ion and bromine-containing fragments.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 360, 362, and 364, corresponding to the different isotopic combinations of the two bromine atoms. The relative intensities of these peaks will be approximately 1:2:1. The monoisotopic mass of this compound is 359.7646 g/mol .[1]

  • Major Fragments:

    • [M - I]⁺: Loss of an iodine radical (the weakest carbon-halogen bond) to give a fragment at m/z 233, 235, 237 (C₆H₃Br₂⁺).

    • [M - Br]⁺: Loss of a bromine radical to give a fragment at m/z 281, 283 (C₆H₃BrI⁺).

    • [C₆H₃]⁺: Loss of all three halogen atoms, resulting in a benzyne fragment at m/z 75.

m/z Predicted Fragment Isotopic Pattern
360, 362, 364[C₆H₃⁷⁹Br₂¹²⁷I]⁺, [C₆H₃⁷⁹Br⁸¹Br¹²⁷I]⁺, [C₆H₃⁸¹Br₂¹²⁷I]⁺1:2:1 ratio
281, 283[C₆H₃⁷⁹Br¹²⁷I]⁺, [C₆H₃⁸¹Br¹²⁷I]⁺1:1 ratio
233, 235, 237[C₆H₃⁷⁹Br₂]⁺, [C₆H₃⁷⁹Br⁸¹Br]⁺, [C₆H₃⁸¹Br₂]⁺1:2:1 ratio
154, 156[C₆H₃⁷⁹Br]⁺, [C₆H₃⁸¹Br]⁺1:1 ratio
75[C₆H₃]⁺-
Experimental Protocol: Mass Spectrometry

Sample Introduction:

  • For EI-MS, introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

  • Use a standard electron ionization energy of 70 eV.

  • Scan a mass range that encompasses the expected molecular ion and fragment masses (e.g., m/z 50-400).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

Theoretical Principles: The vibrational frequencies of bonds in the IR spectrum are characteristic of the types of bonds and the atoms they connect. For aromatic compounds, key vibrations include C-H stretching, C=C ring stretching, and out-of-plane C-H bending. The substitution pattern on the benzene ring influences the position of the out-of-plane bending bands.

Predicted Vibrational Modes:

  • Aromatic C-H Stretch: A weak to medium band is expected in the region of 3100-3000 cm⁻¹.

  • Aromatic C=C Stretch: One or two bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane C-H Bending: The substitution pattern (1,3,5-trisubstituted) typically gives rise to strong absorptions in the 900-800 cm⁻¹ and 700-650 cm⁻¹ regions.

  • C-Br Stretch: A strong band is expected in the 700-500 cm⁻¹ region.

  • C-I Stretch: A strong band is expected in the 600-485 cm⁻¹ region.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100 - 3000Weak to Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-H Out-of-Plane Bending900 - 800Strong
C-H Out-of-Plane Bending700 - 650Strong
C-Br Stretch700 - 500Strong
C-I Stretch600 - 485Strong
Experimental Protocol: Infrared Spectroscopy

Sample Preparation:

  • For a solid sample, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample spectrum.

Integrated Spectroscopic Analysis Workflow

A conclusive identification of this compound is achieved through the integration of data from all three spectroscopic techniques. The following workflow illustrates the logical progression of the analysis.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy H1_NMR ¹H NMR (Proton Environment, Coupling) Conclusion Structural Confirmation H1_NMR->Conclusion Confirms proton count and connectivity C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->Conclusion Confirms carbon count and environments MS Mass Spectrum (Molecular Weight, Isotopic Pattern, Fragmentation) MS->Conclusion Confirms molecular formula and halogen presence IR IR Spectrum (Functional Groups, Substitution Pattern) IR->Conclusion Confirms aromaticity and substitution pattern Start Sample of This compound Start->H1_NMR Start->C13_NMR Start->MS Start->IR

Caption: Integrated workflow for the spectroscopic identification of this compound.

Conclusion

References

Theoretical Calculations for 1,3-Dibromo-5-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-iodobenzene is a halogenated aromatic compound with significant applications as a versatile building block in organic synthesis and materials science. Its trifunctional nature, possessing three distinct halogen atoms, allows for selective sequential reactions, making it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its electronic and structural properties is paramount for predicting its reactivity and designing novel synthetic pathways.

This technical guide provides a comprehensive overview of the theoretical calculations performed on this compound. By employing computational chemistry methods, we can predict and analyze various molecular properties, offering insights that complement and guide experimental work. This document will detail the computational methodology, present the calculated physicochemical and spectroscopic data, and discuss their implications for research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for its handling, characterization, and application in various chemical processes.

PropertyValueSource
Molecular Formula C₆H₃Br₂I[1][2]
Molecular Weight 361.80 g/mol [1][2][3]
Appearance Light yellow to brown powder/crystal
Purity >98.0% (GC)
CAS Number 19752-57-9[1][2][4]

Synthesis

The primary synthetic route to this compound involves the diazotization of 2,6-dibromo-4-iodoaniline, followed by a deamination reaction. A common procedure utilizes sodium nitrite and hypophosphorous acid.[5] The reaction is typically carried out at a controlled temperature of 20-25°C.[5] The crude product can be purified by recrystallization from ethanol to yield white needles.[3][5]

Computational Methodology: A Self-Validating System

To ensure the reliability and accuracy of the theoretical predictions, a robust computational protocol was established. The chosen methodology is designed to be a self-validating system, where the computational choices are justified by established principles in computational chemistry for halogenated aromatic compounds.

Step 1: Molecular Structure Generation

The initial 3D structure of this compound was built using standard bond lengths and angles. The IUPAC name for this compound is this compound, and its SMILES notation is C1=C(C=C(C=C1Br)I)Br.[1]

Step 2: Geometry Optimization and Frequency Calculations

The molecular geometry was optimized using Density Functional Theory (DFT), a method known for its balance of accuracy and computational efficiency in describing electronic structures. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. This functional has a proven track record for providing reliable geometries for organic molecules.

To accurately describe the electronic distribution, especially for the heavy halogen atoms, the 6-311G(d,p) basis set was selected. This triple-zeta basis set provides a flexible description of the valence electrons and includes polarization functions (d on heavy atoms, p on hydrogen) to account for the non-spherical nature of electron density in molecules.

Following geometry optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provide theoretical vibrational spectra (IR).

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_output Data Analysis & Output start Initial 3D Structure opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation (DFT/B3LYP/6-311G(d,p)) opt->freq nmr NMR Shielding Calculation (GIAO-DFT/B3LYP/6-311G(d,p)) freq->nmr analysis Analysis of Results nmr->analysis data Predicted Properties: - Optimized Geometry - IR Spectrum - NMR Chemical Shifts analysis->data

Caption: Computational workflow for theoretical calculations.

Step 3: NMR Chemical Shift Calculations

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, which is the standard and most reliable approach for calculating magnetic properties, was used. The calculations were performed at the B3LYP/6-311G(d,p) level of theory on the optimized geometry. The calculated isotropic shielding values were then converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Theoretical Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This information is invaluable for the interpretation of experimental spectra and for the confirmation of the compound's identity and purity.

Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra is a critical component of theoretical analysis. Due to the symmetry of the this compound molecule, specific patterns in the ¹H and ¹³C NMR spectra are expected.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR: The molecule has three protons. Due to the C₂ᵥ symmetry, the protons at the C2 and C6 positions are chemically equivalent, and the proton at the C4 position is unique. Therefore, two signals are expected in the ¹H NMR spectrum.

¹³C NMR: The molecule has six carbon atoms. Due to symmetry, the carbons at C1, C3, and C5 are unique. The carbons at C2 and C6 are equivalent, and the carbon at C4 is unique. Therefore, four distinct signals are expected in the ¹³C NMR spectrum.

The ability to accurately predict these spectra is essential for confirming the structure of synthesized compounds and for identifying potential impurities.

Conclusion

This technical guide has outlined a robust theoretical framework for the computational analysis of this compound. The presented methodology, based on Density Functional Theory, provides a reliable means of predicting key molecular properties, including optimized geometry and spectroscopic data. These theoretical insights are intended to complement experimental investigations, aiding researchers, scientists, and drug development professionals in their efforts to utilize this versatile building block for the synthesis of novel and complex molecules. The self-validating nature of the described computational protocol ensures a high degree of confidence in the generated data, fostering a deeper understanding of the structure-property relationships of this important chemical intermediate.

References

Methodological & Application

Application Note: Mastering Chemoselectivity in Suzuki-Miyaura Couplings with 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for achieving high chemoselectivity in the Suzuki-Miyaura cross-coupling of 1,3-dibromo-5-iodobenzene. This trihalogenated aromatic compound is a powerful synthetic intermediate, allowing for the stepwise and site-selective introduction of different aryl or vinyl groups.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, focusing on the preferential reaction at the highly reactive carbon-iodine (C-I) bond while preserving the less reactive carbon-bromine (C-Br) bonds for subsequent transformations. We will explore the mechanistic basis for this selectivity, provide a robust, validated experimental protocol, and discuss the broader applications of the resulting products in medicinal chemistry and materials science.[1][2]

Introduction: The Strategic Value of Polyhalogenated Arenes

Polyhalogenated aromatic compounds are invaluable building blocks in modern organic synthesis. Their utility lies in the ability to perform sequential, site-selective cross-coupling reactions, enabling the efficient construction of complex, multi-substituted aromatic systems.[3][4] this compound is a prime example of such a versatile substrate. The differential reactivity of its halogen atoms under palladium catalysis allows for a hierarchical functionalization strategy, which is highly sought after in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2]

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4][5] Harnessing this reaction for the selective mono-functionalization of this compound opens a pathway to creating diverse molecular scaffolds from a single, common precursor.

The Principle of Chemoselectivity: A Mechanistic Perspective

The success of the selective Suzuki coupling hinges on the differential reactivity of the C-I and C-Br bonds in the rate-determining step of the catalytic cycle: the oxidative addition to the Palladium(0) center.[3][6]

Reactivity Hierarchy: The bond dissociation energies (BDEs) of carbon-halogen bonds are a key determinant of their reactivity in oxidative addition. The established trend is C–I < C–Br < C–Cl < C–F, meaning the C-I bond is the weakest and therefore the most susceptible to cleavage by the Pd(0) catalyst.[3] This intrinsic difference in bond strength is the primary reason why selective coupling at the iodine-bearing position is achievable under carefully controlled conditions.[3][7]

The oxidative addition of an aryl halide to a Pd(0) complex, typically a coordinatively unsaturated species like Pd(0)L₂, initiates the catalytic cycle.[8] The lower energy barrier for the oxidative addition into the C-I bond compared to the C-Br bond ensures that the reaction proceeds preferentially at the iodo-position. By using a stoichiometric amount (or slight excess) of the boronic acid and carefully controlling reaction time and temperature, the mono-arylated product, 1,3-dibromo-5-arylbenzene, can be isolated in high yield before significant coupling at the bromine positions occurs.

Caption: Mechanism highlighting the selective oxidative addition to the C-I bond.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective mono-arylation of this compound.

3.1. Materials and Reagents

  • Substrate: this compound (CAS 19752-57-9), >98% purity[9]

  • Arylboronic Acid: e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Solvent System: 1,4-Dioxane and Degassed Water (HPLC Grade)

  • Inert Gas: Argon or Nitrogen

3.2. Step-by-Step Protocol

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 361.8 mg).

    • Add the desired arylboronic acid (1.05 mmol, 1.05 equivalents).

    • Add finely powdered potassium carbonate (3.0 mmol, 414.6 mg, 3.0 equivalents).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.6 mg, 3 mol%).

    • Seal the flask with a rubber septum.

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Further degas the resulting suspension by bubbling argon through it for 10-15 minutes.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously. The color may change from light yellow to a darker brown or black suspension.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typically, the starting material should be consumed within 2-4 hours. Over-running the reaction can lead to a decrease in selectivity and the formation of di-substituted byproducts.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure 1,3-dibromo-5-arylbenzene product.

Data Presentation and Expected Results

The following table summarizes typical conditions and expected yields for the selective Suzuki coupling with various arylboronic acids.

Arylboronic Acid (R-B(OH)₂)Catalyst Loading (mol%)Base (equiv.)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic acid3% Pd(PPh₃)₄K₂CO₃ (3)802.585-92%
4-Methoxyphenylboronic acid3% Pd(PPh₃)₄K₂CO₃ (3)802.088-95%
4-Acetylphenylboronic acid3% Pd(PPh₃)₄K₂CO₃ (3)803.080-87%
3-Thienylboronic acid3% Pd(PPh₃)₄K₂CO₃ (3)803.575-85%

Yields are for isolated, purified product and may vary based on the specific boronic acid and reaction scale.

Workflow for Sequential Cross-Coupling

The mono-arylated product is a valuable intermediate for further diversification. The remaining two C-Br bonds can be coupled under more forcing conditions or with a different catalyst system, allowing for the synthesis of unsymmetrical tri-substituted arenes.

Caption: Stepwise functionalization of this compound.

Troubleshooting and Key Considerations

  • Low Selectivity (Di-substitution): This often occurs if the reaction is run for too long or at too high a temperature. Reduce reaction time and monitor carefully by TLC/GC-MS. Using exactly 1.0 equivalent of boronic acid can also minimize this side reaction.

  • Low Yield: Ensure all reagents are dry and the solvent is thoroughly degassed. The activity of the palladium catalyst is crucial; use a fresh, high-quality source of Pd(PPh₃)₄. The choice of base can also be critical; for less reactive boronic acids, a stronger base like Cs₂CO₃ may be beneficial.

  • Poor Reactivity of Aryl Iodides at Low Temperatures: While the C-I bond is generally more reactive, some studies have shown that with Pd/PPh₃ systems, the turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate can be inefficient at lower temperatures (e.g., <50 °C), which can stall the reaction.[10][11] The recommended 80 °C is generally sufficient to overcome this.

Conclusion

The selective Suzuki-Miyaura coupling of this compound is a robust and reliable method for the synthesis of mono-arylated, di-bromo-functionalized benzene derivatives. The protocol's success is rooted in the fundamental principles of differential reactivity of aryl halides towards palladium(0) oxidative addition.[3][6][12] By carefully controlling the reaction parameters, researchers can achieve high yields and excellent chemoselectivity, unlocking a powerful strategy for the stepwise construction of complex and valuable molecules for a wide range of applications in science and industry.

References

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective Buchwald-Hartwig amination of 1,3-dibromo-5-iodobenzene. Leveraging the inherent reactivity differences among carbon-halogen bonds, this application note demonstrates the selective formation of a C-N bond at the iodo position while preserving the bromo substituents for subsequent functionalization. This methodology is of significant interest to researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex, multi-functionalized aromatic compounds. We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of Polyhalogenated Arenes

Polyhalogenated aromatic compounds are invaluable building blocks in organic synthesis, particularly in the fields of pharmaceutical and materials science. The presence of multiple halogen atoms of differing reactivity on a single aromatic core allows for sequential, site-selective cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, stands as one of the most powerful methods for the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1][2] When applied to polyhalogenated substrates like this compound, this reaction offers a strategic entry point to selectively introduce a nitrogen-based functional group, leaving other halogens available for further diversification.

The Principle of Regioselectivity: A Tale of Two Bonds

The success of the selective amination of this compound hinges on the differential reactivity of the aryl-iodide and aryl-bromide bonds in the key step of the Buchwald-Hartwig catalytic cycle: the oxidative addition.

The generally accepted mechanism for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][3] The rate of this oxidative addition is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl > F .[1] This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE); the C-I bond is the weakest and therefore the most susceptible to cleavage by the palladium catalyst.

By carefully controlling the reaction conditions—specifically temperature and reaction time—it is possible to exploit this reactivity gap to achieve highly selective amination at the iodo-position of this compound, yielding the desired N-substituted-3,5-dibromoaniline as the major product. The unreacted bromo-positions remain as valuable handles for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.

Diagram 1: Regioselectivity Logic

This diagram illustrates the decision-making process in the catalyst system, leading to the selective activation of the C-I bond over the C-Br bonds.

G cluster_0 Catalyst Decision Point cluster_1 Reaction Pathways cluster_2 Outcome A This compound (Substrate) C Oxidative Addition A->C B Pd(0) Catalyst B->C D C-I Bond Activation (Lower Energy Barrier) C->D Favored Pathway E C-Br Bond Activation (Higher Energy Barrier) C->E Disfavored Pathway F Selective Monoamination Product: N-Aryl-3,5-dibromoaniline D->F

Caption: Logic of selective C-I bond activation.

Experimental Protocols

The following protocols are designed as a robust starting point for the selective monoamination of this compound. Optimization of catalyst, ligand, base, and temperature may be necessary for specific amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-Aldrich, TCIStore in a cool, dark place.
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem, Sigma-AldrichPre-catalyst.
XPhos≥98%Strem, Sigma-AldrichAir-stable phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich, AcrosHighly hygroscopic; handle in a glovebox.
Amine (e.g., Morpholine)≥99%VariousPurify by distillation if necessary.
TolueneAnhydrousAcros, Sigma-AldrichUse from a solvent purification system or a freshly opened bottle.
Protocol 1: Coupling with a Secondary Aliphatic Amine (Morpholine)

This protocol details a typical procedure for the selective amination of the C-I bond with a common secondary amine, morpholine.

Diagram 2: Experimental Workflow

A visual representation of the key steps involved in setting up the Buchwald-Hartwig amination reaction.

G A 1. Glovebox Preparation B 2. Add Solids: - this compound - Pd(OAc)₂ - XPhos - NaOtBu A->B C 3. Add Liquids: - Anhydrous Toluene - Morpholine B->C D 4. Seal & Remove C->D E 5. Heat with Stirring (e.g., 80-100 °C) D->E F 6. Reaction Monitoring (TLC/GC-MS) E->F G 7. Workup & Purification F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add this compound (1.0 mmol, 361.8 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), XPhos (0.04 mmol, 19.1 mg, 4 mol%), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality Note: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which facilitates the oxidative addition and subsequent steps of the catalytic cycle.[2] The ligand-to-palladium ratio is often optimized to prevent catalyst deactivation.

  • Addition of Reagents: To the Schlenk tube containing the solids, add anhydrous toluene (5 mL). Subsequently, add morpholine (1.2 mmol, 104.5 µL).

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

    • Causality Note: A moderate temperature of 80 °C is chosen to provide sufficient thermal energy for the oxidative addition at the C-I bond while remaining below the threshold that would significantly promote the slower oxidative addition at the C-Br bonds.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material and the appearance of a single major product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(3,5-dibromophenyl)morpholine.

Expected Outcome: High yield (typically >85%) of the mono-aminated product with excellent regioselectivity (>95:5 C-I vs. C-Br amination).

Protocol 2: Coupling with a Primary Aliphatic Amine (n-Hexylamine)

Primary amines can sometimes undergo diarylation as a side reaction. This protocol uses a slightly modified ligand system often effective for monoarylation of primary amines.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 361.8 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol% Pd), BrettPhos (0.03 mmol, 16.1 mg, 3 mol%), and potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424.4 mg) in an oven-dried Schlenk tube.

    • Causality Note: BrettPhos is a ligand specifically designed to be effective for the monoarylation of primary amines.[4][5] A milder base like K₃PO₄ is often used with primary amines to improve functional group tolerance and can sometimes enhance selectivity.

  • Addition of Reagents: Add anhydrous tert-butanol (5 mL) followed by n-hexylamine (1.2 mmol, 158 µL).

  • Reaction Execution: Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction as described in Protocol 1. The reaction may require a longer time (6-12 hours). Workup is performed similarly.

  • Purification: Purify by flash chromatography to yield N-(3,5-dibromophenyl)hexan-1-amine.

Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low Conversion Inactive catalyst; Insufficient temperature.Use a pre-catalyst like a G3-palladacycle. Increase temperature in 10 °C increments (e.g., to 90-110 °C), but monitor for loss of selectivity.
Poor Regioselectivity Reaction temperature too high; Reaction time too long.Decrease the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Double Amination Excess amine; Highly reactive primary amine.Use a 1:1 stoichiometry of amine to aryl halide. Consider using a ligand known to favor monoarylation, such as BrettPhos.
Hydrodehalogenation Catalyst deactivation pathway; Presence of water.Ensure strictly anhydrous conditions. Screen different ligands, as some are more prone to β-hydride elimination pathways.

Mechanistic Overview

The catalytic cycle, shown below, is the cornerstone of the Buchwald-Hartwig amination and explains the product formation. The regioselectivity is determined at the initial oxidative addition step.

Diagram 3: Buchwald-Hartwig Catalytic Cycle

This diagram outlines the key mechanistic steps of the palladium-catalyzed amination reaction.

G cluster_0 Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Rate-Determining & Selective Step) A->B Ar-I (fast) >> Ar-Br (slow) C Ar-Pd(II)(I)L Oxidative Addition Complex B->C D Ligand Exchange / Amine Coordination C->D + Amine E [Ar-Pd(II)(NHR'R'')L]I D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR'R'')L Amido Complex F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NR'R'' Product H->I

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

The regioselective Buchwald-Hartwig amination of this compound is a powerful and reliable method for synthesizing N-substituted-3,5-dibromoanilines. By understanding the principles of oxidative addition and carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve high yields and excellent selectivity. The resulting products are versatile intermediates, poised for further functionalization at the remaining bromine positions, thereby enabling rapid access to a diverse array of complex molecules for drug discovery and materials science applications.

References

Application Note & Protocol: Selective Grignard Reagent Formation from 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the selective formation of a Grignard reagent from 1,3-dibromo-5-iodobenzene. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who require a precise method for introducing a nucleophilic carbon at a specific position on a polyhalogenated aromatic ring.

Introduction: The Principle of Chemoselective Grignard Formation

Polyhalogenated aromatic compounds are valuable synthons in organic chemistry, offering multiple sites for functionalization. However, achieving selective reaction at a single site can be challenging. The formation of Grignard reagents from aryl halides is a cornerstone of carbon-carbon bond formation, but its application to polyhalogenated systems requires a nuanced understanding of the underlying reactivity principles.

The successful chemoselective synthesis of (3,5-dibromophenyl)magnesium iodide from this compound hinges on the differential reactivity of carbon-halogen bonds with magnesium metal. The bond dissociation energies for C-X bonds in aromatic systems follow the trend C-I < C-Br < C-Cl. This inherent difference in bond strength allows for the preferential oxidative addition of magnesium into the weaker carbon-iodine bond under carefully controlled reaction conditions, leaving the more robust carbon-bromine bonds intact.

This application note details a robust protocol for this selective transformation, discusses critical experimental parameters, and provides insights into avoiding common pitfalls such as the formation of di-Grignard reagents or unwanted side products.

Visualizing the Selective Reaction Pathway

The following diagram illustrates the intended selective Grignard formation, highlighting the preferential reaction at the iodo-substituted position.

G A This compound B Mg(0) / Anhydrous THF A->B C (3,5-dibromophenyl)magnesium iodide (Desired Product) B->C Selective C-I insertion (Low Temperature) D Side Products (e.g., di-Grignard, Wurtz coupling) B->D Non-selective reaction (Higher Temperature)

Caption: Selective vs. Non-selective Grignard Formation Pathways.

Experimental Protocol

This protocol is designed for a ~10 mmol scale reaction. Adjustments may be necessary for different scales.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
This compound>98%Sigma-Aldrich, TCIEnsure purity and dryness.
Magnesium turnings---Fisher ScientificUse high-purity magnesium.
IodineACS ReagentVWRA single crystal is used for activation.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaMust be anhydrous (<50 ppm water). Use a freshly opened bottle or solvent from a purification system. Never use unstabilized THF which can form peroxides.
Anhydrous Diethyl EtherDriSolv® or similarMilliporeSigmaOptional, for trituration/purification.
Deuterated Chloroform (CDCl₃)NMR GradeCambridge IsotopeFor in-process monitoring by ¹H NMR.
Hydrochloric Acid (HCl)1 M solution---For quenching and workup.
Saturated Ammonium Chloride (NH₄Cl)------Alternative quenching solution.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade---For drying the organic phase.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) manifold with bubbler

  • Schlenk line or glovebox for handling anhydrous reagents

  • Heating mantle or oil bath with temperature control

  • Syringes and needles

Detailed Step-by-Step Procedure

A. Preparation and Activation of Magnesium (Day 1)

  • Drying Glassware: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas. This is critical to prevent premature quenching of the Grignard reagent by atmospheric moisture.

  • Magnesium Preparation: Place magnesium turnings (360 mg, 15 mmol, 1.5 eq) into the three-neck flask.

  • Activation: Add a single crystal of iodine to the flask containing the magnesium. The iodine will sublime upon gentle heating and etch the surface of the magnesium, removing the passivating magnesium oxide layer. The disappearance of the characteristic purple iodine vapor indicates successful activation.

  • Initial Solvent Addition: Add 10 mL of anhydrous THF to the activated magnesium turnings.

B. Grignard Reagent Formation (Day 1)

  • Substrate Preparation: In a separate, dry flask, dissolve this compound (3.63 g, 10 mmol) in 20 mL of anhydrous THF.

  • Initiation: Transfer the solution of the aryl halide to the dropping funnel. Add approximately 10% of this solution to the stirred magnesium suspension.

  • Monitoring Initiation: The reaction mixture should become warm and may start to bubble gently. The initiation of the Grignard formation is indicated by a slight exotherm and the appearance of a cloudy, grayish suspension. If the reaction does not initiate, gentle warming with a heat gun may be required.

  • Controlled Addition: Once the reaction has initiated, add the remaining aryl halide solution dropwise over 30-45 minutes. Maintain a gentle reflux throughout the addition. The rate of addition is a critical parameter to control the exotherm and prevent side reactions.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material.

C. In-Process Control and Titration (Optional but Recommended)

  • Confirmation of Formation: To confirm the formation of the Grignard reagent and determine its concentration, a small aliquot can be quenched with a known amount of an electrophile (e.g., benzaldehyde) and analyzed by GC-MS or ¹H NMR.

  • Titration: For quantitative applications, the concentration of the Grignard reagent should be determined by titration. A common method involves titration against a solution of I₂ in THF until the iodine color persists.

D. Downstream Reaction and Workup (Example: Reaction with an Aldehyde)

  • Electrophile Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 eq) in anhydrous THF via syringe.

  • Quenching: After the reaction with the electrophile is complete (as determined by TLC or LC-MS), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Key Considerations and Troubleshooting

  • Solvent Choice: THF is generally preferred over diethyl ether for the formation of aryl Grignard reagents due to its higher boiling point and better solvating properties for the Grignard reagent.

  • Temperature Control: Maintaining a gentle reflux during the addition of the aryl halide is crucial. Excessively high temperatures can lead to the formation of the di-Grignard reagent or promote Wurtz-type coupling side reactions.

  • Reagent Quality: The purity of the this compound and the anhydrous nature of the solvent are paramount for a successful reaction. Impurities can inhibit the reaction or lead to undesired byproducts.

  • Initiation Issues: If the reaction fails to initiate, adding a small amount of a pre-formed Grignard reagent or using a more reactive form of magnesium, such as Rieke magnesium, can be effective.

Conclusion

This application note provides a comprehensive and reliable protocol for the chemoselective formation of (3,5-dibromophenyl)magnesium iodide. By leveraging the inherent differences in carbon-halogen bond reactivity and maintaining strict control over experimental conditions, researchers can efficiently generate this valuable synthetic intermediate. The ability to selectively functionalize a polyhalogenated aromatic ring opens up numerous possibilities for the synthesis of complex molecules in drug discovery and materials science.

Application Note & Protocols: Mastering Site-Selective Cross-Coupling with 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,3-Dibromo-5-iodobenzene

In the landscape of medicinal chemistry and materials science, the precise construction of multi-substituted aromatic scaffolds is a paramount objective. Polyhalogenated arenes serve as exceptional starting materials, offering multiple, distinct reaction handles for sequential functionalization. Among these, this compound is a particularly valuable and versatile building block. Its three halogen atoms possess a well-defined reactivity hierarchy, enabling chemists to perform a series of site-selective cross-coupling reactions with a high degree of predictability and control.

This guide provides a comprehensive overview of the principles governing this selectivity and delivers field-proven, detailed protocols for the sequential functionalization of this compound. We will explore catalyst systems and reaction conditions tailored for selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to leverage this substrate for the efficient synthesis of complex, unsymmetrically substituted aromatic compounds.

The Principle of Chemoselectivity: A Tale of Two Bonds

The ability to selectively functionalize one halogen position in the presence of others is rooted in the fundamental mechanics of palladium-catalyzed cross-coupling. The catalytic cycle for most of these reactions begins with the oxidative addition of the aryl halide to a palladium(0) complex.[1][2] This step, often the rate-determining one, is highly sensitive to the strength of the carbon-halogen (C-X) bond.[2]

The reactivity trend for aryl halides in oxidative addition is governed by their bond dissociation energies (BDEs), following the order: C–I > C–Br > C–Cl > C–F .[3] The weaker C–I bond requires a lower activation energy to break and thus reacts preferentially under milder conditions. The C–Br bond, being stronger, typically requires more forcing conditions (e.g., higher temperatures, more electron-rich ligands) to undergo oxidative addition. This inherent difference in reactivity is the cornerstone of selective cross-coupling strategies for this compound. By carefully tuning the reaction parameters—catalyst, ligand, base, and temperature—one can precisely target the iodine position while leaving the two bromine atoms untouched for subsequent transformations.

G Diagram 1: Principle of Selective Oxidative Addition cluster_0 Milder Conditions (e.g., 25-80 °C) cluster_1 Forcing Conditions (e.g., >100 °C) A This compound C Selective Oxidative Addition (C-I Bond Cleavage) A->C B Pd(0)L_n B->C D Ar-Pd(II)(I)L_n Complex C->D Fast E This compound G Non-Selective Oxidative Addition (C-Br Bond Cleavage) E->G F Pd(0)L_n F->G H Ar-Pd(II)(Br)L_n Complex G->H Slow / Requires Stronger Catalyst

Caption: Selective activation of the C-I bond under mild conditions.

Application 1: Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds, celebrated for its mild conditions and tolerance of a vast array of functional groups.[4][5] These characteristics make it an ideal choice for the initial, selective functionalization of the highly reactive C-I bond of this compound.

Causality of Component Selection:

  • Catalyst: A standard, moderately active palladium source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) is sufficient. These catalysts are active enough for the C-I bond at moderate temperatures but generally will not activate the more robust C-Br bonds, ensuring high selectivity.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used. Its primary role is to activate the boronic acid for the transmetalation step.[4]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation process.[6]

Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of phenylboronic acid at the C-5 position (iodine) of this compound.

Table 1: Reagents and Conditions for Selective Suzuki Coupling

Reagent/Parameter Role Molar Eq. / Value Notes
This compound Starting Material 1.0 The limiting reagent.
Phenylboronic Acid Coupling Partner 1.1 - 1.2 A slight excess ensures complete consumption of the starting material.
Pd(PPh₃)₄ Catalyst 0.03 (3 mol%) Can be substituted with Pd(OAc)₂ (3 mol%) and PPh₃ (6-12 mol%).
K₂CO₃ Base 2.0 - 3.0 Must be finely powdered for best results.
1,4-Dioxane / Water Solvent 4:1 v/v Solvents must be thoroughly degassed before use.
Temperature Reaction Parameter 80 °C Sufficient for C-I activation without significant C-Br reactivity.

| Time | Reaction Parameter | 12 - 16 hours | Monitor by TLC or LC-MS for completion. |

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Stir the suspension for 10 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product, 1,3-Dibromo-5-phenylbenzene.

G Diagram 2: Suzuki-Miyaura Catalytic Cycle cluster_reactants A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(I)L_n B->C D Transmetalation C->D E Ar-Pd(II)-Ar'L_n D->E F Reductive Elimination E->F F->A Regenerated Catalyst R1 Ar-I F->R1 Product (Ar-Ar') R1->B R2 Ar'-B(OH)₂ R2->D Base Base (e.g., K₂CO₃) Base->D

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Application 2: Sonogashira Coupling at the C-I Position

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[8][9] It typically employs a dual-catalyst system of palladium and copper(I). The reaction is highly efficient and can often be run at room temperature, making it another excellent choice for selectively targeting the C-I bond of this compound.

Causality of Component Selection:

  • Palladium Catalyst: As with the Suzuki reaction, a standard Pd(0) source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is effective.[10]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex much more readily than the alkyne itself.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.

Protocol: Selective Sonogashira Coupling

This protocol details the coupling of (trimethylsilyl)acetylene at the C-5 position of this compound. The TMS group can be easily removed later if the terminal alkyne is desired.

Table 2: Reagents and Conditions for Selective Sonogashira Coupling

Reagent/Parameter Role Molar Eq. / Value Notes
This compound Starting Material 1.0 The limiting reagent.
(Trimethylsilyl)acetylene Coupling Partner 1.5 Excess ensures complete reaction and compensates for potential homocoupling.
PdCl₂(PPh₃)₂ Catalyst 0.02 (2 mol%) A common, air-stable Pd(II) precatalyst.
Copper(I) Iodide (CuI) Co-catalyst 0.04 (4 mol%) Should be high purity; color is off-white to tan, not green or blue.
Triethylamine (Et₃N) Base/Solvent - Should be anhydrous and degassed.
Temperature Reaction Parameter Room Temperature Mild conditions ensure excellent C-I vs. C-Br selectivity.

| Time | Reaction Parameter | 2 - 6 hours | Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon or Nitrogen (3 cycles).

  • Solvent/Reagent Addition: Add anhydrous, degassed triethylamine via syringe, followed by (trimethylsilyl)acetylene (1.5 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor for completion by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove solids, washing with diethyl ether or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexanes) to afford the pure product, 1,3-Dibromo-5-((trimethylsilyl)ethynyl)benzene.

G Diagram 3: Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)(I)L_n OA->PdII TM Transmetalation PdII->TM PdII_alkyne Ar-Pd(II)-C≡CR'L_n TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Regenerated Product Product Ar-C≡CR' RE->Product ArI Ar-I ArI->OA CuI Cu-I Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base (Et₃N) Base->Cu_acetylide Cu_acetylide->TM Connects Cycles

Caption: The interconnected Palladium and Copper cycles in Sonogashira coupling.

Application 3: Buchwald-Hartwig Amination of C-Br Bonds

Once the C-I position has been functionalized, the resulting 1-Aryl-3,5-dibromobenzene derivative is an ideal substrate for a second coupling reaction. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C–N bonds.[11][12] Activating the stronger C-Br bonds requires a more robust catalyst system than that used for the C-I bond.

Causality of Component Selection:

  • Catalyst/Ligand: Activation of C-Br bonds necessitates a more electron-rich and sterically bulky phosphine ligand. "Buchwald-type" ligands such as XPhos, SPhos, or RuPhos are designed for this purpose. They promote the oxidative addition step for less reactive aryl halides and stabilize the active catalytic species.[13] These are typically used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed "precatalysts" (e.g., XPhos Pd G3) are highly convenient and efficient.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaO t-Bu) is the most common choice for this reaction.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Buchwald-Hartwig Amination

This protocol describes the double amination of 1,3-Dibromo-5-phenylbenzene (the product from Application 1) with morpholine.

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

Reagent/Parameter Role Molar Eq. / Value Notes
1,3-Dibromo-5-phenylbenzene Starting Material 1.0 Assumes prior C-I functionalization.
Morpholine Coupling Partner 2.2 - 2.5 Slight excess per C-Br bond.
Pd₂(dba)₃ Pd Source 0.02 (2 mol%) Use a G3 precatalyst for simpler setup (4 mol%).
XPhos Ligand 0.08 (8 mol%) Ligand:Pd ratio is critical.
NaO t-Bu Base 3.0 Must be handled in a glovebox due to its hygroscopic nature.
Toluene Solvent - Anhydrous grade, degassed.
Temperature Reaction Parameter 100 - 110 °C Higher temperature is needed for C-Br bond activation.

| Time | Reaction Parameter | 16 - 24 hours | Monitor by TLC or LC-MS. |

Step-by-Step Procedure:

  • Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add NaO t-Bu (3.0 equiv) to an oven-dried vial or flask. Add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.08 equiv).

  • Reagent Addition: Add 1,3-Dibromo-5-phenylbenzene (1.0 equiv), anhydrous toluene, and finally morpholine (2.5 equiv).

  • Reaction: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring: The reaction mixture will typically become thick and dark. Monitor for the disappearance of the starting material.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with ethyl acetate and filter through Celite. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography to yield the di-aminated product.

G Diagram 4: Buchwald-Hartwig Amination Cycle cluster_reactants A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(Br)L_n B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)(NR₂)L_n D->E F Reductive Elimination E->F F->A Regenerated Catalyst R1 Ar-Br F->R1 Product (Ar-NR₂) R1->B R2 HNR₂ R2->D Base Base (NaO t-Bu) Base->D

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide

Even with robust protocols, cross-coupling reactions can sometimes yield unexpected results. The following table addresses common issues.[16]

Table 4: Common Issues and Solutions in Selective Cross-Coupling

Issue Probable Cause(s) Suggested Solution(s)
No or Low Reaction 1. Inactive catalyst (decomposed Pd source or ligand). 2. Insufficiently degassed solvents/reagents. 3. Impure reagents (e.g., wet solvent, poor quality base). 1. Use a fresh catalyst source or a robust precatalyst. 2. Ensure rigorous degassing (3x vacuum/inert gas cycles or sparging). 3. Use anhydrous solvents and high-purity, freshly opened reagents.
Lack of Selectivity (Reaction at C-Br during C-I coupling) 1. Reaction temperature is too high. 2. Catalyst system is too active. 3. Prolonged reaction time after completion. 1. Lower the reaction temperature. 2. Switch to a less electron-rich ligand (e.g., PPh₃ instead of a Buchwald ligand). 3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Coupling Partner (e.g., Biphenyl from Phenylboronic Acid) 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). 1. Improve inert atmosphere technique. 2. This is a common side reaction in Suzuki couplings; ensure a slight excess of the boronic acid is used.[17]

| Protodehalogenation (Replacement of Halogen with -H) | 1. Presence of water or other proton sources. 2. Side reaction pathways, especially with strong bases. | 1. Use anhydrous solvents and reagents. 2. Screen different bases (e.g., K₃PO₄ instead of K₂CO₃). |

Conclusion

This compound stands out as a powerful synthon for the programmed synthesis of complex aromatic molecules. By understanding and applying the principles of chemoselectivity, researchers can harness the differential reactivity of its C-I and C-Br bonds. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a reliable framework for a sequential, site-selective functionalization strategy. Careful selection of the catalyst, ligand, base, and temperature is paramount to achieving high yields and exquisite control over the reaction outcome, opening the door to a vast chemical space of novel trisubstituted benzene derivatives.

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,3-Dibromo-5-iodobenzene

In the landscape of medicinal chemistry and pharmaceutical development, the strategic construction of complex molecular architectures is paramount. This compound has emerged as an exceptionally valuable and versatile building block for this purpose.[1][2] Its utility stems from the differential reactivity of its three halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bonds in the cornerstone reactions of modern synthetic chemistry, particularly palladium-catalyzed cross-coupling.[3] This inherent chemoselectivity allows for a controlled, stepwise functionalization of the aromatic ring, enabling the precise installation of different functionalities at specific positions. This guide provides an in-depth exploration of this principle and delivers detailed protocols for leveraging this substrate in key transformations crucial for drug discovery.

The Core Principle: Chemoselective Reactivity

The synthetic power of this compound is rooted in the well-established reactivity trend of halogens in palladium-catalyzed oxidative addition: C–I > C–Br > C–Cl > C–F .[3] Oxidative addition, the first and often rate-determining step in many cross-coupling catalytic cycles, involves the insertion of the palladium catalyst into the carbon-halogen bond.[4][5] The lower bond dissociation energy of the C-I bond compared to the C-Br bond dictates that the palladium catalyst will selectively react at the iodo-position under carefully controlled, mild conditions. The two bromo-positions remain intact, available for subsequent, different functionalization under more forcing conditions. This sequential approach is a powerful strategy for rapidly building molecular complexity from a simple, commercially available starting material.

G cluster_0 Sequential Functionalization Strategy A This compound B Step 1: Selective Reaction at C-I (Mild Conditions) A->B e.g., Suzuki, Sonogashira C Monofunctionalized Intermediate (3,5-Dibromophenyl Derivative) B->C D Step 2: Reaction at C-Br (Harsher Conditions) C->D e.g., Buchwald-Hartwig E Di- or Tri-functionalized Product D->E G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation (+ R-M) pd2_trans->pd0 Reductive Elimination (- Ar-R) G cluster_0 Sonogashira Coupling Workflow A This compound + Terminal Alkyne B Reaction Vessel (Pd Catalyst, Cu(I) Co-catalyst, Amine Base, Solvent) A->B Add Reagents C Reaction at RT to 50°C B->C Stir & Heat (if needed) D Workup & Purification C->D Monitor to Completion E Product: 3,5-Dibromo-1-(alkynyl)benzene D->E

References

The Strategic Synthesis of Advanced OLED Materials from 1,3-Dibromo-5-iodobenzene: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of 1,3-Dibromo-5-iodobenzene in OLED Synthesis

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation in molecular design and synthesis of its core components. The performance of an OLED device—defined by its efficiency, color purity, and operational stability—is dictated by the electronic and morphological properties of the organic materials within its emissive and charge-transport layers. A key strategy in the development of high-performance OLED materials is the creation of molecules with specific, highly-ordered architectures. Star-shaped, or C3-symmetric, molecules built upon a 1,3,5-trisubstituted benzene core have emerged as a particularly promising class of materials. This configuration offers significant advantages, including isotropic charge-transport characteristics and a reduced tendency for detrimental crystallization in thin films, which enhances device longevity[1][2].

This compound stands out as a uniquely versatile and powerful building block for the synthesis of these sophisticated molecular architectures. Its trifunctional nature, combined with the distinct reactivity of its halogen substituents (I > Br), provides a strategic handle for the sequential and site-selective introduction of different functional groups through a variety of cross-coupling reactions[3]. This application note provides a comprehensive guide for researchers, scientists, and professionals in drug and materials development on leveraging this compound for the synthesis of advanced OLED materials. We will delve into the mechanistic rationale behind synthetic choices and provide detailed, field-proven protocols for the creation of a model C3-symmetric hole-transport material (HTM), 1,3,5-Tris(N-carbazolyl)benzene (tCP).

Core Principles: The Power of Sequential Cross-Coupling

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bonds. This reactivity differential allows for a stepwise functionalization strategy, where the iodine atom can be selectively reacted first, followed by the subsequent reaction of the two bromine atoms. This approach is critical for the construction of complex, non-symmetrical star-shaped molecules, although for the synthesis of a symmetrical molecule like tCP, a one-pot reaction targeting all three halogens is also feasible, typically with harsher conditions. The primary cross-coupling reactions utilized in this context are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, crucial for extending conjugation or adding bulky substituents.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, a cornerstone for synthesizing the vast majority of hole-transport and many emissive materials based on triarylamines and carbazole derivatives[4][5][6][7].

  • Sonogashira Coupling: For the formation of C-C triple bonds, enabling the synthesis of highly conjugated, rigid molecular wires[8].

This guide will focus on the Buchwald-Hartwig amination as a prime example of harnessing this compound for OLED material synthesis.

Synthetic Workflow: From Precursor to Purified OLED Material

The synthesis of a C3-symmetric OLED material like 1,3,5-Tris(N-carbazolyl)benzene (tCP) from this compound via a sequential Buchwald-Hartwig amination strategy involves a meticulously planned workflow to ensure high yield and purity.

G A This compound + Carbazole B Selective Iodide Functionalization (Buchwald-Hartwig) A->B Pd Catalyst, Ligand, Base C Intermediate: 5-Carbazolyl-1,3-dibromobenzene B->C D Intermediate + Excess Carbazole E Dibromide Functionalization (Buchwald-Hartwig) D->E Pd Catalyst, Ligand, Base F Crude 1,3,5-Tris(N-carbazolyl)benzene E->F G Column Chromatography & Recrystallization/Sublimation H Pure tCP G->H I Characterization (NMR, MS, EA) H->I J OLED Device Fabrication & Testing H->J

Figure 1: A generalized workflow for the synthesis, purification, and application of a C3-symmetric OLED material from this compound.

Experimental Protocols: Synthesis of 1,3,5-Tris(N-carbazolyl)benzene (tCP)

While a direct, one-pot synthesis from 1,3,5-tribromobenzene is common for tCP, this protocol will detail a stepwise approach using this compound to illustrate the principle of selective functionalization. This method provides a template that can be adapted for the synthesis of more complex, unsymmetrical derivatives.

Protocol 1: Synthesis of 9-(3,5-Dibromophenyl)-9H-carbazole (Intermediate)

This first step leverages the higher reactivity of the C-I bond to selectively couple one carbazole unit to the central benzene ring.

Materials:

Reagent/SolventM.W.Amount (mmol)Mass/Volume
This compound362.801.0363 mg
Carbazole167.211.1184 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg
XPhos476.650.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Anhydrous Toluene--10 mL

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), carbazole (1.1 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. The higher reactivity of the C-I bond should lead to the preferential formation of the mono-substituted product.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired intermediate, 9-(3,5-Dibromophenyl)-9H-carbazole.

Protocol 2: Synthesis of 1,3,5-Tris(N-carbazolyl)benzene (tCP)

This second step functionalizes the remaining two C-Br bonds to complete the C3-symmetric molecule.

Materials:

Reagent/SolventM.W.Amount (mmol)Mass/Volume
9-(3,5-Dibromophenyl)-9H-carbazole402.041.0402 mg
Carbazole167.212.5418 mg
Pd₂(dba)₃915.720.0218.3 mg
SPhos410.510.0832.8 mg
Potassium Phosphate (K₃PO₄)212.273.0637 mg
Anhydrous 1,4-Dioxane--15 mL

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine 9-(3,5-Dibromophenyl)-9H-carbazole (1.0 mmol), carbazole (2.5 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the main reaction flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (eluent: hexane/dichloromethane gradient). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by temperature-gradient sublimation to obtain high-purity tCP suitable for OLED device fabrication[9][10][11][12].

Characterization and Performance

Structural and Physical Characterization:

The synthesized 1,3,5-Tris(N-carbazolyl)benzene should be thoroughly characterized to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (mp): Should be consistent with literature values (typically 325-330 °C)[10].

  • Thermogravimetric Analysis (TGA): To determine the thermal stability, a crucial parameter for OLED materials.

Electrochemical and Photophysical Properties:

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are critical for matching with other layers in an OLED device[12]. tCP typically exhibits a HOMO level of approximately -5.8 eV[12].

  • UV-Vis and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission characteristics of the material. tCP is primarily a host or hole-transport material and exhibits emission in the UV-A range[12].

OLED Device Application:

1,3,5-Tris(N-carbazolyl)benzene is widely used as a hole-transporting layer (HTL) material and as a host for phosphorescent emitters due to its high triplet energy[11][12]. A typical multilayer OLED device incorporating tCP as the HTL would have the following architecture:

G Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) [e.g., tCP] HIL->HTL EML Emissive Layer (EML) [Host:Dopant] HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al/LiF) EIL->Cathode

Figure 2: A representative OLED device structure incorporating a tCP hole-transport layer.

The performance of an OLED device is evaluated based on its current efficiency (cd/A), power efficiency (lm/W), external quantum efficiency (EQE, %), and operational lifetime. The use of high-purity tCP, synthesized from this compound, as an HTL contributes to efficient hole injection and transport, leading to improved device performance[13][14].

Conclusion and Future Outlook

This compound is a powerful and versatile precursor for the synthesis of advanced, C3-symmetric OLED materials. Its unique halogen substitution pattern allows for controlled, stepwise functionalization, opening avenues for the creation of a vast array of complex molecular architectures beyond simple symmetrical molecules. The protocols outlined in this application note for the synthesis of 1,3-5-Tris(N-carbazolyl)benzene via a Buchwald-Hartwig amination strategy serve as a foundational guide for researchers. By adapting these methods and exploring other cross-coupling reactions, scientists can design and synthesize novel materials with tailored electronic and photophysical properties, thereby pushing the boundaries of OLED technology towards higher efficiency, greater stability, and novel applications.

References

Mastering Regioselectivity: A Guide to the Functionalization of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Tri-Halogenated Scaffold

In the landscape of synthetic organic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex targets. 1,3-Dibromo-5-iodobenzene emerges as a scaffold of significant interest, particularly in the fields of pharmaceutical discovery and materials science. Its unique arrangement of three distinct halogen atoms on a benzene ring provides a versatile platform for the programmed and regioselective introduction of various functional groups. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of its utility, enabling chemists to orchestrate sequential, site-selective transformations with a high degree of precision.[1][2] This guide provides an in-depth exploration of the key strategies for the regioselective functionalization of this compound, offering both mechanistic insights and field-proven protocols for its application in the synthesis of unsymmetrically tri-substituted benzene derivatives.[3]

Part 1: Exploiting the C-I Bond's Labile Nature: Selective Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the three carbon-halogen bonds in this compound, making it the preferred site for initial functionalization in palladium-catalyzed cross-coupling reactions.[4] This inherent reactivity allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C-5 position, leaving the two bromine atoms untouched for subsequent transformations.

Application Note: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the regioselective functionalization of this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivities. For instance, the use of bulky phosphine ligands can enhance the efficiency of the oxidative addition step at the C-I bond while minimizing side reactions at the C-Br bonds.

Below are detailed protocols for the regioselective Suzuki-Miyaura and Sonogashira couplings at the C-5 position.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position

This protocol describes the selective coupling of an arylboronic acid at the iodine-bearing carbon of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1,3-Dibromo-5-phenylbenzene92
24-Methoxyphenylboronic acid1,3-Dibromo-5-(4-methoxyphenyl)benzene88
33-Thienylboronic acid1,3-Dibromo-5-(thiophen-3-yl)benzene85
Protocol 2: Regioselective Sonogashira Coupling at the C-5 Position

This protocol details the selective coupling of a terminal alkyne at the C-5 position of this compound.[4]

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF and Et₃N (typically in a 2:1 ratio).

  • Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of the Cross-Coupling Workflow

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Coupling Partner + Catalyst System + Base solvent Add Degassed Solvent start->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Monofunctionalized Product purify->product

Caption: General workflow for regioselective cross-coupling.

Part 2: Orthogonal Reactivity via Halogen-Metal Exchange

Halogen-metal exchange is another cornerstone strategy for the regioselective functionalization of this compound.[5] This reaction typically involves the use of organolithium or organomagnesium reagents to selectively replace a halogen atom with a metal, creating a potent organometallic intermediate that can react with a wide range of electrophiles.[5][6] The kinetic preference for the exchange follows the order I > Br > Cl, allowing for highly selective metalation at the C-5 position under carefully controlled conditions, most notably at low temperatures.[5]

Application Note: Low-Temperature Halogen-Metal Exchange

The success of regioselective halogen-metal exchange hinges on kinetic control. By performing the reaction at very low temperatures (typically -78 °C to -100 °C), the exchange at the more reactive C-I bond is favored, and subsequent reaction with an electrophile can be achieved before exchange at the C-Br positions can occur. Common reagents for this transformation include n-butyllithium (n-BuLi) and isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl).

Protocol 3: Regioselective Lithiation and Electrophilic Quench

This protocol describes the selective lithiation at the C-5 position followed by quenching with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, or a ketone) (1.2 equiv)

  • Dry ice/acetone or liquid nitrogen bath

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete halogen-lithium exchange.

  • Add the electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Halogen-Metal Exchange and Quench

G reactant This compound reagent n-BuLi or i-PrMgCl·LiCl THF, -78 °C reactant->reagent intermediate Aryl Lithium/Magnesium Intermediate (Metal at C-5) reagent->intermediate Halogen-Metal Exchange electrophile Electrophile (E+) intermediate->electrophile product 1,3-Dibromo-5-E-benzene electrophile->product Electrophilic Quench

Caption: Halogen-metal exchange followed by electrophilic quench.

Part 3: A Blueprint for Unsymmetric Trisubstitution: Sequential Functionalization

The true synthetic power of this compound is realized through the sequential application of the regioselective reactions described above. By first functionalizing the C-5 position, the resulting 1,3-dibromo-5-substituted benzene becomes a substrate for further transformations at the C-1 and C-3 positions. This allows for the programmed synthesis of unsymmetrically 1,3,5-trisubstituted benzene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[3]

Application Note: A Multi-Step Synthetic Strategy

A typical strategy involves an initial palladium-catalyzed cross-coupling at the C-5 position, followed by a halogen-metal exchange at one of the remaining C-Br positions. The remaining bromine can then be functionalized in a final step. The choice of which C-Br bond reacts in the second step can sometimes be influenced by the nature of the substituent at C-5 or by using directing groups.

Visualization of a Sequential Functionalization Pathway

G start This compound step1_reagent Step 1: Pd-catalyzed Cross-Coupling (e.g., Suzuki with R¹-B(OH)₂) start->step1_reagent intermediate1 1,3-Dibromo-5-R¹-benzene step1_reagent->intermediate1 step2_reagent Step 2: Halogen-Metal Exchange (e.g., n-BuLi, -78°C) then E²⁺ intermediate1->step2_reagent intermediate2 1-Bromo-3-E²-5-R¹-benzene step2_reagent->intermediate2 step3_reagent Step 3: Pd-catalyzed Cross-Coupling (e.g., Sonogashira with R³-H) intermediate2->step3_reagent product 1-R³-3-E²-5-R¹-benzene step3_reagent->product

Caption: A three-step synthesis of an unsymmetrical trisubstituted benzene.

Conclusion: A Versatile Tool for Molecular Architects

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. The predictable and exploitable differences in the reactivity of its carbon-halogen bonds provide a robust platform for the regioselective and sequential introduction of a wide array of functional groups. By mastering the principles of cross-coupling chemistry and halogen-metal exchange, researchers can unlock the full potential of this scaffold to construct complex and novel molecular architectures for a diverse range of applications.

References

Application Notes and Protocols for the Multi-step Synthesis of Complex Molecules Using 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 1,3-Dibromo-5-iodobenzene in Complex Synthesis

This compound is a pivotal building block for the synthesis of complex, multi-substituted aromatic compounds. Its utility stems from the differential reactivity of its three halogen atoms, which allows for a programmed, sequential introduction of various functionalities. This strategic advantage is rooted in the relative C-X bond strengths, leading to a predictable hierarchy of reactivity in palladium-catalyzed cross-coupling reactions: C-I > C-Br.[1] The C-I bond, being the weakest, undergoes oxidative addition to a palladium(0) catalyst under milder conditions than the more robust C-Br bonds. This chemoselectivity is the cornerstone of the orthogonal synthesis strategies detailed in these application notes, enabling the precise construction of intricate molecular architectures relevant to pharmaceuticals, materials science, and agrochemicals.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic applications of this compound. We will delve into detailed, field-proven protocols for key transformations, explain the rationale behind experimental choices, and showcase the synthesis of complex molecular structures.

Physicochemical Properties and Safety Information

A foundational understanding of the reagent's properties is crucial for its safe and effective handling.

PropertyValueReference
CAS Number 19752-57-9
Molecular Formula C₆H₃Br₂I[2]
Molecular Weight 361.80 g/mol [2]
Appearance Yellow to light brown crystalline solid[2]
Purity ≥97%
Storage Keep in a dark place, sealed in dry, room temperature conditions.

Safety Precautions: this compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Application: Sequential Palladium-Catalyzed Cross-Coupling Reactions

The cornerstone of this compound's utility is its capacity for sequential, site-selective cross-coupling reactions. The following protocols detail the stepwise functionalization of this versatile building block.

Workflow for Sequential Functionalization

The general strategy involves the initial selective reaction at the more reactive C-I bond, followed by subsequent reactions at the two C-Br bonds. This allows for the synthesis of unsymmetrical trisubstituted benzene derivatives.

G A This compound B Step 1: C-I Functionalization (e.g., Sonogashira or Suzuki Coupling) A->B Reagent 1 [Pd] catalyst C 1-Substituted-3,5-dibromobenzene B->C D Step 2: C-Br Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) C->D Reagent 2 [Pd] catalyst E 1,3-Disubstituted-5-bromobenzene D->E F Step 3: Further C-Br Functionalization (e.g., Suzuki, Buchwald-Hartwig, etc.) E->F Reagent 3 [Pd] catalyst G Unsymmetrical 1,3,5-Trisubstituted Benzene F->G

Caption: Sequential functionalization of this compound.

Application Note 1: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3] Due to the high reactivity of the C-I bond, this reaction can be performed selectively at the 5-position of this compound under mild conditions, leaving the C-Br bonds intact for subsequent transformations.

Protocol 1: Synthesis of 1,3-Dibromo-5-(phenylethynyl)benzene

Materials:

  • This compound (1.0 equiv.)

  • Phenylacetylene (1.1 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.)

  • Copper(I) iodide (CuI) (0.04 equiv.)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,3-dibromo-5-(phenylethynyl)benzene.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings, facilitating the catalytic cycle.[4]

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. It also serves to scavenge the HI formed during the reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction in the presence of copper salts and oxygen.[3]

Application Note 2: Sequential Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5] This protocol outlines a two-step sequential Suzuki coupling to synthesize an unsymmetrical 1,3,5-triarylbenzene.

Protocol 2: Two-Step Sequential Suzuki Coupling

Step 2a: Synthesis of 3,5-Dibromo-4'-methylbiphenyl

Materials:

  • This compound (1.0 equiv.)

  • 4-Methylphenylboronic acid (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound and 4-methylphenylboronic acid in a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Add potassium carbonate to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to reflux (approximately 80-90 °C) and monitor by TLC or GC-MS. The reaction is typically complete in 6-12 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield 3,5-dibromo-4'-methylbiphenyl.

Step 2b: Synthesis of 3-Bromo-5-(4-methoxyphenyl)-4'-methylbiphenyl

Materials:

  • 3,5-Dibromo-4'-methylbiphenyl (from Step 2a) (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene

  • Water

Procedure:

  • To a Schlenk tube, add 3,5-dibromo-4'-methylbiphenyl, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and water (e.g., 10:1 v/v).

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of toluene under an inert atmosphere to form the active catalyst.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction to 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. This second coupling is typically slower due to the lower reactivity of the C-Br bond.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the unsymmetrical triarylbenzene product.

Rationale for Reagent Selection:

  • Ligand Choice: In the second step, a more electron-rich and bulky phosphine ligand like SPhos is often employed to facilitate the oxidative addition to the less reactive C-Br bond.[6]

  • Base and Solvent: The choice of base and solvent system can be critical for the efficiency of Suzuki couplings and may require optimization for different substrates.

Application Note 3: Sequential Sonogashira and Buchwald-Hartwig Amination

This application note demonstrates the synthesis of a molecule with both an alkyne and an amine functionality, showcasing the versatility of sequential coupling strategies. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7]

Protocol 3: Sequential Couplings for a Disubstituted Product

Step 3a: Synthesis of 1,3-Dibromo-5-(trimethylsilylethynyl)benzene

This step is analogous to Protocol 1, using trimethylsilylacetylene instead of phenylacetylene. The TMS group can be removed later if a terminal alkyne is desired.

Step 3b: Synthesis of 3-Bromo-5-(trimethylsilylethynyl)-N-phenylaniline

Materials:

  • 1,3-Dibromo-5-(trimethylsilylethynyl)benzene (from Step 3a) (1.0 equiv.)

  • Aniline (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv.)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add 1,3-dibromo-5-(trimethylsilylethynyl)benzene, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add anhydrous toluene and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired product.

Expert Insights:

  • Catalyst System for Buchwald-Hartwig: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl bromides.[8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and to facilitate the catalytic cycle.[9]

Synthesis of Complex Molecular Architectures

This compound is an excellent starting material for the construction of more complex, highly ordered molecules such as dendrimers and oligo(phenylene ethynylene)s.

Application Note 4: Synthesis of a First-Generation Dendrimer Core

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure.[10] this compound can serve as a building block for the core of these structures.

Protocol 4: Synthesis of a G1 Dendron via Sequential Sonogashira and Suzuki Couplings

G A This compound B Sonogashira Coupling with TMS-acetylene A->B C 1,3-Dibromo-5- (trimethylsilylethynyl)benzene B->C D Suzuki Coupling with Arylboronic Acid (2 equiv.) C->D E G1 Dendron Precursor D->E F Deprotection (TMS removal) E->F G Terminal Alkyne for further generation growth F->G

Caption: Synthetic workflow for a G1 dendron.

Experimental Outline:

  • Initial Sonogashira Coupling: React this compound with trimethylsilylacetylene under standard Sonogashira conditions (as in Protocol 3a) to selectively functionalize the iodo position.

  • Double Suzuki Coupling: The resulting 1,3-dibromo-5-(trimethylsilylethynyl)benzene is then subjected to a double Suzuki coupling reaction with two equivalents of a suitable arylboronic acid (e.g., 3,5-bis(methoxymethoxy)phenylboronic acid) to introduce the first generation of branches. This step requires more forcing conditions to react the C-Br bonds.

  • Deprotection: The trimethylsilyl protecting group on the alkyne can be removed using a mild base such as potassium carbonate in methanol, or with a fluoride source like tetrabutylammonium fluoride (TBAF), to yield a terminal alkyne. This terminal alkyne serves as a focal point for further dendrimer growth or for attachment to a core molecule.

Application Note 5: Synthesis of Oligo(phenylene ethynylene)s (OPEs)

OPEs are rigid, linear conjugated molecules with interesting photophysical and electronic properties, making them useful in materials science.[9] An iterative divergent/convergent approach can be employed for their synthesis.

Protocol 5: Iterative Synthesis of an OPE Trimer

Step 5a: Monomer Synthesis (Sonogashira Coupling)

React this compound with a protected terminal alkyne (e.g., 4-ethynyl-N,N-dihexylaniline with a TMS-protected alkyne) at the iodo position.

Step 5b: Dimer Synthesis (Double Sonogashira Coupling)

Deprotect the alkyne of the monomer from Step 5a. Then, perform a double Sonogashira coupling of two equivalents of this deprotected monomer with 1,4-diiodobenzene.

Step 5c: Trimer Synthesis (Iterative Coupling)

The resulting dimer will have two terminal bromine atoms. These can then be reacted with two equivalents of the deprotected monomer from Step 5a in another Sonogashira coupling to extend the oligomer chain. This iterative process can be continued to synthesize higher oligomers.

Conclusion

This compound is a powerful and versatile reagent for the multi-step synthesis of complex organic molecules. The predictable, chemoselective reactivity of its halogen atoms under palladium-catalyzed cross-coupling conditions provides a robust platform for the programmed construction of unsymmetrical trisubstituted benzenes, dendrimers, and conjugated oligomers. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in academia and industry, enabling the efficient and controlled synthesis of novel molecular architectures.

References

Application Note & Protocol: Chemoselective Heck Coupling of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Rationale & Overview

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This application note provides a detailed protocol and scientific justification for the chemoselective Heck coupling of 1,3-Dibromo-5-iodobenzene. This polyhalogenated substrate presents a unique opportunity for site-selective functionalization, a highly desirable strategy in the synthesis of complex molecules for pharmaceutical and materials science applications.

The central principle enabling this selectivity is the differential reactivity of carbon-halogen bonds in the rate-determining step of the catalytic cycle: the oxidative addition to the Pd(0) center.[3][4] The reactivity order for aryl halides is well-established and follows the trend of decreasing bond dissociation energy: Ar-I > Ar-Br > Ar-Cl.[3] The carbon-iodine bond, being the weakest, undergoes oxidative addition at a significantly faster rate than the more robust carbon-bromine bonds. This kinetic preference allows for the precise and selective coupling at the C-I position, leaving the two C-Br bonds intact for subsequent, orthogonal transformations. This protocol leverages this principle to reliably synthesize mono-alkenylated 3,5-dibromobenzene derivatives.

Reaction Scheme:

(Self-generated image, not from search results)

Figure 1: Chemoselective Heck coupling of this compound with a generic alkene (styrene) to yield (E)-1,3-dibromo-5-styrylbenzene. The reaction occurs exclusively at the iodo-position.

Experimental Protocol: Synthesis of (E)-1,3-dibromo-5-styrylbenzene

This protocol details a representative Heck coupling using styrene as the alkene partner. The principles and conditions can be adapted for other alkenes, such as acrylates, with minor modifications.

2.1 Materials & Equipment

  • Reagents:

    • This compound (≥98%)

    • Styrene (≥99%, inhibitor removed prior to use)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), reagent grade

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Two-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Schlenk line or manifold for inert gas (Nitrogen or Argon)

    • Syringes and needles

    • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

    • Rotary evaporator

2.2 Step-by-Step Procedure

  • Inert Atmosphere Setup: Assemble the two-neck round-bottom flask with a stir bar and reflux condenser. Connect the assembly to a Schlenk line. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the following solids to the flask:

    • This compound (1.0 eq.)

    • Palladium(II) acetate (0.02 eq., 2 mol%)

    • Triphenylphosphine (0.04 eq., 4 mol%)

    • Potassium carbonate (2.0 eq.)

  • Solvent and Alkene Addition: Add anhydrous DMF (to achieve a ~0.2 M concentration of the aryl halide). Begin vigorous stirring. Using a syringe, add styrene (1.2 eq.).

  • Reaction Execution: Heat the reaction mixture to 100 °C using the heating mantle. Maintain this temperature and continue stirring for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the this compound starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the base and palladium residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (E)-1,3-dibromo-5-styrylbenzene.

Data Presentation & Workflow

3.1 Table of Reaction Parameters

ComponentRoleMolar Eq.Mol%Notes
This compoundAryl Halide1.0-The substrate for selective coupling.
StyreneAlkene1.2-A slight excess is used to ensure complete consumption of the aryl halide.
Palladium(II) Acetate (Pd(OAc)₂)Pre-catalyst0.022A stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[2]
Triphenylphosphine (PPh₃)Ligand0.044Stabilizes the Pd(0) species, facilitates oxidative addition, and prevents the formation of inactive palladium black.[2][5] The Pd:Ligand ratio is typically 1:2 for this type of reaction.
Potassium Carbonate (K₂CO₃)Base2.0-Neutralizes the HI generated during the catalytic cycle, which is essential for regenerating the Pd(0) catalyst.[2][3]
N,N-Dimethylformamide (DMF)Solvent--A polar aprotic solvent that effectively dissolves reagents and is stable at the required reaction temperature.
Reaction TemperatureCondition100 °C-Provides sufficient thermal energy to overcome the activation barrier for the catalytic cycle without promoting side reactions at the C-Br positions.
Reaction TimeCondition12-16 h-Typical duration for complete conversion; should be confirmed by reaction monitoring.

3.2 Experimental Workflow Diagram

Heck_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Solid Reagents: Aryl Halide, Pd(OAc)₂, PPh₃, K₂CO₃ add_solids Add Solids to Flask reagents->add_solids setup Assemble Glassware (Flask, Condenser) inert Establish Inert Atmosphere (3x Evacuate/Backfill N₂) setup->inert inert->add_solids add_liquids Add Anhydrous DMF & Styrene add_solids->add_liquids heat Heat to 100 °C with Stirring (12-16 h) add_liquids->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor cool Cool to Room Temp & Dilute with EtOAc monitor->cool filter Filter through Celite cool->filter extract Wash with H₂O & Brine filter->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Pure Product: (E)-1,3-dibromo-5-styrylbenzene purify->product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 1,3-Dibromo-5-iodobenzene in Suzuki-Miyaura coupling reactions. As a polyhalogenated substrate, it offers the potential for sequential, site-selective functionalization, but also presents unique challenges. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind reaction outcomes and providing robust troubleshooting strategies.

The Principle of Selectivity: Why C-I Reacts First

The cornerstone of using this compound is the predictable reactivity hierarchy of its carbon-halogen bonds. Under typical palladium-catalyzed Suzuki conditions, the order of reactivity is overwhelmingly C-I > C-Br > C-Cl .[1][2] This chemoselectivity is fundamentally governed by the bond dissociation energies (BDEs) of the respective C-X bonds. The C-I bond is the weakest, making it the most susceptible to the initial, rate-determining oxidative addition step with the Pd(0) catalyst.[1][3] By carefully controlling reaction conditions, one can selectively cleave the C-I bond, perform the coupling, and leave the C-Br bonds intact for subsequent transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is not selective. I'm getting a mixture of products coupled at both the iodo and bromo positions. What's going wrong?

A1: Loss of selectivity is a common issue when reaction conditions are too harsh. While the C-I bond is significantly more reactive, forcing conditions can provide enough energy to initiate oxidative addition at the C-Br position.

  • Causality: The energy difference for oxidative addition into a C-I versus a C-Br bond is finite. High temperatures, extended reaction times, or a highly reactive ("hot") catalyst system can overcome this energy barrier, leading to a loss of selectivity.

  • Troubleshooting Steps:

    • Reduce Temperature: This is the most critical parameter. Begin optimization at a lower temperature (e.g., 50-70 °C) and only increase it if the reaction is too slow.

    • Monitor Reaction Time: Follow the reaction progress closely using TLC, GC-MS, or LC-MS. Stop the reaction as soon as the initial this compound is consumed to prevent over-reaction at the bromide positions.

    • Re-evaluate the Catalyst System: Highly active catalysts, often employing bulky, electron-rich phosphine ligands, might be too reactive.[4] Consider a less reactive catalyst, such as one with simpler ligands like PPh₃, which may offer better selectivity at the cost of a slightly longer reaction time.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the replacement of a halogen with a hydrogen atom (e.g., 1,3-dibromobenzene or 1-bromo-3-iodobenzene). What is this and how do I stop it?

A2: You are observing hydrodehalogenation , a frequent side reaction in palladium-catalyzed couplings.[5] It involves the replacement of a halide (in this case, iodine or bromine) with a hydrogen atom, leading to a reduced, non-coupled byproduct.[6]

  • Causality: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species.[6][7] This intermediate can arise from several sources:

    • Reaction of the palladium complex with trace water or alcohol solvents.

    • β-hydride elimination from certain reagents or solvents.

    • Reaction with certain bases (e.g., alkoxides) or amines.[7] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium center (Ar-Pd-X) to produce the undesired dehalogenated arene (Ar-H).[7]

  • Troubleshooting & Optimization:

    • Choice of Base: Avoid strong, nucleophilic bases like alkoxides (e.g., NaOtBu) if possible. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often better choices to minimize this pathway.[6]

    • Solvent System: Ensure you are using high-purity, anhydrous solvents. If using protic solvents like alcohols, they can be a source of hydrides; consider switching to aprotic solvents like dioxane, THF, or toluene.[7]

    • Rigorous Inert Atmosphere: Degas your reaction mixture thoroughly to remove not only oxygen but also any dissolved moisture.

Q3: My boronic acid seems to be disappearing, and I'm isolating a simple arene byproduct (Ar-H) derived from it. What's happening?

A3: This is a classic case of protodeboronation , a decomposition pathway for the boronic acid where the C-B bond is cleaved and replaced by a C-H bond.[8][9] This side reaction consumes your nucleophile, reduces yield, and can complicate purification.

  • Causality: Protodeboronation is often catalyzed by the base required for the Suzuki coupling itself.[4][8] The presence of water, which acts as the proton source, is also a key factor.[9] The rate of this side reaction is highly dependent on the substrate, pH, temperature, and base.[9]

  • Troubleshooting & Optimization:

    • Use Boronic Esters: Boronic acids can be protected as esters, most commonly pinacol or MIDA esters.[7] These are generally more stable to protodeboronation under reaction conditions and slowly release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[8]

    • Moderate Temperature: Higher temperatures accelerate protodeboronation.[9] Run the reaction at the lowest effective temperature.

    • Base Selection: An appropriate choice of base is crucial. While necessary for the main reaction, an overly strong base can accelerate this side reaction. Consider screening weaker bases like K₂CO₃ or CsF.[9]

Q4: I have an unexpected high-molecular-weight byproduct that appears to be a dimer of my boronic acid coupling partner. How is this formed?

A4: You are likely seeing the effects of homo-coupling of the boronic acid. This is a well-known side reaction that forms a symmetrical biaryl from two molecules of the organoboron reagent.

  • Causality: The primary culprit for boronic acid homo-coupling is the presence of molecular oxygen in the reaction mixture.[10] Oxygen can re-oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react directly with two molecules of the boronic acid to produce the homo-coupled product and regenerate Pd(0).[11][12]

  • Troubleshooting & Optimization:

    • Rigorous Degassing: This is non-negotiable. The exclusion of oxygen is essential to suppress this pathway.[11] Standard procedure is to perform at least three freeze-pump-thaw cycles or to sparge the reaction mixture vigorously with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.

    • Add a Reducing Agent: In some industrial processes, a mild reducing agent like potassium formate (HCO₂K) has been added to the reaction. This can help keep the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homo-coupling pathway without interfering with the main catalytic cycle.[11][12]

Summary Troubleshooting Table

Problem Observed Potential Cause(s) Recommended Solution(s)
Low Conversion Inactive catalyst; Poor quality reagents; Insufficient temperature.Use a fresh catalyst or a pre-catalyst; Ensure purity of aryl halide and boronic acid; Cautiously increase temperature.
Loss of Selectivity Temperature too high; Reaction time too long; Overly active catalyst.Reduce reaction temperature; Monitor reaction and stop upon consumption of starting material; Use a less active ligand (e.g., PPh₃).
Hydrodehalogenation Pd-H formation from water, alcohols, or certain bases.Use anhydrous solvents; Switch from alkoxide bases to K₃PO₄ or K₂CO₃; Ensure rigorous inert atmosphere.[6][7]
Protodeboronation Base-catalyzed decomposition of boronic acid; Excess water; High temperature.Use a more stable boronic ester (pinacol, MIDA); Lower the reaction temperature; Screen weaker bases.[7][8][9]
Homo-coupling Presence of molecular oxygen re-oxidizing Pd(0) to Pd(II).Perform rigorous degassing (freeze-pump-thaw or inert gas sparging); Add a mild reducing agent like potassium formate.[11][12]

Reaction Pathway and Competing Side Reactions

The following diagram illustrates the desired catalytic cycle for the selective Suzuki coupling at the C-I position and indicates where the common side reactions diverge from this productive pathway.

Suzuki_Side_Reactions cluster_main_cycle Desired Catalytic Cycle (C-I Coupling) cluster_side_reactions Side Reactions Pd0 Pd(0)L₂ OA_Complex Ar(Br)₂-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition (C-I Bond) Transmetalation_Complex Ar(Br)₂-Pd(II)(R)L₂ OA_Complex->Transmetalation_Complex Transmetalation (+ R-B(OH)₂) PdH Pd-H Species OA_Complex->PdH + H⁻ source (H₂O, ROH) Transmetalation_Complex->Pd0 Reductive Elimination Product Desired Product (1,3-Dibromo-5-R-benzene) Transmetalation_Complex->Product ArylHalide This compound ArylHalide->OA_Complex BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation_Complex Protodeboronation Protodeboronation (R-H) BoronicAcid->Protodeboronation + H⁺ (from H₂O) Base-catalyzed Homocoupling Homo-coupling (R-R) BoronicAcid->Homocoupling + O₂, Pd(II) Dehalogenation Hydrodehalogenation (1,3-Dibromobenzene) PdH->Dehalogenation Reductive Elimination

Caption: Main catalytic cycle and key competing side reactions.

Protocol: Selective Mono-arylation of this compound

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-I position. Optimization may be required for specific boronic acids.

1. Reagent Preparation & Stoichiometry

ReagentM.W.AmountMmolEquivalents
This compound360.80361 mg1.01.0
Arylboronic Acid--1.11.1
Pd(PPh₃)₄1155.5635 mg0.030.03
K₂CO₃ (anhydrous)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

2. Reaction Setup & Execution

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and anhydrous potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the resulting suspension.

  • Degassing: Sparge the stirred suspension with a gentle stream of argon through a long needle for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Heating & Monitoring: Place the flask in a preheated oil bath at 80 °C. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 2-6 hours.

3. Workup & Purification

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired mono-coupled product.

References

Technical Support Center: Purification of 1,3-Dibromo-5-iodobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-Dibromo-5-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile chemical intermediate.

I. Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound, offering explanations for the underlying causes and providing step-by-step solutions.

Recrystallization Issues

Question 1: My crude this compound oils out during recrystallization instead of forming crystals. What's causing this and how can I fix it?

Answer:

"Oiling out," where the solute separates as a liquid rather than a solid, is a common issue in recrystallization. This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solute is highly impure, leading to a significant melting point depression.

Causality Explained:

  • Solvent Choice: If the solvent's boiling point exceeds the melting point of your product (approximately 121-125 °C for pure this compound), the compound will melt before it dissolves, appearing as an oil.

  • Impurity Level: High concentrations of impurities can create a eutectic mixture with a melting point lower than the boiling point of your chosen solvent.

Step-by-Step Troubleshooting Protocol:

  • Verify Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, ethanol is a commonly used and effective solvent.[1] If you are using a different solvent, ensure its boiling point is below 121 °C.

  • Use a Solvent Pair: If a single solvent isn't working, a two-solvent system (a "solvent pair") can be effective.[2]

    • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common solvent pair for moderately polar compounds is ethanol/water or hexane/ethyl acetate.[3]

  • Lower the Dissolution Temperature: Try dissolving your compound at a temperature just below its melting point, even if it takes longer.

  • Pre-purification: If the crude product is heavily contaminated, consider a preliminary purification step, such as passing it through a short plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization.

Question 2: After recrystallization, the recovery of my this compound is very low. What are the likely reasons and how can I improve the yield?

Answer:

Low recovery during recrystallization is a frequent problem that can often be traced back to the technique used.

Causality Explained:

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most common cause of low recovery. The excess solvent will keep a significant portion of your product dissolved even after cooling.[4][5]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize prematurely on the filter paper or in the funnel.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in product remaining in the mother liquor.

Step-by-Step Troubleshooting Protocol:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the hot solvent in small portions to the solid with continuous swirling and heating.

  • Prevent Premature Crystallization:

    • Use a stemless or short-stemmed funnel for hot gravity filtration to reduce the surface area for cooling.

    • Preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through.

  • Maximize Crystal Formation:

    • Allow the solution to cool slowly to room temperature undisturbed. Rapid cooling can lead to the formation of small, impure crystals.

    • Once at room temperature, place the flask in an ice bath to further decrease the solubility of your product and maximize precipitation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Recover a Second Crop: The mother liquor (the solution remaining after the first filtration) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Issues

Question 3: I am trying to purify my this compound using column chromatography, but I am getting poor separation from a closely eluting impurity. How can I improve the resolution?

Answer:

Achieving good separation of halogenated benzene isomers or other closely related byproducts requires careful optimization of your column chromatography conditions.

Causality Explained:

  • Inappropriate Solvent System: The polarity of the mobile phase (eluent) is critical. If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds will remain adsorbed to the stationary phase.

  • Column Overloading: Applying too much sample to the column will result in broad bands that overlap, leading to poor separation.

  • Poor Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and band broadening, significantly reducing separation efficiency.

Step-by-Step Troubleshooting Protocol:

  • Optimize the Mobile Phase with TLC:

    • The key to good column separation is selecting an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent will give your desired product a retention factor (Rf) of approximately 0.2-0.4 and provide the greatest possible separation from impurities.[6]

    • For polyhalogenated benzenes, which are relatively non-polar, start with a non-polar solvent like hexane or petroleum ether and gradually add a slightly more polar solvent such as ethyl acetate or dichloromethane.[4][7][8] Test various ratios (e.g., 9:1, 8:2 Hexane:Ethyl Acetate) on a TLC plate.

  • Use Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve all impurities, a gradient elution can be effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the eluent to elute your product and then any more polar impurities.

  • Proper Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Alternatively, for better resolution, use "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.

  • Column Packing and Dimensions:

    • Ensure your column is packed uniformly without any air bubbles or cracks.

    • A longer, narrower column will generally provide better separation than a shorter, wider one for a given amount of stationary phase.

Data Presentation: Recommended TLC Solvent Systems for Polyhalogenated Benzenes

Polarity of CompoundRecommended Starting Solvent SystemExpected Rf Range for Product
Non-polarHexane / Petroleum Ether< 0.1
Moderately Non-polar5-20% Ethyl Acetate in Hexane0.2 - 0.4
Moderately Polar20-50% Ethyl Acetate in Hexane0.2 - 0.4

II. Frequently Asked Questions (FAQs)

Question 4: What are the most likely impurities in my crude this compound sample synthesized via a Sandmeyer-type reaction?

Answer:

The synthesis of this compound typically involves the diazotization of an aniline precursor followed by displacement of the diazonium group. The impurities present will depend on the specific synthetic route, but common byproducts of Sandmeyer and related reactions include:

  • Unreacted Starting Material: Incomplete reaction will leave residual aniline precursor in your crude product.

  • Phenolic Byproducts: The diazonium salt can react with water in the reaction mixture to form the corresponding phenol.[9]

  • Azo and Triazene Compounds: The diazonium salt can couple with unreacted aniline or other aromatic species to form colored azo or triazene byproducts.[9]

  • Isomeric Byproducts: If the starting aniline is not isomerically pure, you may have other dibromo-iodobenzene isomers in your product mixture.

  • Biaryl Byproducts: Radical mechanisms in the Sandmeyer reaction can lead to the formation of biaryl compounds.

Question 5: My purified this compound is slightly yellow, but the literature reports it as a white solid. Does this indicate a significant impurity?

Answer:

A slight yellow tinge in the final product is common and may not necessarily indicate significant impurity.

Causality Explained:

  • Trace Colored Impurities: Even minute amounts of highly colored byproducts, such as azo compounds formed during the synthesis, can impart a yellow color to the bulk material.

  • Oxidation/Degradation: Some organic compounds can slowly degrade upon exposure to air and light, leading to discoloration.

Troubleshooting and Verification:

  • Purity Analysis: The most reliable way to assess purity is through analytical techniques such as:

    • Melting Point: A sharp melting point close to the literature value (121-125 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

    • NMR Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information and can reveal the presence of impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • Decolorization: If analytical data confirms the presence of colored impurities, you can try decolorizing your product by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by a hot filtration to remove the charcoal before cooling.

III. Visualizing the Purification Workflow

The following diagram illustrates a logical workflow for the purification of crude this compound.

PurificationWorkflow cluster_start Crude Product Assessment cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis Initial Purity Check recrystallize Recrystallization (e.g., from Ethanol) tlc_analysis->recrystallize If relatively pure with few impurities column Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) tlc_analysis->column If complex mixture or close-running impurities check_purity1 Check Purity (TLC, Melting Point) recrystallize->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity Acceptable check_purity1->column Purity Not Acceptable collect_fractions Collect & Analyze Fractions (TLC) column->collect_fractions combine_pure Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_pure check_purity2 Check Purity (TLC, NMR, GC-MS) combine_pure->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Purity Acceptable

Caption: A decision-making workflow for the purification of this compound.

IV. References

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Preventing side reactions in the diazotization of 4-nitroaniline derivatives. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from --INVALID-LINK--

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from --INVALID-LINK--

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--

  • ScienceMadness Discussion Board. (2019). Need Help Separating different isomers of Halogenated Benzene Compounds. Retrieved from --INVALID-LINK--

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Column chromatography conditions for purifying 1-(3,5-Diacetoxyphenyl)-1-bromoethane. Retrieved from --INVALID-LINK--

  • Khan Academy. (2025). Sandmeyer reaction| Haloalkanes and Haloarenes | Grade 12 | Chemistry. Retrieved from --INVALID-LINK--

  • University of Wollongong. (n.d.). RECRYSTALLISATION. Retrieved from --INVALID-LINK--

  • California State University, Northridge. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--

  • Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from --INVALID-LINK--

  • University of York. (n.d.). Determining a solvent system. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Sandmeyer Reactions: Your Guide to Diazonium Salt Intermediates. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note: Purification of 3-Fluoro-5-iodobenzamide by Recrystallization. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US9878978B2 - Processes for the diazotization of 2,5-dichloroanilines. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Preventing side reactions in the diazotization of 4-nitroaniline derivatives. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from --INVALID-LINK--

References

Technical Support Center: Strategic Control of Homocoupling in Cross-Coupling Reactions of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 1,3-dibromo-5-iodobenzene as a key building block. The unique reactivity profile of this substrate presents both opportunities for sequential, site-selective functionalization and challenges, most notably the formation of undesired homocoupling byproducts. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve optimal results in your cross-coupling endeavors.

Frequently Asked Questions (FAQs)

Q1: When using this compound in a cross-coupling reaction, which halogen is expected to react first?

A: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl, which is inversely related to the carbon-halogen bond dissociation energy.[1] Therefore, the carbon-iodine bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst preferentially over the carbon-bromine bonds.[1][2] This inherent chemoselectivity allows for the selective functionalization of the iodo position while leaving the bromo positions available for subsequent transformations.

Q2: What is homocoupling, and why is it a significant problem in my reaction with this compound?

A: Homocoupling is a common side reaction in cross-coupling catalysis where two molecules of the same coupling partner react to form a symmetrical dimer.[3] In the context of your work, this can manifest in two primary ways:

  • Homocoupling of your organometallic reagent: For instance, in a Suzuki-Miyaura coupling, two molecules of your boronic acid (or ester) can couple to form a biaryl byproduct (R-R).[3]

  • Homocoupling of the aryl halide: While less frequent, two molecules of this compound can react to form a symmetrical biphenyl.

This side reaction is detrimental as it consumes your valuable starting materials, reduces the yield of your desired product, and introduces impurities that can be challenging to separate during purification.[3]

Q3: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A: The two main culprits behind excessive homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[2][3]

  • Oxygen: The presence of oxygen can facilitate the oxidative homocoupling of your organometallic partner.[2][3] In Suzuki couplings, oxygen can promote the dimerization of the boronic acid.[2] In Sonogashira couplings, it leads to the oxidative dimerization of the terminal alkyne, a reaction often referred to as Glaser or Hay coupling.[3][4]

  • Palladium(II) Precatalysts: When using a Pd(II) source like palladium acetate (Pd(OAc)₂), it must first be reduced to the catalytically active Pd(0) state. One pathway for this reduction involves the stoichiometric homocoupling of two molecules of the organometallic reagent.[2][3]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a more detailed, problem-oriented approach to systematically address and resolve issues with homocoupling in your cross-coupling reactions involving this compound.

Issue 1: Significant Homocoupling of the Organometallic Reagent (e.g., Boronic Acid in Suzuki Coupling)

This is the most frequently encountered homocoupling issue. The troubleshooting workflow below outlines a systematic approach to mitigate this side reaction.

G cluster_0 Troubleshooting Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement thorough deoxygenation: - Sparge solvents with Ar/N2 for 30-60 min. - Use freeze-pump-thaw cycles for solvents. - Maintain a positive inert gas pressure. q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3). Alternatively, add a mild reducing agent. q2->sol2 Yes q3 Is the base appropriate? q2->q3 No sol2->q3 sol3 Screen different bases. Weaker bases (e.g., K2CO3, KF) may reduce homocoupling. Ensure the base is finely powdered and dry. q3->sol3 No end Homocoupling Minimized q3->end Yes sol3->end

Caption: Troubleshooting workflow for homocoupling.

Detailed Corrective Actions:
  • Deoxygenation is Critical: The most impactful first step is to ensure the rigorous exclusion of oxygen.[2] All solvents should be thoroughly deoxygenated before use, either by sparging with an inert gas (Argon or Nitrogen) for an extended period or by subjecting them to several freeze-pump-thaw cycles.[5] The reaction vessel must be purged with inert gas, and a positive pressure should be maintained throughout the experiment.[6]

  • Choice of Palladium Precatalyst: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial reduction step that can lead to stoichiometric homocoupling.[2][3]

  • Additives to Suppress Homocoupling: The addition of a mild reducing agent can effectively suppress homocoupling when using Pd(II) precatalysts. Potassium formate, for example, has been shown to minimize the concentration of free Pd(II) without significantly impacting the primary catalytic cycle.[7]

  • Base Selection and Quality: The choice and handling of the base are crucial.

    • Strength and Type: While a base is necessary to activate the organoboron species for transmetalation in Suzuki couplings, an overly strong or highly soluble base can sometimes promote side reactions.[5][8][9] Consider screening weaker bases like K₂CO₃ or even KF, particularly if your substrates are sensitive.[10]

    • Physical Form: Ensure your base is finely powdered to maximize surface area and reactivity. If using anhydrous conditions, ensure the base is thoroughly dried.[11]

Issue 2: Formation of Symmetrical Diynes in Sonogashira Couplings

The oxidative homocoupling of terminal alkynes (Glaser coupling) is a prevalent side reaction in Sonogashira couplings.[3][4]

Corrective Actions:
  • Rigorous Deoxygenation: As with other cross-coupling reactions, the exclusion of oxygen is paramount to prevent the oxidative dimerization of the copper acetylide intermediate.[4]

  • Copper-Free Conditions: While the classic Sonogashira protocol uses a copper(I) co-catalyst, numerous copper-free methods have been developed.[12] These can be advantageous in minimizing alkyne homocoupling, as the copper acetylide intermediate is often implicated in this side reaction.[12][13]

  • Use of Additives: Some studies have shown that using an atmosphere of hydrogen gas diluted with an inert gas can significantly reduce the amount of homocoupling product formed.[4]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Issue 3: Low Yield and Complex Product Mixture in Buchwald-Hartwig Amination

While the primary concern is often C-N bond formation, side reactions can still occur.

Corrective Actions:
  • Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig aminations.[14] Bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle, which can help the desired reaction outcompete potential side reactions.[14][15]

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15][16] The choice of base can be substrate-dependent, and screening may be necessary.

  • Inert Atmosphere: Similar to other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the catalyst and ligands.[17]

Experimental Protocols

Protocol 1: General Procedure for a Chemoselective Suzuki-Miyaura Coupling at the Iodo-Position of this compound

This protocol is optimized to favor the desired cross-coupling reaction while minimizing homocoupling of the boronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.1–1.3 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[18]

  • Inert Atmosphere: Seal the vial with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[6] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[18]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and any additional ligand if required.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.[18]

Data Summary Table: Effect of Palladium Source on Homocoupling

The following table summarizes typical outcomes when comparing Pd(II) and Pd(0) precatalysts under otherwise identical, non-optimized conditions.

Palladium SourceDesired Product Yield (%)Homocoupling Byproduct (%)
Pd(OAc)₂60-75%15-25%
Pd(PPh₃)₄>90%<5%

Note: These are representative values and actual results will vary based on the specific substrates and reaction conditions.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L2-I OA->PdII_Aryl Transmetalation Transmetalation (Base Mediated) PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L2-R Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Regeneration Product Ar-R (Product) RE->Product ArylHalide Ar-I ArylHalide->OA BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of Tri-Substituted Benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of tri-substituted benzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by multi-substituted aromatic systems. The introduction of a third substituent onto a disubstituted benzene ring is not merely an extension of monosubstitution; it is a complex interplay of reinforcing and competing electronic and steric effects that demand careful strategic planning.[1][2][3][4]

This resource provides field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to diagnose issues, optimize your reactions, and design robust synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of tri-substituted benzenes.

Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A1: Poor regioselectivity is the most common challenge and stems directly from the combined directing effects of the two substituents already on the ring. The outcome depends on whether these effects are cooperative (reinforcing) or antagonistic (competing).[1][2][4][5]

Core Principles:

  • Identify the Directing Effects: First, classify each substituent as either ortho,para-directing or meta-directing. Further classify them as activating or deactivating.

  • Reinforcing Effects: If the directing effects reinforce each other, a single product is expected to predominate. For example, in p-nitrotoluene, the methyl group directs ortho to itself, and the nitro group directs meta to itself—both point to the same carbon, leading to a single major product upon electrophilic substitution.[2][5]

  • Competing Effects: When directing effects are antagonistic, the outcome is decided by two key rules:

    • The Strongest Activating Group Wins: The most powerful activating group will control the position of the incoming electrophile.[5][6] For instance, in p-methylphenol, the hydroxyl group is a much stronger activator than the methyl group, so nitration occurs ortho to the hydroxyl group.[5]

    • Steric Hindrance is Decisive: Even with favorable electronics, substitution is highly disfavored at a position sterically hindered by adjacent groups. Substitution rarely occurs at the position between two substituents in a meta-disubstituted ring.[2][5] If multiple positions are electronically favored, the incoming group will add to the least sterically hindered site.[6]

Troubleshooting Workflow for Poor Regioselectivity

G start Start: Mixture of Isomers Observed q1 Are the directing effects of the two substituents reinforcing or competing? start->q1 reinforcing Effects are Reinforcing q1->reinforcing Reinforcing competing Effects are Competing q1->competing Competing check_sterics Is the predicted major product sterically hindered? reinforcing->check_sterics q2 Which substituent is the stronger activating group? competing->q2 sterics_yes Yes: Major product is likely the less hindered isomer. check_sterics->sterics_yes Yes sterics_no No: Re-evaluate reaction conditions. Consider kinetic vs. thermodynamic control. check_sterics->sterics_no No activator_wins The strongest activator dictates the regiochemistry. Substitution occurs ortho/para to it. q2->activator_wins rethink_strategy If selectivity is still poor, the electronic difference is insufficient. Redesign the synthetic route (see FAQ 1). activator_wins->rethink_strategy

Caption: Decision tree for diagnosing regioselectivity issues.

Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low or no yield. What should I check?

A2: Low yields in cross-coupling reactions for synthesizing highly substituted arenes are common. The issue often lies within the catalyst system, reagents, or reaction conditions, which are highly sensitive.

Key Areas to Investigate:

Problem AreaCommon CausesRecommended Solutions
Catalyst System 1. Ineffective ligand for the specific substrate (e.g., using standard Pd(PPh₃)₄ for an electron-rich aryl chloride).[7] 2. Catalyst deactivation by oxygen or impurities.[8] 3. Oxidized phosphine ligands.[8]1. For challenging substrates (electron-rich or hindered aryl halides), use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7] 2. Ensure rigorous deoxygenation of the solvent and reaction vessel (e.g., three evacuate/backfill cycles with argon/nitrogen).[7][8] 3. Use fresh, properly stored ligands.
Reagents 1. Protodeboronation: The boronic acid/ester is consumed by a side reaction, especially with electron-deficient substrates or strong bases.[7][8] 2. Poor quality or instability of the boronic acid. 3. Low reactivity of the aryl halide (Cl < Br < I).[8]1. Use milder bases (K₃PO₄, Cs₂CO₃, KF).[8] Use anhydrous conditions.[7] Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[8] 2. Use fresh, high-purity reagents. 3. For aryl chlorides, a highly active catalyst system is essential.[8]
Base & Solvent 1. The base is not strong enough to facilitate transmetalation.[7] 2. The base is too strong and promotes side reactions.[7] 3. Poor solubility of reagents.1. For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[7] 2. Screen milder bases if protodeboronation or other side reactions are suspected. 3. Choose a solvent (e.g., Dioxane/water, Toluene, DMF) where all components are soluble at the reaction temperature.[9]
Reaction Conditions 1. Temperature is too low for the difficult oxidative addition step. 2. Reaction time is too short.1. Increase the temperature, often in the range of 80-120 °C.[7][9] 2. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
Q3: I'm observing unexpected side products like polyalkylation or rearranged isomers in my Friedel-Crafts reaction. Why is this happening?

A3: This is a classic limitation of Friedel-Crafts alkylations.

  • Polyalkylation: The initial product of a Friedel-Crafts alkylation is an alkylbenzene. The added alkyl group is an activating group, making the product more reactive than the starting material.[10][11] This leads to subsequent alkylations, resulting in a mixture of polyalkylated products.

  • Carbocation Rearrangement: The reaction proceeds via a carbocation intermediate.[11] If the initial carbocation formed from the alkyl halide can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation via a hydride or methyl shift), it will do so before alkylating the ring.[11][12] For example, reacting benzene with 1-chloropropane and AlCl₃ yields primarily isopropylbenzene, not n-propylbenzene.[12]

Solutions:

  • To avoid both issues, use Friedel-Crafts Acylation . An acyl group is deactivating, which prevents polyacylation.[12] The resulting ketone can then be reduced to the desired alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction) without rearrangement.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best strategy for planning the synthesis of a 1,2,3- or 1,3,5-trisubstituted benzene?

A1: The order of substituent introduction is critical. A retrosynthetic approach is essential.

  • 1,3,5-Trisubstituted (Symmetrical): This pattern is often the most straightforward if all groups are meta-directing. For example, tri-nitration of benzene can be achieved, though it requires harsh conditions. If the groups are ortho,para-directing, this pattern is very difficult to achieve with standard EAS and may require alternative methods.[14]

  • 1,2,3-Trisubstituted (Vicinal): This is challenging due to steric hindrance. It is nearly impossible to introduce a third group between two existing meta-substituents via EAS.[2] The best approach is often to start with an ortho-disubstituted compound and introduce the third group.[2]

  • General Strategy:

    • Analyze the relationships: Look at the relationship between all three groups. Can you identify an order of introduction where the directing effects work in your favor?[15]

    • Introduce a meta-director first for meta-products: To synthesize a product with a meta relationship between two groups, it is often best to introduce a meta-directing group first.[13][15]

    • Use blocking groups: A sulfonic acid group can be introduced to block the para position, forcing a subsequent substitution to occur at the ortho position. The sulfonic acid group can then be removed.[15]

    • Functional Group Interconversion: You may need to introduce a group that has the desired directing effect and then chemically convert it to the final desired substituent.[15] A classic example is introducing a nitro group (meta-directing), performing a substitution, and then reducing the nitro group to an amine (ortho,para-directing).[13]

Q2: When should I use classical Electrophilic Aromatic Substitution (EAS) versus modern cross-coupling methods?

A2: The choice depends on the target substitution pattern, functional group tolerance, and available starting materials.

  • Use EAS when:

    • The desired regiochemistry is easily accessible through the natural directing effects of the substituents.

    • The substrates are tolerant of strong acids (e.g., H₂SO₄, Lewis acids).

    • You are performing reactions like nitration, halogenation, sulfonation, or simple Friedel-Crafts reactions where the regiochemistry is predictable and favorable.

  • Use Modern Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) when:

    • The desired substitution pattern is inaccessible via EAS due to conflicting directing groups or steric hindrance.

    • You need to form C-C or C-N bonds with high specificity. The Buchwald-Hartwig amination, for example, has revolutionized the synthesis of aryl amines, overcoming the limitations of older methods.[16]

    • The reaction requires high functional group tolerance and milder conditions (though this is catalyst-dependent).

    • You have access to pre-functionalized starting materials (e.g., aryl halides and boronic acids).

Q3: How can Directed ortho-Metalation (DoM) overcome the limitations of EAS?

A3: Directed ortho-Metalation (DoM) is a powerful strategy for achieving regioselectivity that is "orthogonal" to the rules of EAS.

In DoM, a substituent on the ring, known as a Directing Metalating Group (DMG), coordinates to an organolithium base (like n-BuLi or LDA).[17][18][19] This coordination brings the base into close proximity with the ortho-proton, leading to its selective removal (deprotonation).[17] The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles to install a new substituent specifically at that ortho position.[17][19]

This method is invaluable because the directing effect is based on coordination, not the electronic activation/deactivation of the ring. Therefore, you can force substitution ortho to a deactivating group, which is impossible with EAS.

Examples of Strong DMGs: -CONR₂, -SO₂NR₂, -NHCOR, -OCONR₂.[17]

Q4: What are C-H activation strategies, and how are they applied to benzene functionalization?

A4: C-H activation (or C-H functionalization) is a modern approach that aims to directly convert a C-H bond into a C-C, C-N, or C-O bond, bypassing the need for pre-functionalized starting materials like aryl halides.[20][21] This offers significant advantages in atom and step economy.

Key Approaches:

  • Directed C-H Activation: Similar to DoM, a directing group is used to guide a transition metal catalyst (often Rh, Pd, or Ir) to a specific C-H bond (usually ortho) to achieve selective functionalization.[21][22]

  • Non-Directed C-H Activation: This approach functionalizes C-H bonds based on their intrinsic electronic or steric properties without a directing group.[22] For disubstituted benzenes, the electronic properties of the existing substituents can influence which C-H activation mechanism is preferred and which site reacts.[22]

While still an area of active research, C-H activation provides powerful new retrosynthetic disconnections and is increasingly used in complex molecule synthesis to streamline routes and access novel derivatives.[21]

Part 3: Key Methodologies & Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the coupling of an aryl halide with an arylboronic acid. Optimization of catalyst, ligand, base, and solvent is almost always necessary.

Workflow for Troubleshooting a Suzuki Coupling

G start Start: Low Yield in Suzuki Coupling q1 Are reagents high purity and stable? start->q1 reagent_issue Degraded boronic acid or oxidized ligand. Use fresh materials. q1->reagent_issue No q2 Is the reaction setup rigorously anaerobic? q1->q2 Yes oxygen_issue Oxygen deactivates the catalyst. Improve degassing procedure (e.g., 3x evacuate/backfill cycles). q2->oxygen_issue No q3 Is the catalyst/ligand system appropriate for the substrate? q2->q3 Yes catalyst_issue Standard ligands may fail for electron-rich/hindered substrates. Switch to bulky biarylphosphine ligands (e.g., SPhos, XPhos). q3->catalyst_issue No q4 Is the base/solvent combination optimal? q3->q4 Yes base_issue Poor solubility or side reactions. Screen bases (K3PO4, Cs2CO3) and solvents (Dioxane, Toluene). q4->base_issue No success Yield Improved q4->success Yes

Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., SPhos, 2-10 mol%).[7]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[7][8]

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene) via syringe under a positive pressure of inert gas. If required, add degassed water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

improving yield in Sonogashira reactions with 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Cross-Coupling Reactions

Topic: Improving Yield and Selectivity in Sonogashira Reactions with 1,3-Dibromo-5-iodobenzene

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are working with polyhalogenated substrates, specifically focusing on the challenges and optimization of the Sonogashira reaction with this compound. Our goal is to provide actionable, field-tested insights to help you troubleshoot common issues and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of this compound in Sonogashira couplings.

Q1: Why is this compound a challenging substrate for Sonogashira reactions?

A1: The primary challenge lies in achieving chemoselectivity . This substrate possesses three halogen atoms with different reactivities. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl.[1][2] The objective is typically to couple the alkyne selectively at the most reactive C-I bond, leaving the two C-Br bonds intact for subsequent functionalization. Achieving high yield and selectivity for the mono-alkynylated product requires carefully optimized conditions that are energetic enough to activate the C-I bond but mild enough to avoid activating the C-Br bonds.

Q2: What is the expected primary product in a Sonogashira reaction with this compound?

A2: The expected and desired product is the mono-alkynylated species, 1,3-dibromo-5-(alkynyl)benzene . The oxidative addition of the C-I bond to the Pd(0) catalyst is significantly faster than that of the C-Br bonds, making the iodine position the preferred site of reaction under controlled conditions.[1]

Q3: What are the main side reactions I should be aware of?

A3: Besides incomplete conversion, the three most common side reactions are:

  • Homocoupling of the terminal alkyne (Glaser-Hay coupling): This results in a symmetrical di-yne byproduct. It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4]

  • Di- or Tri-substitution: If reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), the less reactive C-Br bonds can also undergo coupling, leading to a mixture of products.

  • Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom, which can be a side reaction under certain conditions.

Troubleshooting Guide: From Low Yield to High Selectivity

This guide is structured in a problem-and-solution format to directly address issues you may encounter during your experiments.

Issue 1: Low to No Conversion of this compound

Question: I've set up my Sonogashira reaction with this compound, but after several hours, TLC/GC-MS analysis shows only starting material. What's going wrong?

Answer: A lack of conversion points to a fundamental issue with the catalytic cycle. Let's diagnose the potential causes systematically.

Plausible Causes & Diagnostic Solutions:

  • Inactive Palladium Catalyst: The active Pd(0) species is susceptible to oxidation.[5]

    • Solution: Use a fresh source of your palladium catalyst. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your conditions are suitable for its in situ reduction to Pd(0). Ensure your phosphine ligands have not been oxidized (phosphine oxides can inhibit the reaction).

  • Poor Reagent Quality: The integrity of your base and copper co-catalyst is paramount.

    • Solution: Use a freshly opened bottle of Copper(I) Iodide (CuI), as it can oxidize over time.[6] The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and pure; consider distilling it before use.[5]

  • Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions.[5][7]

    • Solution: This is the most common culprit. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents and liquid reagents must be thoroughly degassed. Employing Schlenk techniques or setting up the reaction in a glovebox is highly recommended.[7]

  • Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be suitable.

    • Solution: While aryl iodides are reactive, the overall system may require optimization. Ensure all components are soluble in your chosen solvent. Polar aprotic solvents like THF, DMF, or acetonitrile are generally effective.[8] However, sometimes a switch to a non-polar solvent like toluene can improve outcomes.[9]

G start Reaction Fails: No Conversion check_atmosphere 1. Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_atmosphere check_catalyst 2. Check Catalyst & Reagent Quality (Fresh Pd, CuI, Distilled Base) check_atmosphere->check_catalyst re_run_rt Re-run at Room Temp check_catalyst->re_run_rt analyze_rt Analyze after 2h. Any Product? re_run_rt->analyze_rt no_product Still No Product analyze_rt->no_product No product_formed Trace Product Formed analyze_rt->product_formed Yes optimize_conditions 3. Optimize Conditions (Screen Solvents, Bases, Ligands) no_product->optimize_conditions increase_temp Reaction is viable. Increase temp gently (e.g., 40-50°C) to improve rate. product_formed->increase_temp Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex trans-ArPd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl trans-ArPd(II)(alkynyl)L₂ transmetalation->pd_alkynyl isomerization cis/trans Isomerization pd_alkynyl->isomerization reductive_elimination Reductive Elimination isomerization->reductive_elimination reductive_elimination->pd0 product Ar-alkyne (Product) reductive_elimination->product aryl_halide This compound (Ar-I) aryl_halide->oxidative_addition Selective for C-I bond cu_acetylide Copper(I) Acetylide (Cu-alkyne) cu_acetylide->transmetalation Regenerates CuI alkyne Terminal Alkyne (H-alkyne) alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide cuI CuI cuI->cu_acetylide

References

Technical Support Center: Managing Steric Hindrance in Reactions of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dibromo-5-iodobenzene (CAS 19752-57-9), a versatile building block in modern organic synthesis. [1][2]This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered tri-halogenated aromatic compound. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during common cross-coupling and functionalization reactions involving this compound.

Low Yield in Suzuki-Miyaura Coupling Reactions

Question: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound, especially when targeting the C5-iodo position. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are often a result of a combination of steric hindrance and catalyst inefficiency. The two bromine atoms flanking the iodine create a sterically congested environment, which can impede the catalytic cycle.

Primary Causes & Solutions:

  • Inadequate Ligand Choice: Standard phosphine ligands may not be bulky enough to promote the necessary reductive elimination step for sterically hindered substrates. [3]

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands such as SPhos, XPhos, and RuPhos have proven effective in facilitating couplings with sterically demanding partners. [3][4]These ligands stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.

  • Catalyst Inactivation: The palladium catalyst can be prone to deactivation, especially at the elevated temperatures often required for these reactions.

    • Solution: Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and reagents. [5]Utilize a stable palladium pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ to ensure a sufficient concentration of the active catalytic species. [5]

  • Ineffective Base-Solvent System: The choice of base and its solubility in the reaction solvent are critical for the transmetalation step.

    • Solution: A common and effective system is a mixture of an organic solvent (like toluene, dioxane, or THF) with an aqueous solution of a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. [5][6]The biphasic system often enhances the reaction rate.

  • Side Reactions: Protodeiodination (replacement of iodine with hydrogen) and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product. [5]

    • Solution: To minimize protodeiodination, consider using a milder base or slightly lower reaction temperatures. Rigorous degassing helps to suppress homocoupling, which is often promoted by oxygen. [5]

Poor Selectivity in Sequential Cross-Coupling Reactions

Question: I am attempting a sequential cross-coupling, reacting the C-I bond first, followed by the C-Br bonds. However, I am observing a mixture of products, including di- and tri-substituted compounds. How can I achieve better selectivity?

Answer:

Achieving high selectivity relies on exploiting the differential reactivity of the C-I and C-Br bonds. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bonds. [1][7]

Strategies for Enhancing Selectivity:

  • Reaction Temperature Control: Perform the first coupling reaction at a lower temperature (e.g., room temperature to 50 °C) to favor the reaction at the more reactive C-I bond. [7]Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed.

  • Catalyst and Ligand System: For the initial C-I coupling, a less reactive catalyst system might be sufficient and can enhance selectivity. For the subsequent, more challenging C-Br couplings, a more active catalyst system with a bulky ligand will likely be necessary.

  • Stoichiometry of Reagents: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner for the first reaction to ensure complete conversion of the C-I bond. Purify the mono-substituted intermediate before proceeding to the next step.

Difficulty in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What adjustments can I make?

Answer:

The Buchwald-Hartwig amination is also sensitive to steric hindrance. [8]The mechanism involves the formation of a palladium-amide complex, which can be sterically demanding. [9]

Troubleshooting Steps:

  • Ligand Selection is Key: As with Suzuki couplings, bulky biarylphosphine ligands are often necessary. [3]Consider ligands specifically developed for challenging C-N couplings, such as Josiphos-type ligands or cataCXium A.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used. [9]The choice of base can significantly impact the reaction rate and yield.

  • Reaction Conditions: These reactions often require elevated temperatures (80-110 °C). Ensure your solvent (e.g., toluene, dioxane) is anhydrous.

Challenges with Lithiation and Grignard Formation

Question: I am struggling to achieve selective lithiation or Grignard formation at the C5-iodo position without side reactions. What is the best approach?

Answer:

Halogen-metal exchange is an excellent method for functionalizing this substrate, but conditions must be carefully controlled to avoid unwanted side reactions.

Recommendations:

  • Selective Iodine-Lithium Exchange: This is typically achieved using alkyllithium reagents like n-BuLi or t-BuLi at very low temperatures (-78 to -90 °C). [10]The much faster rate of iodine-lithium exchange compared to bromine-lithium exchange allows for high selectivity. [10]It is crucial to quench the resulting aryllithium species at this low temperature with the desired electrophile.

  • Grignard Reagent Formation: Direct formation of a Grignard reagent can be challenging due to the presence of multiple halogens.

    • Initiation: Activating the magnesium turnings is critical. This can be done with a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing the magnesium. [11][12]

    • Wurtz Coupling: A common side reaction is the coupling of the formed Grignard reagent with the starting material. [11]To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: The general order of reactivity is I > Br >> Cl. [7]This allows for selective functionalization, with the C-I bond reacting preferentially under milder conditions. [1][7]

Q2: Can I perform a Sonogashira coupling on this substrate?

A2: Yes, the Sonogashira coupling is a powerful method for introducing alkyne moieties. [7][13]Similar to other cross-coupling reactions, the C-I bond will react preferentially. [7]The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. [13][14]For sterically hindered substrates, careful selection of the palladium catalyst and ligand is important.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes. This compound is classified as a skin and eye irritant and may cause respiratory irritation. [2]It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How does steric hindrance fundamentally affect these reactions?

A4: Steric hindrance is the repulsion between electron clouds of atoms or groups within a molecule that are in close proximity. [15]In the context of this compound, the two bromine atoms at positions 1 and 3 sterically shield the iodine atom at position 5. This can slow down or prevent the approach of a bulky catalyst or reagent to the reactive site, thereby decreasing the reaction rate. [16][17][18]

Section 3: Visual and Tabular Data

Diagrams

G cluster_0 Reaction Pathway Start This compound Step1 Selective C-I Functionalization (e.g., Suzuki, Sonogashira) Conditions: Mild Temp, Pd Catalyst Start->Step1 Reactant 1 Intermediate 1,3-Dibromo-5-substituted-benzene Step1->Intermediate Step2 C-Br Functionalization (e.g., Buchwald-Hartwig) Conditions: Higher Temp, Bulky Ligand Intermediate->Step2 Reactant 2 Product 1,3,5-Trisubstituted Benzene Step2->Product

Caption: Sequential functionalization workflow for this compound.

Table 1: Recommended Ligands for Cross-Coupling Reactions
Reaction TypeRecommended LigandsRationale
Suzuki-MiyauraSPhos, XPhos, RuPhosBulky, electron-rich ligands that promote reductive elimination. [3][4]
Buchwald-HartwigJosiphos-type, cataCXium AEffective for forming sterically hindered C-N bonds.
SonogashiraXPhos, SPhosCan be effective in copper-free Sonogashira couplings.

Section 4: Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene and water (e.g., a 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the chosen ligand (if not using a pre-catalyst).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Dehalogenation Side Reactions of Polyhalogenated Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of dehalogenation side reactions in polyhalogenated benzenes. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving desired reaction outcomes. Here, we delve into the causality behind common experimental issues, offering field-proven insights and troubleshooting guides in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My dehalogenation reaction is sluggish and incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in a dehalogenation reaction is a common issue that can often be traced back to several key factors related to your catalyst, reagents, or reaction conditions.

  • Catalyst Activity and Loading: The catalyst is the heart of your reaction. Insufficient loading or catalyst deactivation can lead to a stalled reaction. Heterogeneous catalysts like Palladium on Carbon (Pd/C) can lose activity over time. Consider increasing the catalyst loading or using a freshly prepared batch. For homogeneous catalysts, the choice of ligand is crucial.[1][2]

  • Hydrogen Source: The nature and amount of your hydrogen source are critical. For catalytic transfer hydrogenation, ensure you are using a sufficient excess of the hydrogen donor (e.g., ammonium formate, sodium hypophosphite).[3][4] For reactions using hydrogen gas, ensure proper purging of the reaction vessel and maintain a positive pressure of H₂.

  • Substrate Reactivity: The reactivity of the carbon-halogen bond plays a significant role. The general order of reactivity for dehalogenation is C-I > C-Br > C-Cl > C-F, which corresponds to the bond dissociation energies.[5] If you are working with a less reactive halide like a chloride, more forcing conditions (higher temperature, more active catalyst) may be necessary.[1][6]

  • Solvent and Base: The solvent and base can influence catalyst activity and stability. Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can poison many catalysts. The choice of base is also important, as it can affect the catalyst's electronic properties and solubility.[2]

FAQ 2: I am observing poor regioselectivity in the partial dehalogenation of a polyhalogenated benzene. How can I control which halogen is removed?

Answer:

Achieving regioselectivity in the dehalogenation of polyhalogenated benzenes is a nuanced challenge governed by a combination of electronic and steric factors.

  • Electronic Effects: The electronic nature of other substituents on the benzene ring can influence the reactivity of adjacent C-X bonds. Electron-withdrawing groups can activate a halogen for nucleophilic attack, while electron-donating groups can have the opposite effect. For some catalytic systems, the regioselectivity can be predicted by analyzing the electron affinity at the carbon-halogen bonds.[7]

  • Steric Hindrance: Sterically hindered halogens are generally less accessible to the catalyst and therefore less likely to be removed.[8][9] This is a key factor to consider when designing a selective dehalogenation. For instance, in polychlorinated benzenes, the removal of chlorine substituents is often sterically driven.[8][9]

  • Catalyst Control: The choice of catalyst can significantly impact regioselectivity. For example, with polyfluorinated benzenes, Rh/Al₂O₃ has been shown to preferentially remove adjacent fluorine substituents.[8][10] Different metals and ligand systems will have varying steric and electronic profiles, which can be exploited to achieve the desired regioselectivity.

  • Reaction Conditions: Fine-tuning reaction conditions such as temperature and reaction time can also provide a degree of control. Lowering the temperature may favor the removal of the most reactive halogen, allowing you to stop the reaction at the desired intermediate.

FAQ 3: My desired product is contaminated with the fully hydrogenated benzene ring (cyclohexane derivative). How can I prevent this over-reduction?

Answer:

Hydrogenation of the aromatic ring is a common side reaction in catalytic dehalogenation, particularly under harsh conditions or with highly active catalysts.

  • Catalyst Selection: Some catalysts are more prone to aromatic ring hydrogenation than others. For instance, Rhodium-based catalysts can be very effective for dehalogenation but can also readily hydrogenate the benzene ring.[8][11][12] Nickel catalysts, while effective for dehalogenation, can also lead to ring reduction, especially at elevated temperatures.[13] Palladium catalysts are often a good choice for selective dehalogenation without significant arene hydrogenation under optimized conditions.[1]

  • Reaction Conditions: Milder reaction conditions are key to preventing over-reduction.

    • Temperature and Pressure: Operate at the lowest effective temperature and hydrogen pressure.

    • Hydrogen Source: Using a transfer hydrogenation reagent instead of H₂ gas can sometimes offer better control and selectivity.[4]

  • Solvent Choice: The solvent can influence the catalyst's activity and selectivity. Protic solvents, for example, can sometimes promote hydrogenation. Experimenting with different solvents may help minimize this side reaction.

Section 2: Troubleshooting Guides

Guide 1: Problem - Unexpected Dehalogenation as a Side Reaction in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck)

This is a frequently encountered problem that lowers the yield of the desired cross-coupled product. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[14]

Troubleshooting Workflow:

G start High Dehalogenation in Cross-Coupling base Evaluate Base start->base Is the base a potential hydride source (e.g., alkoxides in alcohol)? solvent Assess Solvent System base->solvent Switch to a non-hydridic base (e.g., K₃PO₄, Cs₂CO₃) ligand Optimize Ligand solvent->ligand Is the solvent a proton source (e.g., alcohols)? boronic_acid Check Boronic Acid Quality ligand->boronic_acid Use anhydrous solvents temp Adjust Temperature boronic_acid->temp Is the ligand promoting β-hydride elimination? solution Reduced Dehalogenation & Improved Yield boronic_acid->solution Is the boronic acid degrading and releasing protons? Use fresh, high-purity reagent temp->solution Try a more sterically demanding or electron-rich ligand temp->solution Is the reaction temperature too high, promoting side reactions? Lower the temperature

Caption: Troubleshooting workflow for dehalogenation in cross-coupling.

Detailed Steps:

  • Evaluate the Base: Certain bases, particularly alkoxides in the presence of alcohols, can generate Pd-H species. Switching to a non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can often mitigate this issue.[2]

  • Assess the Solvent: Alcohols and even trace amounts of water can act as proton sources, leading to the formation of Pd-H.[15] Ensure you are using high-purity, anhydrous solvents.

  • Optimize the Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands can favor the desired reductive elimination step over the dehalogenation pathway.[14]

  • Check Boronic Acid Quality: Impure or decomposing boronic acids can be a source of protons. Using fresh, high-quality reagents is essential.

  • Adjust Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation side reaction. Try running the reaction at a lower temperature for a longer period.

Guide 2: Problem - Catalyst Deactivation during Dehalogenation

Catalyst deactivation leads to incomplete reactions and can be caused by poisoning or changes in the catalyst's physical state.

Catalyst Deactivation Troubleshooting:

Symptom Potential Cause Recommended Action Supporting Evidence/Rationale
Reaction starts well but then stalls.Catalyst Poisoning: Trace impurities in reagents or solvents (e.g., sulfur, thiols, or halide ions from the reaction itself).[16][17]Use purified reagents and solvents. Add a scavenger for the generated halide ions (e.g., a non-interfering base).[17]Halide ions can coordinate to the metal center, inhibiting substrate binding.
Inconsistent results between batches.Heterogeneous Catalyst Agglomeration: Nanoparticle catalysts can aggregate, reducing the active surface area.Modify the catalyst support or use a stabilizing agent. Ensure proper stirring.Smaller, well-dispersed nanoparticles generally exhibit higher catalytic activity.[11][12]
Low conversion with aryl chlorides.Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the more challenging C-Cl bond cleavage.Switch to a more active catalyst system, for example, a Nickel-based catalyst or a Palladium catalyst with a specialized ligand.[1][13][18]Nickel catalysts are often more effective for the dehalogenation of less reactive aryl chlorides.[13][18]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrodehalogenation of a Dichlorobenzene

This protocol provides a starting point for the dehalogenation of a dichlorobenzene using palladium on carbon and ammonium formate as the hydrogen donor.

Materials:

  • 10% Palladium on carbon (Pd/C)

  • Dichlorobenzene (substrate)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dichlorobenzene (1.0 eq).

  • Add methanol (typically 0.1-0.2 M concentration of the substrate).

  • Under a flow of inert gas, add the 10% Pd/C catalyst (1-5 mol%).

  • Add ammonium formate (3-5 eq) in one portion.

  • Heat the reaction mixture to reflux (or a suitable temperature) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the Pd/C catalyst.

  • Rinse the celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation as required.

Section 4: Mechanistic Insights

The Catalytic Cycle of Hydrodehalogenation

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. The following diagram illustrates a generalized mechanism for palladium-catalyzed hydrodehalogenation.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArH Ar-Pd(II)-H(L_n) PdII_ArX->PdII_ArH Hydride Transfer (from H₂ or donor) ArH_Pd0 Ar-H + Pd(0)L_n PdII_ArH->ArH_Pd0 Reductive Elimination

Caption: Generalized catalytic cycle for hydrodehalogenation.

This cycle highlights the key stages where issues can arise. For example, a slow oxidative addition step can lead to a sluggish reaction, while competing pathways after the formation of the Ar-Pd(II)-X intermediate can lead to undesired side products.[19][20]

References

Technical Support Center: Purification of 1,3-Dibromo-5-iodobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,3-Dibromo-5-iodobenzene. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. As a key building block in organic synthesis for pharmaceuticals and advanced materials, the purity of this compound is paramount.[1] Recrystallization is a powerful and efficient technique for this purpose. This guide provides a comprehensive, question-and-answer-based approach to the recrystallization process, from solvent selection to troubleshooting common experimental issues.

Section 1: Understanding the Compound - Core Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful purification protocol. Key properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₆H₃Br₂I[2]
Molecular Weight 361.80 g/mol [2]
Appearance Light yellow to brown powder or crystal[3]
Melting Point 121.0 - 125.0 °C[3]
Purity (Typical Commercial) ≥97%[4]
Storage Conditions Room temperature, sealed in a dry, dark place[3][4]
Section 2: The "Why" - Selecting the Right Recrystallization Solvent

The choice of solvent is the most critical factor in a successful recrystallization. The principle relies on the compound being highly soluble in a solvent at its boiling point but poorly soluble at low temperatures.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: An ideal solvent should meet several criteria:

  • Solubility Gradient: It must dissolve the compound completely when hot but sparingly when cold to ensure high recovery.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).

  • Chemical Inertness: The solvent must not react with this compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Safety: The solvent should have a low toxicity and flammability profile.

Q2: Which solvents are recommended for this specific compound?

A2: Based on documented synthesis procedures and the compound's structure, ethanol is the primary recommended solvent.[5][6] A published synthesis method explicitly details the use of anhydrous ethanol to recrystallize the crude product, yielding high-purity white needles.[6] The polarity of ethanol is well-suited for the tri-halogenated benzene ring, providing the necessary solubility difference between hot and cold conditions. Another documented solvent system is a mixture of water and acetic acid.[5]

Section 3: Standard Operating Procedure (SOP) - Recrystallization Workflow

This section provides a detailed, step-by-step protocol for the purification of this compound using ethanol.

Experimental Protocol
  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point (~78 °C). Add the hot ethanol portion-wise to the flask containing the solid while stirring or swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial for removing particulate matter that will not be eliminated by crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice. Rushing this step can cause impurities to become trapped.[7]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Collection of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold ethanol. Decant the crystal slurry into the funnel and apply vacuum.

  • Washing: With the vacuum disconnected, add a small volume of ice-cold ethanol to the crystals to wash away any remaining mother liquor containing impurities. Reapply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals under vacuum on the filter for 15-20 minutes to air-dry. For complete drying, transfer the white, needle-like crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[6]

Workflow Visualization

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_collection Collection & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filt Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filt cool_rt Slowly Cool to Room Temperature dissolve->cool_rt If no filtration needed hot_filt->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filt Collect via Vacuum Filtration cool_ice->vac_filt wash Wash with Ice-Cold Ethanol vac_filt->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Recrystallization workflow for this compound.

Section 4: Troubleshooting Guide - When Experiments Deviate

Even with a robust protocol, issues can arise. This guide addresses the most common problems in a Q&A format.

Q1: I've dissolved my compound in hot ethanol, but no crystals are forming upon cooling. What should I do?

A1: This is a classic case of either using too much solvent or having a supersaturated solution.

  • Too Much Solvent: The most common reason for crystallization failure is using an excess of solvent. To fix this, gently heat the solution to boil off a portion of the ethanol, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.

  • Supersaturation: If the solution is supersaturated, crystallization needs a nucleation point to begin. Try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth. Alternatively, if you have a small crystal of pure product (a "seed crystal"), adding it to the solution will initiate crystallization.

Q2: My product "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot ethanol to decrease the saturation point. Allow this slightly more dilute solution to cool very slowly. This should ensure that the solution becomes saturated at a temperature below the compound's melting point, allowing for proper crystal formation.[7]

Q3: The recrystallization worked, but my yield is very low. What went wrong?

A3: A low yield can result from several factors:

  • Excess Solvent: As mentioned in Q1, using too much solvent will result in a significant amount of your product remaining in the mother liquor even after cooling.

  • Premature Crystallization: If the compound crystallized in the funnel during hot filtration, you would lose a substantial amount of product. Ensure the funnel and flask are kept hot during this process.

  • Incomplete Cooling: Ensure you have allowed sufficient time for cooling, first to room temperature and then in an ice bath, to maximize precipitation.

  • Excessive Washing: While washing is necessary, using too much cold solvent can redissolve some of your purified product. Use only a minimal amount of ice-cold solvent for washing.

Q4: My final product is still colored/impure after one recrystallization. What are the next steps?

A4: If the product remains impure (e.g., off-color or a wide melting point range), a second recrystallization is necessary. If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.

Troubleshooting Logic Diagram

G cluster_no_xtal Troubleshooting: No Crystals cluster_oil Troubleshooting: Oiling Out cluster_yield Troubleshooting: Low Yield start Problem Observed After Cooling issue_no_xtal No Crystals Formed start->issue_no_xtal issue_oil Product 'Oiled Out' start->issue_oil issue_low_yield Yield is Poor start->issue_low_yield action_scratch Scratch flask or Add seed crystal issue_no_xtal->action_scratch action_reheat Reheat to dissolve oil issue_oil->action_reheat check_solvent Review: Was too much solvent used? issue_low_yield->check_solvent check_cooling Review: Was cooling complete? issue_low_yield->check_cooling check_wash Review: Was washing step too aggressive? issue_low_yield->check_wash action_boil Boil off excess solvent action_scratch->action_boil If still no crystals action_add_solv Add more hot solvent action_reheat->action_add_solv action_slow_cool Cool VERY slowly action_add_solv->action_slow_cool action_conc Concentrate mother liquor to recover a second crop check_solvent->action_conc

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 5: Frequently Asked Questions (FAQs)

Q1: How do I assess the purity of my this compound after recrystallization?

A1: The most common and immediate method is melting point determination. A pure compound will have a sharp, narrow melting point range that matches the literature value (approx. 121-125 °C).[3] Impurities typically cause the melting point to be depressed and broaden the range. For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine purity with high precision.[6]

Q2: What are the key safety precautions when handling this compound and the solvents?

A2: this compound is known to cause skin and serious eye irritation.[3] Ethanol is a flammable liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][9] Avoid creating dust when handling the solid compound. Keep away from open flames and other ignition sources.[9][10]

Q3: Can I reuse the filtrate (mother liquor) to recover more product?

A3: Yes. The mother liquor is saturated with your compound. By concentrating the filtrate (boiling off a portion of the solvent) and re-cooling, you can often obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first, as the impurities are also more concentrated in the remaining filtrate.

Section 6: References
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 19752-57-9. TCI Chemicals. Retrieved from --INVALID-LINK--

  • ECHEMI. (2019). This compound SDS, 19752-57-9 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2011). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 19752-57-9, this compound Formula. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 1-Bromo-3-chloro-5-iodobenzene. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 19752-57-9 (APAC). TCI Chemicals. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 19752-57-9 | TCI AMERICA. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 19752-57-9. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • Guide for crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). Benzene, 1,3-dibromo-5-iodo-. Retrieved from --INVALID-LINK--

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. PMC - NIH. Retrieved from --INVALID-LINK--

  • LEAPChem. (n.d.). This compound丨CAS 19752-57-9. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Modern Synthetic Routes for 1,3,5-Trisubstituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 1,3,5-Trisubstituted Benzene Scaffold

The 1,3,5-trisubstituted benzene motif is a cornerstone in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] Its C3 symmetry imparts unique photophysical and self-assembly properties, making it a privileged scaffold in the design of everything from electroluminescent devices to porous organic frameworks.[2][3]

Historically, the synthesis of these compounds has been dominated by classical electrophilic aromatic substitution on a meta-disubstituted benzene. However, this approach is often plagued by a lack of regioselectivity, harsh reaction conditions, and limited functional group tolerance.[4] The inherent limitations of these traditional methods have spurred the development of more elegant and efficient alternatives. This guide provides a comparative overview of modern synthetic strategies, offering researchers and drug development professionals a practical toolkit for accessing this valuable chemical space.

I. The Workhorse Renewed: Catalytic Cyclotrimerization of Alkynes

The [2+2+2] cycloaddition of alkynes is a conceptually powerful and atom-economical route to substituted benzenes.[5] While early iterations of this reaction often required harsh conditions and produced mixtures of regioisomers, modern catalyst development has transformed it into a highly selective and versatile tool.

A. Metal-Catalyzed Cyclotrimerization: Precision and Control

Transition metal catalysts have been at the forefront of advancing alkyne cyclotrimerization. Indium(III) catalysis, for instance, offers a novel and efficient method for the regioselective synthesis of 1,3,5-substituted benzenes.[6] The use of 2-iodophenol as an additive has been shown to be crucial for achieving high yields and complete regioselectivity.[6] This method is notable for its tolerance to air and its adherence to the principles of green chemistry.[6]

Mechanism Snapshot: In(III)-Catalyzed Cyclotrimerization

The proposed mechanism involves the coordination of the alkyne to the indium(III) center, followed by a cascade of insertions to form a metallacyclopentadiene intermediate. A final insertion and reductive elimination deliver the 1,3,5-trisubstituted benzene product.

G cluster_0 In(III)-Catalyzed Cyclotrimerization A 3 x Alkyne C Metallacyclopentadiene Intermediate A->C Coordination & Insertion B InCl3 / 2-Iodophenol D 1,3,5-Trisubstituted Benzene C->D Insertion & Reductive Elimination

Caption: Proposed pathway for In(III)-catalyzed alkyne cyclotrimerization.

B. Metal-Free Cyclotrimerization: A Greener Approach

In a significant step towards sustainable chemistry, metal-free alternatives for alkyne cyclotrimerization have been developed. The use of p-toluenesulfonic acid monohydrate (p-TsOH·H2O) under solvent-free conditions provides an environmentally benign and efficient route to 1,3,5-trisubstituted benzenes.[7][8] This method is particularly attractive due to its operational simplicity and the avoidance of precious metal catalysts.[7]

Comparative Data: Metal-Catalyzed vs. Metal-Free Cyclotrimerization

Catalyst SystemSubstrateConditionsYield (%)Reference
InCl₃ / 2-IodophenolPhenylacetyleneSealed tube, 100 °C, 2h95[6]
p-TsOH·H₂OPhenylacetyleneSolvent-free, 80 °C, 1h92[7]
InCl₃ / 2-Iodophenol1-HexyneSealed tube, 100 °C, 2h88[6]
p-TsOH·H₂O1-HexyneSolvent-free, 80 °C, 1h85[7]

Experimental Protocol: p-TsOH-Catalyzed Cyclotrimerization of Phenylacetylene

  • To a 10 mL round-bottom flask, add phenylacetylene (1 mmol, 102 mg).

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg).

  • Heat the neat mixture at 80 °C with stirring for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether) to afford 1,3,5-triphenylbenzene.

II. From Simple Ketones to Complex Scaffolds: The Renaissance of Acetophenone Condensation

The acid-catalyzed self-condensation of acetophenones is a classic transformation that has been revitalized through the development of novel and more efficient catalytic systems.[2][9] These modern approaches offer milder reaction conditions, improved yields, and greater catalyst recyclability.

A. Copper(II) Chloride: An Inexpensive and Efficient Catalyst

Copper(II) chloride (CuCl₂) has emerged as a cost-effective and highly efficient catalyst for the self-condensation of acetophenones and their derivatives.[9] As a Lewis acid with accessible p and d orbitals, CuCl₂ effectively promotes the condensation reaction.[9] This method is general for a range of aromatic ketones, providing a straightforward route to 1,3,5-triarylbenzenes.[9]

B. Heteropolyacids: Green and Recyclable Catalysts

Phosphomolybdic acid, a type of heteropolyacid, has been demonstrated to be a highly effective and recyclable catalyst for the cyclotrimerization of acetophenones.[2] These solid acid catalysts are environmentally benign, non-corrosive, and allow for easy work-up and catalyst recovery, making them ideal for green chemistry applications.[2]

Comparative Data: Modern Catalysts for Acetophenone Condensation

CatalystSubstrateConditionsYield (%)Reference
CuCl₂AcetophenoneToluene, reflux, 6h85[9]
Phosphomolybdic AcidAcetophenoneEthanol, reflux, 5h87[2]
PTSAAcetophenoneSolvent-free, 120°C, 2h90[10]

Experimental Protocol: CuCl₂-Catalyzed Synthesis of 1,3,5-Triphenylbenzene

  • In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetophenone (2.9 mmol, 0.34 g) and toluene (5 mL).

  • Add CuCl₂ (0.19 mmol, 0.03 g).

  • Reflux the mixture in an oil bath at 180-220 °C for 6 hours.

  • After cooling to room temperature, extract the mixture with diethyl ether (3 x 10 mL).

  • Dry the combined organic layers with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 1,3,5-triphenylbenzene.[9]

III. Innovative Strategies: Pushing the Boundaries of Benzene Synthesis

Beyond the optimization of established methods, several novel and powerful strategies for the construction of 1,3,5-trisubstituted benzenes have recently been reported.

A. Divergent Synthesis via Aryne Intermediates

A divergent and efficient route to 1,3,5-trisubstituted benzenes has been developed starting from the readily available and inexpensive 2,3,5-triiodobenzoic acid.[11][12] This strategy relies on the generation of aryne intermediates, which can be trapped with various nucleophiles to produce 5-iodo-1,3-disubstituted benzenes.[11] A subsequent Ullmann coupling reaction allows for the introduction of a third, different substituent, providing access to hetero-1,3,5-trisubstituted benzenes.[11][12]

G cluster_1 Divergent Synthesis Workflow A 2,3,5-Triiodobenzoic Acid B Aryne Precursor A->B Functional Group Transformation C Aryne Formation B->C NaH D Nucleophilic Trapping C->D E 5-Iodo-1,3-disubstituted Benzene D->E F Ullmann Coupling E->F G 1,3,5-Trisubstituted Benzene F->G

Caption: Workflow for the divergent synthesis of 1,3,5-trisubstituted benzenes.

B. Metal-Free [3+3] Benzannulation

A novel metal-free [3+3] benzannulation strategy has been reported for the synthesis of 1,3,5-trisubstituted benzenes from propargyl alcohols.[13] This method utilizes organic peroxides as three-carbon synthons. The reaction proceeds through a cascade of propargyl alcohol activation, olefin generation, acid-assisted [3+3] cyclization, and oxidative aromatization.[13]

IV. Conclusion and Future Outlook

The synthesis of 1,3,5-trisubstituted benzenes has evolved significantly from classical electrophilic substitution reactions. Modern methodologies, including catalytic cyclotrimerizations, refined condensation reactions, and innovative strategies like aryne chemistry and benzannulation, provide chemists with a powerful and versatile toolkit. These alternative routes offer significant advantages in terms of efficiency, selectivity, functional group tolerance, and environmental impact. As the demand for structurally complex and functionally diverse molecules continues to grow, the development of even more sophisticated and sustainable methods for constructing the 1,3,5-trisubstituted benzene core will undoubtedly remain a vibrant area of chemical research.

References

comparative analysis of halogen reactivity in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is the bedrock of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, have become indispensable tools for this purpose. A critical parameter dictating the success and efficiency of these transformations is the choice of the aryl halide (Ar-X) coupling partner. The identity of the halogen atom (X = I, Br, Cl, F) profoundly influences the reaction kinetics, required catalyst system, and overall process viability.

This guide provides an in-depth comparative analysis of halogen reactivity in cross-coupling reactions, grounded in mechanistic principles and supported by experimental data. Our objective is to furnish researchers with the foundational knowledge required to make informed decisions during synthetic route design and optimization.

The Halogen Reactivity Trend: A Fundamental Principle

In the vast majority of palladium-catalyzed cross-coupling reactions, the observed reactivity of aryl halides follows a well-established trend:

Ar-I > Ar-Br > Ar-Cl >> Ar-F

This reactivity order is a direct consequence of the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is the inaugural and often rate-determining step of the catalytic cycle. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate.

Mechanistic Underpinnings: Why Bond Strength Dictates Reactivity

To appreciate the nuances of halogen choice, one must understand the catalytic cycle, illustrated here for a generic cross-coupling reaction.

Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition (Rate-Determining Step) Pd0->OA_TS Ar-X PdII Ar-Pd(II)-X L₂ (Oxidative Adduct) OA_TS->PdII Trans Transmetalation PdII->Trans R-M PdII_R Ar-Pd(II)-R L₂ Trans->PdII_R M-X RE_TS Reductive Elimination PdII_R->RE_TS RE_TS->Pd0 Regeneration Product Ar-R (Desired Product) RE_TS->Product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

1. Carbon-Halogen Bond Dissociation Energies (BDEs): The energy required to homolytically cleave the C-X bond is the primary determinant of reactivity. Weaker bonds are broken more easily, accelerating the oxidative addition step. The BDEs for phenyl halides clearly illustrate this relationship.

BDE_Reactivity cluster_bde Bond Dissociation Energy (kcal/mol) cluster_reactivity Relative Reactivity in Cross-Coupling BDE_nodes Ph-I 67.0 Ph-Br 84.0 Ph-Cl 97.1 Ph-F ~125 Reactivity_nodes Aryl Iodides (Ar-I) Highest Aryl Bromides (Ar-Br) High Aryl Chlorides (Ar-Cl) Moderate Aryl Fluorides (Ar-F) Lowest

Caption: Inverse relationship between C-X bond energy and cross-coupling reactivity.

2. The Oxidative Addition Mechanism: This step involves the insertion of the Pd(0) center into the C-X bond, forming a Pd(II) intermediate. For aryl halides, this typically proceeds via a three-centered concerted mechanism. The activation energy for this step is directly correlated with the BDE of the C-X bond being broken. While aryl iodides and bromides readily undergo oxidative addition with standard palladium catalysts, the much stronger C-Cl bond often requires more specialized, highly active catalyst systems to proceed efficiently.

A Halogen-by-Halogen Comparative Analysis

The choice of halogen is a trade-off between reactivity, cost, availability, and the desired synthetic strategy (e.g., sequential couplings).

Aryl Iodides (Ar-I): The Reactivity Champions
  • Advantages: Due to the weakest C-I bond, aryl iodides are the most reactive substrates. They often enable reactions under the mildest conditions (e.g., lower temperatures, lower catalyst loadings), providing the highest yields in the shortest reaction times. This high reactivity is beneficial for challenging couplings involving sterically hindered substrates or less reactive coupling partners.

  • Disadvantages: Aryl iodides are the most expensive and least commercially diverse of the aryl halides. Their higher mass also contributes to poor atom economy. They are also more prone to light-induced degradation and side reactions, such as homocoupling.

Aryl Bromides (Ar-Br): The Industry Workhorse
  • Advantages: Aryl bromides strike an excellent balance between high reactivity and practical considerations. They are significantly more affordable and available than iodides while still being reactive enough for a vast array of transformations under reasonably mild conditions. Their stability and predictable reactivity make them the most commonly used aryl halides in both academic and industrial settings.

  • Disadvantages: While generally reactive, they may require slightly more forcing conditions (higher temperatures or catalyst loadings) than aryl iodides, particularly for less reactive coupling partners.

Aryl Chlorides (Ar-Cl): The Economical Alternative
  • Advantages: The primary advantage of aryl chlorides is their low cost and vast commercial availability, making them highly attractive for large-scale synthesis.

  • Disadvantages: The strength of the C-Cl bond presents a significant activation barrier. Traditional palladium catalysts (e.g., those with triphenylphosphine ligands) are often ineffective. The breakthrough in this area came with the development of catalysts based on bulky, electron-rich ligands (e.g., biaryl phosphines like SPhos, XPhos, or N-heterocyclic carbenes), which promote the difficult oxidative addition step. Even with these advanced catalysts, reactions often require higher temperatures and catalyst loadings compared to bromides or iodides.

Aryl Fluorides (Ar-F): The Final Frontier
  • Advantages: The inertness of the C-F bond can be an advantage, allowing it to serve as a blocking group while other, more reactive halogens on the same molecule undergo coupling.

  • Disadvantages: The C-F bond is the strongest carbon-halogen bond, making aryl fluorides generally unreactive in standard palladium-catalyzed cross-coupling reactions. Activating the C-F bond is a significant challenge and an active area of research. Success has been achieved in specific cases, often requiring specialized nickel or palladium catalysts, stoichiometric reagents, or photocatalytic methods that operate through different mechanisms.

Quantitative Comparison: Experimental Data

The following table summarizes representative data from a Suzuki-Miyaura coupling of various phenyl halides with phenylboronic acid, illustrating the practical implications of the reactivity trend.

Aryl Halide (Ph-X)Catalyst SystemTemp (°C)Time (h)Yield (%)Citation
Ph-I Pd(PPh₃)₄ / K₂CO₃80295
Ph-Br Pd(OAc)₂ / SPhos / K₃PO₄100492
Ph-Cl Pd₂(dba)₃ / XPhos / K₃PO₄1101888
Ph-F Pd(OAc)₂ / P(t-Bu)₃ / K₃PO₄12024<5

Note: Conditions are representative and optimized for each substrate class. Direct comparison under identical conditions would show an even starker reactivity difference.

Experimental Protocol: A Case Study for Suzuki-Miyaura Coupling

This protocol provides a reliable, self-validating method for the Suzuki-Miyaura coupling of an aryl bromide. The choice of halogen directly informs the selection of the catalyst and reaction conditions. For an aryl chloride, a more specialized ligand like SPhos or XPhos would be required, likely with a higher reaction temperature. For an aryl iodide, a simpler catalyst like Pd(PPh₃)₄ often suffices at a lower temperature.

Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification s1 Combine Reagents: - 4-Bromotoluene (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 mmol) s2 Add Solvent (1,4-Dioxane, 5 mL) s1->s2 s3 Degas with N₂ or Ar for 15 min s2->s3 r1 Heat to 100 °C with stirring s3->r1 r2 Monitor by TLC or GC/MS (Typically 2-4 hours) r1->r2 w1 Cool to RT, dilute with Ethyl Acetate r2->w1 w2 Wash with H₂O and Brine w1->w2 w3 Dry over Na₂SO₄, filter, concentrate w2->w3 w4 Purify by Flash Chromatography w3->w4

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic Acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2-4 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, 4-methyl-1,1'-biphenyl.

Conclusion

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a cornerstone concept in modern organic synthesis, governed by the C-X bond dissociation energy. The established trend of I > Br > Cl >> F provides a predictive framework for reaction design. While aryl iodides offer the highest reactivity, aryl bromides provide a practical balance of reactivity and cost. The development of advanced, bulky, electron-rich phosphine ligands has unlocked the synthetic potential of abundant and inexpensive aryl chlorides, making them viable for large-scale applications. Understanding these fundamental principles of reactivity and the associated catalyst technologies is crucial for any researcher aiming to efficiently construct complex molecular architectures.

A Senior Application Scientist's Guide to Synthetic Pathway Validation: Leveraging the Orthogonal Reactivity of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex, multi-substituted aromatic scaffolds is a cornerstone of innovation. The choice of starting materials is paramount, dictating the feasibility, selectivity, and overall elegance of a synthetic route. This guide provides an in-depth technical comparison of 1,3-Dibromo-5-iodobenzene, a uniquely versatile building block, against common alternatives, supported by representative experimental data. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving predictable and high-yielding transformations.

The Strategic Advantage of this compound: A Tri-functional Handle

This guide will focus on three primary transformations that highlight the superior control offered by this compound:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Grignard/Organolithium Chemistry: Formation of organometallic intermediates for subsequent reactions.

Comparative Performance Analysis: this compound vs. Alternatives

The true value of this compound is best illustrated through a direct comparison with a common alternative, 1,3,5-tribromobenzene. While the latter is a useful precursor for C₃-symmetric molecules, it lacks the capacity for controlled, stepwise functionalization.

Scenario 1: Stepwise Suzuki-Miyaura Coupling

A common synthetic challenge is the introduction of two different aryl groups onto a central benzene ring. With this compound, this is a straightforward, two-step process.

dot

Caption: Stepwise Suzuki-Miyaura coupling of this compound.

In contrast, achieving the same outcome with 1,3,5-tribromobenzene is significantly more challenging, often resulting in a statistical mixture of mono-, di-, and tri-arylated products, leading to complex purification and lower yields of the desired unsymmetrical product.

Parameter This compound (Stepwise) 1,3,5-Tribromobenzene (Attempted Stepwise)
Selectivity High (Sequential C-I then C-Br coupling)Low (Mixture of products)
Typical Yield (Unsymmetrical Di-substituted) 70-85% (over two steps)<30% (with significant byproducts)
Purification Straightforward chromatography after each stepComplex, multi-step chromatography

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Scenario 2: Orthogonal Sonogashira and Suzuki Couplings

The differential reactivity of the C-I and C-Br bonds in this compound allows for the sequential introduction of different functionalities, such as an alkyne and an aryl group.

dot

Caption: Sequential Sonogashira and Suzuki couplings.

This orthogonal approach is not feasible with 1,3,5-tribromobenzene, as the reactivities of the C-Br bonds are too similar for selective functionalization.

Reaction Substrate Typical Yield Key Advantage
Sonogashira (C-I) This compound85-95%High selectivity for the iodo position.
Suzuki (C-Br) 3,5-Dibromo-phenylacetylene deriv.75-90%Allows for further diversification.
Sonogashira 1,3,5-TribromobenzeneMixture of productsLacks selectivity.

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

The following protocols are provided as a starting point for the validation of synthetic pathways using this compound. As a senior application scientist, I stress the importance of meticulous experimental technique, particularly the maintenance of inert atmospheres for these palladium-catalyzed reactions.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

dot

Protocol 1 Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine this compound, arylboronic acid, and base in a Schlenk flask. B Add Pd(PPh₃)₄ catalyst. A->B C Add degassed solvent (e.g., Toluene/H₂O). B->C D Degas the reaction mixture. C->D E Heat at 90 °C under inert atmosphere. D->E F Monitor by TLC or GC/MS. E->F G Cool to RT, dilute with EtOAc, and wash with water and brine. F->G H Dry organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for selective Suzuki-Miyaura coupling at the C-I position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄, followed by the degassed toluene and water.

  • Degas the reaction mixture with a stream of argon for 15 minutes.

  • Heat the mixture at 90 °C under an argon atmosphere for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3,5-dibromo-biphenyl derivative.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

dot

Protocol 2 Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI. B Evacuate and backfill with argon. A->B C Add anhydrous, degassed THF and triethylamine. B->C D Add terminal alkyne dropwise. C->D E Stir at room temperature. D->E F Monitor by TLC or GC/MS. E->F G Filter through Celite, washing with THF. F->G H Concentrate the filtrate. G->H I Purify by column chromatography. H->I

Caption: Workflow for selective Sonogashira coupling at the C-I position.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous, degassed THF (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature for 4-6 hours, or until completion as indicated by TLC/GC-MS.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3,5-dibromo-phenylacetylene derivative.

Conclusion

The judicious choice of this compound provides a significant tactical advantage in the synthesis of complex, unsymmetrically substituted aromatic compounds. Its inherent and predictable reactivity hierarchy allows for a level of control and synthetic efficiency that is unattainable with symmetrically halogenated alternatives like 1,3,5-tribromobenzene. By understanding the principles of selective cross-coupling and employing robust, validated protocols, researchers can confidently design and execute synthetic pathways that are both elegant and high-yielding. This guide serves as a testament to the power of strategic reagent selection in modern organic synthesis.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,3-Dibromo-5-iodobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dibromo-5-iodobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its symmetrically substituted benzene ring, featuring three distinct halogen atoms, offers multiple reactive sites for the construction of complex molecular architectures, including pharmaceuticals and advanced materials. Understanding the spectroscopic signature of this core structure is paramount for reaction monitoring, quality control, and the characterization of its subsequent derivatives.

This guide provides an in-depth comparative analysis of the key spectroscopic features of this compound and two representative derivatives. By examining the influence of additional electron-donating and electron-withdrawing substituents, we will illustrate the fundamental principles of structure-spectra correlation. All data presented herein is based on established spectroscopic principles and predictive models, providing a robust framework for researchers in the field.

Core Spectroscopic Techniques: A Brief Overview

To fully characterize these compounds, we employ a suite of four powerful spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. Chemical shifts, splitting patterns, and coupling constants reveal the connectivity and electronic nature of the molecular framework.[3][4][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds.[6][7] It is particularly useful for identifying functional groups and changes in bond strength, offering insights into the substitution patterns on the aromatic ring.[8][9]

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule and its fragments. This technique is crucial for determining the molecular weight and elemental composition, with the isotopic patterns of bromine being a key identifying feature.[10][11]

Spectroscopic Profile of this compound

The symmetric nature of this compound simplifies its spectra, providing a clear baseline for comparison.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the two types of aromatic protons.

  • H-2/H-6 Protons: These protons are chemically equivalent and appear as a doublet. They are flanked by one bromine and one iodine atom.

  • H-4 Proton: This proton is situated between two bromine atoms and appears as a triplet due to coupling with the two equivalent H-2/H-6 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows three signals for the aromatic carbons, corresponding to the carbon atoms bearing hydrogen, bromine, and iodine. The heavy halogens, particularly iodine, are known to significantly influence the chemical shifts of the carbons to which they are attached.[12]

FT-IR Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands:[8]

  • Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.[8][13]

  • Aromatic C=C in-ring stretching: Medium to strong bands appear in the 1570-1450 cm⁻¹ range.[13]

  • C-Br stretching: Found in the fingerprint region, typically between 690-515 cm⁻¹.[8]

  • C-I stretching: Also located in the low-frequency fingerprint region, generally below 600 cm⁻¹.[14]

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) will prominently feature the molecular ion peak [M]⁺. A crucial characteristic of bromine-containing compounds is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[10][11] This results in a characteristic M, M+2, and M+4 pattern for the molecular ion of a dibrominated compound. Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern.[15][16]

Comparative Spectroscopic Analysis with Derivatives

To illustrate the effect of further substitution, we will compare this compound with two hypothetical but structurally informative derivatives:

  • Derivative A: 1,3-Dibromo-2-fluoro-5-iodobenzene (Introduction of an electron-withdrawing group)

  • Derivative B: 1,3-Dibromo-5-iodo-2-methylbenzene (Introduction of an electron-donating group)

Molecular Structures for Comparison

Caption: Molecular structures of the parent compound and its derivatives.

¹H NMR Comparative Data

The introduction of a substituent at the C-2 position breaks the symmetry of the molecule, resulting in three distinct aromatic proton signals for the derivatives. The chemical shifts are influenced by the electronic nature of the substituent.[17][18]

Compound H-4 (ppm) H-6 (ppm) Other Protons (ppm) Rationale for Shift
Parent ~7.8 (t)~7.9 (d)-Baseline reference.
Derivative A (Fluoro) Downfield shiftDownfield shift-The highly electronegative fluorine atom withdraws electron density from the ring, deshielding the adjacent protons.
Derivative B (Methyl) Upfield shiftUpfield shift~2.4 (s, -CH₃)The methyl group is electron-donating, increasing electron density on the ring and shielding the adjacent protons.
¹³C NMR Comparative Data

Substituent effects are also clearly observable in the ¹³C NMR spectra, affecting the chemical shifts of all carbons in the ring.

Compound C-1/C-3 (C-Br) (ppm) C-5 (C-I) (ppm) C-2 (ppm) Rationale for Shift
Parent ~123~95~140 (C-H)Baseline reference.
Derivative A (Fluoro) Significant downfield shift for C-1 and C-3Downfield shift~160 (C-F, large ¹JCF coupling)Fluorine's strong inductive effect deshields adjacent carbons. The C-F bond will show a characteristic large one-bond coupling constant.
Derivative B (Methyl) Upfield shift for C-1 and C-3Upfield shift~140 (C-CH₃)The electron-donating methyl group shields the ortho and para carbons.
FT-IR Comparative Analysis

The primary differences in the IR spectra will be the appearance of new bands associated with the substituent and subtle shifts in the aromatic C-H and C=C stretching frequencies.

  • Derivative A (Fluoro): A strong C-F stretching band is expected to appear in the 1350-1000 cm⁻¹ region.[19]

  • Derivative B (Methyl): Aliphatic C-H stretching bands from the methyl group will appear around 2950-2850 cm⁻¹.[9]

Mass Spectrometry Comparative Analysis

The most direct comparison is the molecular weight, which will increase with the addition of the substituent.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation
Parent C₆H₃Br₂I361.80Loss of Br or I atoms. Characteristic Br₂ isotopic pattern.
Derivative A (Fluoro) C₆H₂Br₂FI379.79Increase in M⁺ by 18 Da. Loss of F, Br, or I.
Derivative B (Methyl) C₇H₅Br₂I375.83Increase in M⁺ by 14 Da. Potential loss of methyl radical.

Experimental Protocols

Achieving high-quality, reproducible spectroscopic data requires meticulous adherence to standardized protocols.

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • FT-IR (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.

  • MS (EI): Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in CDCl3 Acq_NMR ¹H & ¹³C NMR Prep_NMR->Acq_NMR Prep_IR Place on ATR Crystal Acq_IR FT-IR Scan Prep_IR->Acq_IR Prep_MS Load into EI Source Acq_MS Mass Spectrum Prep_MS->Acq_MS Ana_NMR Analyze Shifts & Coupling Acq_NMR->Ana_NMR Ana_IR Assign Vibrational Modes Acq_IR->Ana_IR Ana_MS Analyze M+ & Fragments Acq_MS->Ana_MS Conclusion Structure Confirmation Ana_NMR->Conclusion Ana_IR->Conclusion Ana_MS->Conclusion

References

A Comparative Guide to Catalyst Efficiency for the Functionalization of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of complex organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, the strategic construction of multi-substituted aromatic scaffolds is paramount.[1][2] 1,3-Dibromo-5-iodobenzene stands out as a uniquely valuable building block for this purpose.[2] Its tri-halogenated structure is not a redundancy but a platform for controlled, sequential chemical modification. The key to unlocking its synthetic potential lies in the differential reactivity of its carbon-halogen bonds.

The fundamental principle governing its utility is the well-established reactivity trend in palladium-catalyzed cross-coupling reactions, which proceeds in the order of C–I > C–Br > C–Cl.[3][4] This inherent chemoselectivity allows a chemist to selectively functionalize the more reactive C–I bond while leaving the two C–Br bonds untouched for subsequent, distinct transformations.[2][3] This guide provides an in-depth comparison of various catalytic systems for the most common cross-coupling reactions involving this compound, supported by experimental data and detailed protocols to aid researchers in catalyst selection and methods development.

The Principle of Chemoselective Functionalization

The power of this compound lies in the ability to perform sequential cross-coupling reactions. The first catalytic step is designed to be mild enough to exclusively cleave the weakest carbon-halogen bond—the C-I bond. After this initial functionalization, the resulting 3,5-dibromo-substituted aryl compound can be isolated and subjected to a second, typically more forceful, catalytic system to react at the more robust C-Br positions. This stepwise approach enables the precise and predictable synthesis of complex, unsymmetrically substituted aromatic molecules.

Below is a logical workflow illustrating this sequential functionalization strategy.

G cluster_0 Step 1: C-I Bond Functionalization cluster_1 Step 2: C-Br Bond Functionalization A This compound B Mono-functionalized Intermediate (3,5-Dibromoaryl Derivative) A->B Mild Catalyst System (e.g., Pd(PPh₃)₄) + Coupling Partner 1 C Di- or Tri-functionalized Product B->C More Active Catalyst System (e.g., Pd₂(dba)₃ / tBu₃P) + Coupling Partner 2 Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(R)L₂ Transmetalation (R-B(OR')₂ + Base) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L₂->Ar-R Product Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-X L₂ Pd0->Pd_OA Ar-X Pd_TM Ar-Pd(II)-C≡CR L₂ Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination Product Ar-C≡CR Pd_TM->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->Pd_OA Cu_Acetylide->CuX Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Buchwald_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) [Ar-Pd(II)(NR₂H)L₂]⁺X⁻ [Ar-Pd(II)(NR₂H)L₂]⁺X⁻ Ar-Pd(II)(X)L₂->[Ar-Pd(II)(NR₂H)L₂]⁺X⁻ Amine Association (HNR₂) Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ [Ar-Pd(II)(NR₂H)L₂]⁺X⁻->Ar-Pd(II)(NR₂)L₂ Deprotonation (Base) Ar-Pd(II)(NR₂)L₂->Pd(0)L₂ Reductive Elimination Ar-NR₂ Ar-NR₂ Ar-Pd(II)(NR₂)L₂->Ar-NR₂ Product

References

A Senior Application Scientist's Guide to Mechanistic Strategies in Palladium-Catalyzed Reactions with 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,3-Dibromo-5-iodobenzene

In the landscape of complex molecule synthesis, polyhalogenated aromatic compounds serve as versatile and powerful synthons. Among these, this compound stands out as a particularly valuable building block for the programmed, stepwise synthesis of unsymmetrical tri-substituted benzene derivatives. Its utility is rooted in the differential reactivity of its carbon-halogen bonds (C-I, C-Br) under palladium-catalyzed cross-coupling conditions.

The fundamental principle governing its sequential functionalization is the hierarchy of bond lability towards oxidative addition to a Palladium(0) center, which generally follows the order: C-I > C-Br >> C-Cl .[1][2] The carbon-iodine bond, being the weakest, is the most reactive and can be selectively functionalized under mild conditions, leaving the more robust carbon-bromine bonds intact for subsequent transformations. This guide provides a mechanistic comparison of common cross-coupling reactions, offering field-proven insights and detailed protocols to empower researchers in leveraging this substrate for precise molecular construction.

The Mechanistic Cornerstone: Selective Oxidative Addition

The success of any sequential cross-coupling strategy hinges on understanding and controlling the initial, selectivity-determining step: oxidative addition. In a typical palladium-catalyzed cycle, a Pd(0) complex inserts into the carbon-halogen bond.[3][4] The significant difference in bond dissociation energies between the C-I (~278 kJ/mol) and C-Br (~338 kJ/mol) bonds means that the energy barrier for Pd(0) insertion into the C-I bond is substantially lower.

This intrinsic reactivity difference can be further amplified and controlled through the judicious selection of the catalyst system—specifically, the palladium precursor and, most critically, the supporting phosphine ligands. Electron-rich and sterically demanding ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) tend to stabilize the Pd(0) state and facilitate oxidative addition at lower temperatures, enhancing the selectivity for the most reactive C-I bond.[5][6]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)]L₂ (Oxidative Addition Complex) Selectivity Determining Step: Preferential cleavage of the weaker C-I bond Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex [Ar-Pd(II)(R')]L₂ (Transmetalation Complex) OA_complex->TM_complex Transmetalation (R'-M) TM_complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R') TM_complex->Product ArX This compound (Ar-X) ArX->OA_complex RM Organometallic Reagent (R'-M) RM->TM_complex Sequential_Functionalization start Start 1,3-Dibromo- 5-iodobenzene step1 Intermediate 1-R¹-3,5-dibromobenzene start:f0->step1:f0 Step 1: C-I Coupling (Mild Conditions) step2 Product 1 1-R¹, 3-R²-5-bromobenzene step1:f0->step2:f0 Step 2: C-Br Coupling (Forcing Conditions) step3 Final Product 1,3-di-R²-5-R¹-benzene (Symmetric Addition) step1:f0->step3:f0 Double C-Br Coupling step4 Final Product 1-R¹, 3-R², 5-R³-benzene (Asymmetric Addition) step2:f0->step4:f0 Step 3: Final C-Br Coupling

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile of 1,3-Dibromo-5-iodobenzene

This compound (CAS No. 19752-57-9) is a halogenated aromatic compound.[1] Its chemical structure, featuring bromine and iodine atoms on a benzene ring, dictates its reactivity and hazard profile. It is crucial to recognize that this compound is classified as a hazardous substance.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][4]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and require specific disposal methods to prevent contamination.[5]

Property[6]Value
Molecular Formula C₆H₃Br₂I
Molecular Weight 361.8 g/mol
Appearance Light yellow to brown powder or crystals
Melting Point 124.4-124.7 °C
Storage Keep in a dark, dry place at room temperature

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling

Before handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves. Nitrile rubber gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific breakthrough time.[7]

    • Lab Coat: A fully buttoned lab coat must be worn to protect against accidental skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or vapors.[8] If a fume hood is not available or if airborne concentrations are expected to be high, a respirator may be necessary.[9]

Spill Management: A Step-by-Step Emergency Response

In the event of a spill, immediate and decisive action is required to contain the material and mitigate exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Contain the Spill: Use an inert absorbent material, such as sand or silica gel, to contain the spill.[5] Do not use combustible materials like sawdust.

  • Clean-up: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste.[5] Avoid creating dust. Use spark-proof tools if there is any risk of ignition.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

The Core Directive: Proper Disposal Procedures

The disposal of this compound is strictly regulated to protect human health and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][7]

Waste Segregation: The First Principle

As a halogenated organic compound, this compound must be segregated from non-halogenated waste streams.[1][10] This is because the incineration processes for these two types of waste are different, and mixing them can lead to the formation of hazardous byproducts and damage to disposal facilities.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats) and spill cleanup materials, in a designated hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition to prevent leaks.[7][11]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including the full chemical name: "this compound."

    • List all constituents and their approximate percentages.

    • Affix the appropriate hazard pictograms (e.g., irritant, environmental hazard).[2][3]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[5][7]

    • Ensure the container is kept closed except when adding waste.[10]

  • Final Disposal:

    • The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a certified contractor.

Below is a decision-making workflow for the proper disposal of this compound.

DisposalWorkflow Start Generation of This compound Waste IsContaminated Is material contaminated with This compound? Start->IsContaminated Segregate Segregate as Halogenated Organic Waste IsContaminated->Segregate Yes NonHazardous Dispose of as non-hazardous waste IsContaminated->NonHazardous No Container Place in a designated, compatible, and sealed hazardous waste container Segregate->Container Label Label container with: 'Hazardous Waste', Chemical Name, Constituents, Hazard Pictograms Container->Label Store Store in a secure Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup by a licensed contractor Store->ContactEHS Disposal Disposal via controlled incineration or a chemical destruction plant ContactEHS->Disposal

References

A Guide to Personal Protective Equipment for Handling 1,3-Dibromo-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1,3-Dibromo-5-iodobenzene (CAS No. 19752-57-9). As a halogenated aromatic compound, it presents specific hazards that necessitate a multi-layered safety approach. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.

Hazard Analysis: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of a robust safety plan. This compound is a solid, often a powder or crystalline material, which dictates the primary routes of exposure.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified with the following hazards:

  • H315: Causes skin irritation. [2][3][4] Direct contact with the solid or solutions can lead to dermatitis and inflammation.

  • H319: Causes serious eye irritation. [2][3][4] The crystalline or powdered nature of the compound increases the risk of accidental eye exposure, which can cause significant damage.

  • H335: May cause respiratory irritation. [2] Inhalation of the dust or aerosols can irritate the respiratory tract.

The GHS signal word for this compound is "Warning," and it is represented by the GHS07 pictogram (exclamation mark).[2] These classifications are not merely administrative; they are directives that inform every aspect of the handling protocol, from engineering controls to the last line of defense: your PPE.

The Core PPE Ensemble: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment be conducted to select appropriate PPE.[5][6] For this compound, a standard operational ensemble should always include the following, with escalations based on the specific task.

Eye and Face Protection

Due to the serious eye irritation hazard, this is a non-negotiable requirement.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses, even with side shields, are insufficient as they do not protect from dust or splashes from all angles.[7]

  • Best Practice (Splash Hazard): When handling solutions, preparing baths, or performing any operation with a splash potential, a face shield must be worn in addition to chemical safety goggles.[7][8] The goggles provide the primary seal, while the face shield protects the rest of the face. All eye and face protection must be marked as compliant with the ANSI Z87.1 standard.[7]

Hand Protection

The skin irritation hazard (H315) demands robust hand protection.

  • Minimum Requirement: Nitrile gloves are the standard for providing incidental contact protection. Always check the manufacturer's compatibility and breakthrough time data, especially when working with solvents.

  • Best Practice (Direct Handling/Immersion): For tasks involving extended handling or potential immersion, consider double-gloving with two pairs of nitrile gloves or using a more robust glove material like neoprene.[9] Gloves must be removed and replaced immediately upon any sign of contamination.[9]

Body Protection

Protecting the skin is a primary objective.

  • Minimum Requirement: A long-sleeved laboratory coat, fully fastened, is required at all times.[7]

  • Best Practice: A chemical-resistant lab coat or a chemically resistant apron worn over the lab coat provides a higher level of protection against spills of solutions containing the compound.

  • Mandatory Attire: Full-length pants and closed-toe shoes are required for all laboratory work to protect against spills and physical hazards.[7]

Respiratory Protection

The potential for respiratory irritation (H335) makes engineering controls the primary method of protection.

  • Primary Control: All handling of this compound, especially the weighing of the solid, must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[8][10]

  • Secondary Control: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be necessary.[8][11] The need for respiratory protection should be determined by a formal risk assessment.

PPE Selection Protocol: A Risk-Based Workflow

The specific tasks you perform will dictate the necessary level of PPE. The following table and workflow diagram provide a clear, risk-based approach to PPE selection.

Task/OperationMinimum Required PPERecommended Best Practice / Additional PPE
Weighing Solid Compound Chemical safety goggles, nitrile gloves, lab coat.Work within a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical safety goggles, nitrile gloves, lab coat.Wear a face shield over goggles. Consider double-gloving.
Running Reaction at RT Chemical safety goggles, nitrile gloves, lab coat.Keep reaction setup within a chemical fume hood.
Reaction Workup / Extraction Chemical safety goggles, nitrile gloves, lab coat.Wear a face shield over goggles and a chemical-resistant apron.
Small Spill Cleanup (<10g) Chemical safety goggles, nitrile gloves (or heavier), lab coat.If outside a fume hood, a NIOSH-approved respirator may be required.

PPE Selection Workflow

PPE Selection Workflow for this compound cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_controls 3. Engineering Controls start Begin Work assess_task Assess Task (e.g., Weighing, Solution Prep, Spill) start->assess_task ppe_base Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes assess_task->ppe_base All Tasks ppe_splash Add Face Shield & Chem-Resistant Apron assess_task->ppe_splash Splash Hazard (Solution Prep, Workup) ppe_resp Add NIOSH Respirator assess_task->ppe_resp Spill / Inadequate Ventilation fume_hood Work in Chemical Fume Hood assess_task->fume_hood All Tasks

Caption: Risk-based workflow for selecting appropriate PPE when handling this compound.

Procedural Discipline: Safe Application and Disposal

Properly selected PPE is only effective if used correctly.

Step-by-Step Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on your lab coat and fasten it completely.

    • Put on chemical safety goggles.

    • If required, put on your face shield or respirator.

    • Wash hands thoroughly.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent cross-contamination.

    • Remove gloves using a peel-off method (glove-to-glove, then skin-to-skin) without touching the outside of the gloves with your bare hands.

    • Dispose of gloves in the designated hazardous waste container.[9]

    • Remove your face shield or respirator.

    • Remove your lab coat by rolling it inside-out, avoiding contact with the exterior.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound, including gloves, disposable lab coats, and paper towels used for cleanup, must be considered hazardous waste.[8][9] This waste must be collected in a clearly labeled, sealed container designated for halogenated solid waste and disposed of according to your institution's and local regulations.[8][12]

Emergency Preparedness

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Adherence to these PPE protocols is not just a matter of compliance but a fundamental component of responsible scientific practice. By understanding the risks and implementing these multi-layered defense strategies, you can handle this compound with confidence and safety.

References

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